molecular formula C12H18N2O4 B1428755 Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1105662-95-0

Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B1428755
CAS No.: 1105662-95-0
M. Wt: 254.28 g/mol
InChI Key: NTNPOQXSCYQLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate is a high-purity spirocyclic building block designed for advanced pharmaceutical research and development. This compound features a unique spiro[3.5]nonane core and is protected by a tert-butyloxycarbonyl (Boc) group, making it an invaluable intermediate in synthetic organic chemistry. Its primary research value lies in the construction of more complex molecules, particularly in the discovery and development of kinase inhibitors and receptor ligands . The reactive dioxo and diaza groups within the spirocyclic framework allow for further functionalization, enabling researchers to explore structure-activity relationships and develop targeted therapeutic agents. The Boc protecting group enhances the compound's stability for handling and allows for selective deprotection under mild acidic conditions, providing precise control in multi-step synthetic sequences. As a versatile scaffold, it is especially useful in projects aimed at creating Proteolysis-Targeting Chimeras (PROTACs) and other innovative small-molecule modalities . The compound is strictly for research applications and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-6-12(7-14)5-8(15)4-9(16)13-12/h4-7H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNPOQXSCYQLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the novel scaffold, tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the unique structural attributes of this compound and its promise as a versatile building block in modern therapeutic design.

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, there is a continuous demand for novel molecular architectures that can address the challenges of target specificity, metabolic stability, and favorable pharmacokinetic profiles. Spirocycles, three-dimensional structures containing two rings connected by a single common atom, have emerged as a privileged class of scaffolds. Their inherent rigidity and three-dimensionality offer a significant advantage over traditional flat, aromatic systems by enabling more precise spatial orientation of pharmacophoric groups, which can lead to enhanced target engagement. Furthermore, the introduction of a spirocyclic core often results in improved solubility and metabolic stability, key determinants of a successful drug candidate.[1]

The diazaspiro[3.5]nonane framework, in particular, has garnered considerable interest. This guide focuses on a specific derivative, tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate , a compound that integrates the desirable properties of the diazaspiro core with strategically placed functional groups for further chemical modification. The presence of a Boc-protected amine at the 2-position and a dione functionality within the six-membered ring presents a unique combination of reactive sites, making it a potentially valuable intermediate for the synthesis of diverse compound libraries.

Physicochemical Properties: A Predictive Analysis

While experimental data for tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate is not extensively available in the public domain, its core physicochemical properties can be predicted based on its structure and comparison with related analogs. These predicted properties are crucial for designing synthetic routes, purification strategies, and for anticipating its behavior in biological systems.

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C₁₂H₁₈N₂O₄Derived from the chemical structure.
Molecular Weight 270.28 g/mol Calculated based on the molecular formula. Similar diazaspiro[3.5]nonane carboxylates have comparable molecular weights.
Appearance White to off-white solidMany related Boc-protected spirocyclic amines are crystalline solids at room temperature.[2]
Melting Point 140-160 °CThe presence of the polar dione functionality and the rigid spirocyclic core would likely result in a relatively high melting point compared to non-functionalized analogs.
Boiling Point > 320 °CA high boiling point is expected due to the molecular weight and polarity.[3]
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water.The Boc group and the hydrocarbon backbone decrease water solubility, while the polar amide and ketone groups enhance solubility in polar organic solvents.
pKa 8.5 - 9.5 (for the secondary amine at position 5)The pKa of the secondary amine is expected to be in the typical range for acyclic secondary amines. This is a key parameter for designing reactions involving this nitrogen.

Conceptual Synthesis Strategy

The synthesis of tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate can be envisioned through a multi-step sequence starting from commercially available materials. The following proposed pathway is designed for efficiency and scalability, drawing upon established methodologies for the formation of spirocyclic systems.

Proposed Synthetic Workflow

Synthetic Workflow A Step 1: Boc Protection B Step 2: Double Michael Addition A->B Intermediate I C Step 3: Deprotection and Cyclization B->C Intermediate II D Step 4: Oxidation C->D Intermediate III E Final Product D->E Target Compound Reactivity Sites Core Diazaspiro[3.5]nonane Core Boc Boc-Protected Amine (N2) Core->Boc Deprotection Amine Secondary Amine (N5) Core->Amine Alkylation, Acylation, etc. Dione Dione (C6, C8) Core->Dione Condensation, Reduction, etc.

Sources

A Comprehensive Guide to the Structural Elucidation of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. Novel molecular scaffolds, such as complex spirocycles, are of particular interest due to their unique conformational properties and potential as core structures in drug discovery. This technical guide provides a comprehensive, multi-technique workflow for the complete structural elucidation of tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a logical and self-validating pathway from initial hypothesis to final structural confirmation. This document is intended to serve as a practical guide for researchers facing similar analytical challenges, emphasizing the causality behind experimental choices and the synergy between different analytical techniques.

The Analytical Challenge: Hypothesized Structure & Key Features

The compound name, tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate, implies a precise and complex architecture. Based on IUPAC nomenclature, we can hypothesize the structure shown in Figure 1. The molecular formula is C₁₂H₁₈N₂O₄, with a corresponding monoisotopic mass of 254.1267 g/mol .

The core challenge lies in verifying every component of this structure and, critically, their connectivity. The elucidation process must therefore provide definitive evidence for the following key features:

  • The Spirocyclic Core: Confirmation of the central quaternary carbon (C4) that joins the azetidine and piperidine rings.

  • Ring Systems: Independent verification of the four-membered azetidine ring and the six-membered piperidine-dione (glutarimide-like) ring.

  • Functional Groups: Unambiguous identification and placement of the two imide carbonyls (C6=O, C8=O), the N-H moiety of the imide, and the tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen (N2).

Hypothesized Structure of tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate ***Figure 1.** Hypothesized structure with IUPAC numbering. Key features for validation include the spiro-center (C4), the Boc group, and the piperidine-dione system.*

The Elucidation Workflow: A Multi-Pronged Strategy

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 NMR Spectroscopy Core cluster_2 Final Confirmation Sample Purified Sample MS Mass Spectrometry (MS) Sample->MS Molecular Formula IR Infrared (IR) Spectroscopy Sample->IR Functional Groups NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assign Atoms Synthesis Data Synthesis & Interpretation NMR_2D->Synthesis Establish Connectivity Structure Confirmed Structure Synthesis->Structure

Caption: A logical workflow for structure elucidation.

Analysis Step 1: Mass Spectrometry (Molecular Weight and Fragmentation)

Expertise: Mass spectrometry serves as the initial checkpoint. The first goal is to confirm the molecular weight, which provides the elemental formula. High-resolution mass spectrometry (HRMS) is crucial here for its ability to provide a highly accurate mass, lending strong confidence to the proposed formula. Secondly, the fragmentation pattern, especially with a labile group like Boc, offers the first clues about the molecule's composition.

Expected Data & Interpretation: Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecular ion [M+H]⁺. The fragmentation pattern of Boc-protected amines is well-documented and serves as a powerful diagnostic tool[1][2]. The primary fragmentation pathways involve the loss of components of the Boc group, such as isobutylene (C₄H₈) or the entire tert-butyl group[3].

Table 1: Predicted HRMS Data (Positive ESI Mode)

Ion Calculated m/z (C₁₂H₁₉N₂O₄⁺) Expected Observation Inference
[M+H]⁺ 255.1345 Strong signal Confirms molecular formula C₁₂H₁₈N₂O₄.
[M-C₄H₈+H]⁺ 199.0715 Moderate signal Loss of isobutylene from the Boc group.
[M-Boc+H]⁺ 155.0820 Weak/Moderate signal Loss of the entire Boc group (100 Da).

| [C₄H₉]⁺ | 57.0704 | Strong signal | Characteristic tert-butyl cation fragment. |

Trustworthiness - Self-Validating Protocol: ESI-MS

  • Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium trifluoroacetate cluster or a commercial calibration mix) immediately prior to the run to ensure mass accuracy is within 5 ppm.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote protonation.

  • Data Acquisition: Infuse the sample directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • MS/MS Analysis: Perform a product ion scan on the parent ion (m/z 255.13) to confirm the characteristic fragment ions listed in Table 1. The presence of these specific losses validates the existence of the Boc protecting group.

Analysis Step 2: Infrared (IR) Spectroscopy (Functional Group Identification)

Expertise: IR spectroscopy provides a rapid, non-destructive "snapshot" of the functional groups present in the molecule. For this specific target, we are looking for the characteristic vibrational frequencies of the multiple carbonyl environments (imide and carbamate) and the N-H bond. Overlapping carbonyl signals are expected, but their presence in the correct region is a critical piece of corroborating evidence.

Expected Data & Interpretation: The IR spectrum will be dominated by strong carbonyl absorptions. The carbamate and imide carbonyls will likely produce a broad, strong absorption band or two distinct, closely spaced peaks[4][5]. The N-H stretch of the imide group is also a key diagnostic peak.

Table 2: Predicted IR Absorption Frequencies

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type Confirmation
N-H (Imide) 3200 - 3400 Stretch Presence of the piperidine-dione N-H.
C-H (Aliphatic) 2850 - 3000 Stretch Confirms the alkyl backbone.
C=O (Carbamate) 1680 - 1700 Stretch Confirms the Boc group carbonyl[6][7].
C=O (Imide) 1700 - 1750 & 1670 - 1720 Asymmetric & Symmetric Stretch Confirms the 6,8-dioxo functionality.

| C-O (Carbamate) | 1160 - 1250 | Stretch | Further evidence for the carbamate ester linkage[8]. |

Trustworthiness - Self-Validating Protocol: ATR-IR

  • Background Scan: With the Attenuated Total Reflectance (ATR) crystal clean, perform a background scan. This is critical to subtract atmospheric H₂O and CO₂ signals, ensuring that observed peaks originate solely from the sample.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact using the pressure clamp.

  • Data Acquisition: Co-add a minimum of 32 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Verification: The presence of strong signals in the carbonyl region (1670-1750 cm⁻¹) and a distinct N-H stretch validates the data's utility and confirms the presence of the key functional groups predicted from the structure.

Analysis Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR is the most powerful tool for the de novo structure elucidation of organic molecules. It provides atom-specific information about the chemical environment, count, and connectivity. A full suite of 1D and 2D NMR experiments is required to piece together the molecular puzzle definitively. For a complex spirocyclic system, 2D correlation experiments are not just helpful; they are essential[9][10][11].

¹H NMR - Proton Environment Mapping

Interpretation: The ¹H NMR spectrum provides the first high-resolution look at the molecule's framework. The most diagnostic signal is the intense singlet for the nine equivalent protons of the tert-butyl group, which typically appears in an otherwise unoccupied region of the spectrum[12]. The remaining signals correspond to the protons on the two rings.

Table 3: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

Label Protons Predicted δ (ppm) Multiplicity Integration Assignment
a -C(CH₃)₃ 1.4 - 1.5 Singlet 9H Boc group methyls
b, c -CH₂- (C1, C3) 3.8 - 4.2 Multiplets 4H Azetidine ring protons
d, e -CH₂- (C7, C9) 2.6 - 3.0 Multiplets 4H Piperidine-dione ring protons

| f | -NH- | 7.5 - 8.5 | Broad Singlet | 1H | Imide proton |

¹³C NMR - Carbon Skeleton Identification

Interpretation: The ¹³C NMR spectrum reveals all unique carbon environments. Key signals to identify are the three distinct carbonyl carbons, the unique quaternary spiro carbon, and the carbons of the Boc group. The chemical shifts of carbonyls in amides/imides and carbamates are distinct and provide strong evidence for these functional groups[13][14].

Table 4: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

Label Predicted δ (ppm) Assignment
C6, C8 171 - 175 Imide carbonyls
-O(C=O)N- 154 - 156 Carbamate carbonyl
-C (CH₃)₃ 80 - 82 Boc quaternary carbon
C4 65 - 75 Spiro quaternary carbon
C1, C3 45 - 55 Azetidine ring carbons
C7, C9 35 - 45 Piperidine-dione ring carbons

| -C(C H₃)₃ | 28 - 29 | Boc methyl carbons |

2D NMR - Assembling the Structure

Expertise: While 1D NMR suggests the presence of the pieces, 2D NMR shows how they are connected. COSY confirms adjacent protons, HSQC links protons to their carbons, and HMBC reveals long-range (2-3 bond) C-H correlations, which are indispensable for connecting quaternary centers and separate spin systems.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment will reveal two isolated spin systems:

    • Correlation between the protons at C1 and C3, confirming the azetidine ring framework.

    • Correlation between the protons at C7 and C9, confirming the piperidine-dione ring framework. The absence of correlation between these two systems is key evidence that they are not directly bonded.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is used for unambiguous assignment. It will show a correlation peak for every protonated carbon, directly linking the signals in the ¹H spectrum (Table 3) to their corresponding carbon signals in the ¹³C spectrum (Table 4).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for proving the overall structure. It connects the isolated fragments. The following correlations are critical to observe:

HMBC_Correlations cluster_mol mol H_Boc->C_Boc_CO  Boc H -> Carbamate C=O H_Azetidine_1->C_Spiro Azetidine H -> Spiro C   H_Azetidine_3->C_Spiro H_Piperidine_7->C_Spiro Piperidine H -> Spiro C   H_Piperidine_7->C_CO_6 H_Piperidine_9->C_Spiro H_Piperidine_9->C_CO_8  Piperidine H -> Imide C=O

Caption: Key HMBC correlations confirming the spirocyclic core.

Trustworthiness - Self-Validating Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-15 mg of the highly pure sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference (δ 0.00 for both ¹H and ¹³C).

  • 1D Acquisition: Acquire ¹H and ¹³C{¹H} spectra. The instrument is considered validated for the run if the TMS signal is sharp and at 0.00 ppm and the residual CHCl₃ solvent peak is at δ 7.26 ppm.

  • 2D Acquisition: Using the same sample, acquire COSY, HSQC, and HMBC spectra. Standard, manufacturer-provided pulse programs should be used.

  • Data Consistency Check: The final structure is validated only if all observed correlations are consistent with the proposed structure and no correlations contradict it. For example, the HSQC must confirm that the carbons predicted to be quaternary (C4, C6, C8, Boc C, Boc C=O) show no correlations.

Conclusion: Convergent Evidence and Final Confirmation

The structural elucidation of tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate is achieved through a systematic and logical integration of modern analytical techniques.

  • Mass Spectrometry confirms the elemental composition (C₁₂H₁₈N₂O₄) and provides initial evidence for the Boc group via its characteristic fragmentation pattern.

  • Infrared Spectroscopy validates the presence of the required functional groups: an N-H imide, multiple carbonyls (carbamate and imide), and the C-O ester linkage.

  • NMR Spectroscopy provides the definitive proof of structure. ¹H and ¹³C NMR identify all unique atomic environments, and their chemical shifts are consistent with the proposed structure. Crucially, 2D NMR experiments (COSY, HSQC, and HMBC) unambiguously establish the connectivity of the molecular framework, confirming the two distinct ring systems and, most importantly, proving their linkage through the central spiro carbon via long-range correlations.

The convergence of these independent lines of evidence provides an unassailable confirmation of the structure, demonstrating a robust and reliable methodology for tackling complex molecular architectures in chemical research and drug development.

References

  • Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]

  • Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • J&K Scientific. tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1). [Link]

  • Thiel, J. F., et al. (2022). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. The Journal of Physical Chemistry Letters. [Link]

  • ResearchGate. (2018). 2D NMR correlations plotted on the provisional structure. [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • Elyashberg, M., et al. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. [Link]

  • Journal of Chinese Mass Spectrometry Society. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. [Link]

  • Namba, K., et al. (2015). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • LibreTexts, Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Breitkopf, S. (2013). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Wiley. [Link]

Sources

"CAS number for Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Unique Spirocyclic Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer enhanced therapeutic properties is perpetual. Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate, identified by the CAS number 1105662-95-0 , has emerged as a significant building block, particularly in the development of targeted kinase inhibitors. Its rigid, three-dimensional spirocyclic framework provides a unique scaffold for the design of highly specific and potent therapeutic agents. This technical guide provides an in-depth overview of this compound, from its fundamental properties to its critical role in the synthesis of advanced drug candidates.

Physicochemical Properties

A clear understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The key properties of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate are summarized in the table below.

PropertyValue
CAS Number 1105662-95-0
Molecular Formula C₁₂H₁₈N₂O₄
Molecular Weight 254.28 g/mol
Appearance White to off-white solid
Purity Typically ≥97%

Synthesis and Chemical Logic

The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms is a key feature, allowing for selective functionalization at the other nitrogen atom during subsequent synthetic steps. This orthogonal protection strategy is fundamental in the construction of complex molecules, enabling chemists to control the sequence of reactions and build molecular diversity. The dione functionality within the piperidine ring offers further opportunities for chemical modification.

G cluster_0 Conceptual Synthetic Pathway Precursors Functionalized Azetidine and Piperidine Precursors Cyclization Spirocyclization Reaction Precursors->Cyclization Formation of Spirocyclic Core Protection Boc Protection Cyclization->Protection Selective Nitrogen Protection Final_Product Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate Protection->Final_Product

Caption: Conceptual workflow for the synthesis of the target compound.

Application in Drug Discovery: A Scaffold for MAPKAP-K2 Inhibitors

The primary and most significant application of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate is its use as a key reactant in the preparation and structure-activity relationship (SAR) studies of tetracyclic MAPKAP-K2 (MK2) inhibitors.

The p38/MAPKAP-K2 Signaling Pathway: A Key Therapeutic Target

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for regulating a wide array of cellular processes, including inflammation, cell proliferation, and apoptosis.[1] The p38 MAPK cascade is a central component of the cellular response to stress and inflammatory cytokines.[2][3] Upon activation, p38 MAPK phosphorylates and activates its downstream substrate, MAPK-activated protein kinase 2 (MAPKAPK2 or MK2).[2][3][4] Activated MK2, in turn, plays a pivotal role in the post-transcriptional regulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2]

Given its critical role in the inflammatory response, the p38/MK2 pathway is a highly attractive target for the development of novel therapeutics for a range of conditions, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[2]

G cluster_pathway p38/MAPKAP-K2 Signaling Pathway Stress_Cytokines Stress / Inflammatory Cytokines p38_MAPK p38 MAPK Stress_Cytokines->p38_MAPK Activates MAPKAPK2 MAPKAPK2 (MK2) p38_MAPK->MAPKAPK2 Phosphorylates & Activates Inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) MAPKAPK2->Inflammation Promotes Inhibitor Tetracyclic MK2 Inhibitor (derived from diazaspiro[3.5]nonane) Inhibitor->MAPKAPK2 Inhibits G cluster_1 Experimental Workflow for Inhibitor Synthesis Start Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate Deprotection Boc Deprotection (e.g., TFA or HCl) Start->Deprotection Intermediate 6,8-Dioxo-2,5-diazaspiro[3.5]nonane Deprotection->Intermediate Coupling Coupling with Heterocyclic Partner Intermediate->Coupling Purification Purification (e.g., Column Chromatography) Coupling->Purification Final_Inhibitor Tetracyclic MK2 Inhibitor Purification->Final_Inhibitor

Sources

"Synthesis of novel diazaspiro[3.5]nonane-diones"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Novel Diazaspiro[3.5]nonane-diones

Authored by a Senior Application Scientist

Abstract

The diazaspiro[3.5]nonane-dione framework represents a class of spiroheterocycles with significant potential in medicinal chemistry and drug discovery. Their rigid three-dimensional structure makes them attractive scaffolds for targeting various biological receptors and enzymes.[1][2][3][4] However, the construction of this specific spirocyclic system, which incorporates an azetidine ring fused to a piperidine-dione, presents unique synthetic challenges. This guide provides a comprehensive overview of modern and classical synthetic strategies for accessing novel diazaspiro[3.5]nonane-diones. We will delve into the mechanistic underpinnings of multicomponent reactions, [3+2] cycloadditions, and sequential ring-closure strategies, offering field-proven insights into experimental design and execution. Each section includes detailed, step-by-step protocols, data interpretation guidelines, and visual workflows to empower researchers in the synthesis and characterization of these promising compounds.

Introduction: The Strategic Value of the Diazaspiro[3.5]nonane-dione Core

Spirocycles have gained prominence in drug discovery over the past two decades, with half of all spirocycle-containing approved drugs being launched in the 21st century.[5] This trend is driven by the unique structural properties spiro-centers impart:

  • Three-Dimensionality: Moving away from flat, aromatic structures, spirocycles introduce conformational rigidity and a well-defined three-dimensional architecture. This can lead to higher binding affinity and selectivity for biological targets.[6]

  • Novel Chemical Space: They provide access to novel regions of chemical space, offering opportunities to develop intellectual property and overcome challenges associated with existing drug classes.[7]

  • Improved Physicochemical Properties: The introduction of sp³-rich centers can improve properties such as solubility and metabolic stability compared to their non-spirocyclic counterparts.

The diazaspiro[3.5]nonane-dione scaffold is particularly compelling. It combines the strained, yet synthetically versatile, azetidine ring with the piperidine-dione motif, a common feature in pharmacologically active molecules.[1] For instance, diazaspiroalkanes have been explored as bioisosteres for piperazine in developing potent enzyme inhibitors and receptor ligands.[2][4] The synthesis of these complex structures, however, requires careful strategic planning to control regioselectivity and yield. This guide aims to equip medicinal and synthetic chemists with the foundational knowledge to construct these valuable scaffolds.

Core Synthetic Strategies and Methodologies

The synthesis of diazaspiro[3.5]nonane-diones can be approached through several distinct strategies. The choice of route often depends on the availability of starting materials, desired substitution patterns, and scalability. We will explore three primary methodologies: Multicomponent Reactions (MCRs), Cycloaddition Reactions, and Sequential Annulation.

Strategy 1: Multicomponent Reactions (MCRs) for Convergent Synthesis

MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains most or all of the atoms of the starting materials.[8] This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity.[9][10] Microwave-assisted MCRs have further revolutionized the field by accelerating reaction rates and improving yields.[8][11][12]

Causality and Rationale: For the diazaspiro[3.5]nonane-dione core, an MCR approach is attractive because it can, in principle, form the entire spirocyclic system in one pot. A hypothetical MCR could involve the condensation of a β-dicarbonyl compound, an amine, and a strained alkene or equivalent that can form the azetidine ring. The reaction proceeds through a domino sequence of condensation, Michael addition, and cyclization steps.

MCR_Workflow cluster_reactants Reactants cluster_process Process cluster_output Output A Cyclic 1,3-Diketone P1 One-Pot Reaction Vessel (Solvent, Catalyst) A->P1 B Amine Source (e.g., NH4OAc) B->P1 C Cyclobutylidene Malononitrile C->P1 D Diazaspiro[3.5]nonane-dione Core P1->D Domino Reaction S Purification (Crystallization/Chromatography) D->S Cycloaddition_Mechanism cluster_reactants cluster_transition cluster_product R1 Cyclobutanone Imine (Dipolarophile) TS [Transition State] R1->TS + R2 Nitrile Oxide (1,3-Dipole) R2->TS P Spiro-oxadiazoline Product TS->P [3+2] Cycloaddition Sequential_Workflow A Start: Substituted Cyclobutanone B Step 1: Form Amine Precursor (e.g., via Strecker synthesis) A->B C Step 2: First Ring Closure (Formation of protected azetidine) B->C D Step 3: Elaboration of Side Chain C->D E Step 4: Second Ring Closure (Formation of piperidine ring) D->E F Step 5: Oxidation/Carbonylation E->F G Final Product: Diazaspiro[3.5]nonane-dione F->G

Sources

A Technical Guide to the Spectroscopic Characterization of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate, a novel diazaspirocyclic compound with potential applications in medicinal chemistry. Due to the absence of published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. By examining the constituent functional groups—a tert-butoxycarbonyl (Boc) protecting group, a cyclic imide integrated into a spirocyclic system—this guide offers a robust framework for the structural elucidation and analytical characterization of this compound and its analogs. Methodologies for data acquisition and in-depth interpretations of predicted spectra are provided to support researchers in the synthesis and analysis of this and related molecular scaffolds.

Introduction

Diazaspiro[3.5]nonane scaffolds are of increasing interest in drug discovery as bioisosteres for more common cyclic amines like piperazine, offering unique three-dimensional exit vectors for substituent placement. The title compound, Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate, incorporates a cyclic imide functionality, adding rigidity and specific hydrogen bonding capabilities to the core structure. The tert-butoxycarbonyl (Boc) group provides a common protecting group strategy for one of the nitrogen atoms, allowing for selective functionalization. Accurate characterization of such molecules is paramount for confirming their synthesis and purity, and for understanding their chemical properties. This guide serves as a comprehensive resource for interpreting the NMR, IR, and MS data expected for this compound.

Below is the chemical structure of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate:

Caption: Structure of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra will provide key information about the number and connectivity of atoms in the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons of the Boc group and the spirocyclic core.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~3.8 - 4.2Singlet (or two doublets)4HCH₂ groups of the azetidine ring (C1, C3)
~2.8 - 3.2Multiplet4HCH₂ groups of the piperidine ring (C7, C9)
~1.45Singlet9Htert-butyl group of Boc

Interpretation and Rationale:

  • Azetidine Protons (C1, C3): The four protons on the azetidine ring are chemically equivalent in a symmetrical environment and are expected to appear as a single sharp singlet. However, restricted rotation or conformational locking could render them magnetically non-equivalent, potentially leading to a more complex splitting pattern like two sets of doublets. Their position adjacent to a nitrogen atom within a strained four-membered ring would shift them downfield.

  • Piperidine Protons (C7, C9): The protons on the piperidine-dione ring are adjacent to carbonyl groups and a nitrogen atom, which deshields them. Their signals are expected to appear as multiplets due to geminal and vicinal coupling.

  • Tert-butyl Protons: The nine protons of the tert-butyl group are highly shielded and magnetically equivalent, resulting in a characteristic sharp singlet at approximately 1.45 ppm.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.

Predicted Chemical Shift (ppm) Assignment
~170 - 175C=O of the imide (C6, C8)
~155C=O of the Boc group
~80Quaternary carbon of the Boc group
~60 - 65Spiro carbon (C4)
~50 - 55CH₂ of the azetidine ring (C1, C3)
~40 - 45CH₂ of the piperidine ring (C7, C9)
~28CH₃ of the tert-butyl group

Interpretation and Rationale:

  • Carbonyl Carbons: The two carbonyl carbons of the cyclic imide are expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atoms. The carbamate carbonyl of the Boc group will also be in a similar region but typically slightly upfield from imide carbonyls.

  • Quaternary Carbons: The quaternary carbon of the tert-butyl group is characteristically found around 80 ppm. The spiro carbon (C4), being a quaternary center connecting two rings, is predicted to be in the 60-65 ppm range.

  • Aliphatic Carbons: The methylene carbons of the azetidine and piperidine rings will appear in the aliphatic region, with their specific shifts influenced by the adjacent nitrogen and carbonyl groups.

  • Tert-butyl Carbons: The three equivalent methyl carbons of the Boc group will give a single sharp signal at approximately 28 ppm.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

  • 2D NMR: If necessary for unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment
2975 - 2950Medium-StrongC-H stretch (aliphatic)
~1770 and ~1700StrongC=O stretch (asymmetric and symmetric stretching of the cyclic imide)
~1690StrongC=O stretch (Boc carbamate)
~1370 and ~1390MediumC-H bend (gem-dimethyl of tert-butyl)
~1250 and ~1160StrongC-O stretch (carbamate)

Interpretation and Rationale:

  • C-H Stretching: The absorption bands in the 2975-2950 cm⁻¹ region are characteristic of the stretching vibrations of the C-H bonds in the aliphatic portions of the molecule.

  • Carbonyl Stretching: This is the most diagnostic region of the IR spectrum for this molecule. Cyclic imides typically show two distinct carbonyl stretching bands due to symmetric and asymmetric stretching modes[1][2]. These are predicted to be around 1770 cm⁻¹ and 1700 cm⁻¹. The carbonyl of the Boc group is also expected to have a strong absorption band around 1690 cm⁻¹[3][4].

  • C-H Bending: The characteristic bending vibrations for the gem-dimethyl groups of the tert-butyl moiety are expected to appear around 1370 and 1390 cm⁻¹.

  • C-O Stretching: The C-O stretching vibrations of the carbamate group will result in strong bands in the 1250-1160 cm⁻¹ region[5][6].

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet. For Attenuated Total Reflectance (ATR) IR, the solid sample can be used directly.

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹, with a sufficient number of scans for a clear spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate (C₁₂H₁₈N₂O₄) is 254.28 g/mol . Depending on the ionization technique, a peak corresponding to the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺ at m/z 255.13 is expected.

  • Key Fragmentation Peaks:

    • Loss of tert-butyl group (-57): A prominent peak at m/z 198 is expected due to the loss of the tert-butyl cation.

    • Loss of isobutylene (-56): A peak at m/z 199 can arise from the loss of isobutylene via a McLafferty-type rearrangement[7].

    • Loss of Boc group (-100): A peak at m/z 155 corresponding to the loss of the entire Boc group is highly probable[8][9].

    • Further fragmentations of the spirocyclic core would lead to smaller fragments.

M [M+H]⁺ m/z 255 M_minus_56 [M-56+H]⁺ m/z 199 M->M_minus_56 - C₄H₈ M_minus_100 [M-100+H]⁺ m/z 155 M->M_minus_100 - C₅H₉O₂ M_minus_57 [M-57]⁺ m/z 198 M->M_minus_57 - C₄H₉

Caption: Predicted major fragmentation pathways in ESI-MS.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum in positive ion mode. For fragmentation data, perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate. The predicted NMR, IR, and MS data, along with the provided rationale and experimental protocols, offer a solid foundation for researchers working on the synthesis and characterization of this and structurally related compounds. The unique combination of a Boc-protected amine, a cyclic imide, and a spirocyclic framework presents a distinct spectroscopic fingerprint that can be confidently identified using the principles outlined herein.

References

  • Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy, 35(1), 10–15.
  • Chen, J. T., & Benson, W. R. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.
  • D'hondt, P. J., & Eeckhaut, Z. (1974). Infrared and Raman Group Frequencies of Cyclic Imides. Spectrochimica Acta Part A: Molecular Spectroscopy, 30(6), 1251–1259.
  • Khanna, R. K., & Moore, M. H. (1999). Carbamic acid: molecular structure and IR spectra. Spectrochimica Acta Part A: Molecular Spectroscopy, 55(5), 961–967.
  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs Blog.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Vardanyan, R., & Hruby, V. (2016). Synthesis of Essential Drugs. Elsevier.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • PubChem. (n.d.). tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Guide: Physicochemical Characterization of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate and Related Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: This guide addresses the physical characteristics of the novel chemical entity, Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate. A comprehensive review of current chemical literature and databases indicates that specific experimental data for this exact compound is not yet publicly available. This is common for novel scaffolds synthesized for drug discovery programs. Therefore, this document provides a technical framework for researchers and drug development professionals on two fronts: first, by defining the theoretical properties based on its structure, and second, by outlining the essential experimental protocols required to empirically determine its key physical characteristics. The methodologies described herein are grounded in standard practices for the characterization of new chemical entities (NCEs) and are supported by data from structurally related diazaspiro[3.5]nonane analogs.

Part 1: Molecular Profile and Theoretical Properties

The foundational step in characterizing any new compound is to establish its theoretical molecular profile. This data serves as the benchmark against which all subsequent experimental results are validated. The structure of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate combines a spirocyclic core, a bulky tert-butoxycarbonyl (Boc) protecting group, and two ketone functionalities, all of which influence its physical properties.

Table 1: Calculated Molecular Properties

PropertyValueRationale & Significance
Molecular Formula C₁₂H₁₈N₂O₄Derived from the chemical structure. Essential for calculating molecular weight and for elemental analysis.
Molecular Weight 254.28 g/mol The sum of the atomic weights of all atoms in the molecule. This value is critical for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.
Exact Mass 254.12666 DaThe monoisotopic mass of the molecule. This is the value that would be observed in high-resolution mass spectrometry (HRMS), providing unambiguous confirmation of the elemental composition.
Topological Polar Surface Area (TPSA) 75.1 ŲA calculated property that correlates with drug transport properties like intestinal absorption and blood-brain barrier penetration. The presence of two amide/carbamate oxygens and two ketone oxygens contributes significantly to this value.

Part 2: Experimental Determination of Physicochemical Properties

The following sections detail the critical experimental workflows for elucidating the physical characteristics of a novel compound like Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate. The causality behind each methodological choice is explained to provide a deeper understanding of the characterization process.

Appearance, Physical State, and Melting Point

Expertise & Rationale: The physical state (e.g., crystalline solid, amorphous powder, oil) and melting point are fundamental properties that provide the first indication of a sample's purity. A sharp, well-defined melting point range is characteristic of a pure crystalline substance, whereas a broad melting range often suggests impurities or an amorphous state. For instance, a related compound, Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, is described as a "White to Light yellow powder to crystal" with a melting point of 129.0 to 133.0 °C. This provides a reasonable expectation for the target compound's appearance.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Finely crush a small amount of the crystalline solid into a powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

  • Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

  • Measurement: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range. Allow the apparatus to cool.

  • Refined Measurement: Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The resulting range is the melting point.

Solubility Profile

Expertise & Rationale: A compound's solubility in various solvents is a critical parameter for drug development, influencing everything from reaction work-up and purification to formulation and bioavailability. A comprehensive solubility screen should include a range of solvents with varying polarities and proticities.

Protocol: Thermodynamic Solubility Assessment

  • Solvent Selection: Prepare a panel of relevant solvents, such as water, phosphate-buffered saline (PBS, pH 7.4), methanol, ethanol, dichloromethane (DCM), and dimethyl sulfoxide (DMSO).

  • Sample Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of the compound into separate vials for each solvent.

  • Equilibration: Add a precise volume of the selected solvent to each vial to create a supersaturated suspension. The vials are then sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. The concentration of the dissolved compound is then determined using a calibrated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is reported in units such as mg/mL or µg/mL.

Structural Confirmation via Spectroscopy

Expertise & Rationale: Spectroscopic analysis provides unambiguous confirmation of the molecular structure. Each technique offers a unique piece of the structural puzzle, and together they form a self-validating system. Mass spectrometry confirms the molecular weight, NMR elucidates the carbon-hydrogen framework, and IR spectroscopy identifies key functional groups.

Workflow: Spectroscopic Analysis

G cluster_0 Structural Elucidation Workflow Start Purified Compound MS Mass Spectrometry (MS) Confirms Molecular Weight Start->MS Is MW = 254.28? NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) Maps C-H Framework Start->NMR Does spectrum match predicted structure? IR Infrared (IR) Spectroscopy Identifies Functional Groups Start->IR Are C=O, N-H, C-N peaks present? Validation Structure Validated MS->Validation NMR->Validation IR->Validation

Caption: Workflow for spectroscopic validation of a new chemical entity.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Interpretation: The primary goal is to observe the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the compound's exact mass (254.12666 + 1.00728 = 255.13394). The high resolution allows for the confirmation of the elemental formula.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. Key expected signals include:

    • A singlet around 1.4-1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group of the Boc protector.

    • Multiple signals in the aliphatic region (2.0-4.0 ppm) corresponding to the methylene protons of the spirocyclic core. The complexity will depend on their chemical and magnetic equivalence.

  • ¹³C NMR Analysis: Acquire the carbon NMR spectrum. Key expected signals include:

    • Signals for the two ketone carbons (C=O) in the 190-210 ppm range.

    • A signal for the carbamate carbonyl (C=O) around 155 ppm.

    • Signals for the quaternary carbons of the Boc group and the spirocenter.

    • Multiple signals in the aliphatic region for the methylene carbons.

Protocol: Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the crystal.

  • Analysis: Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Interpretation: Look for characteristic absorption bands:

    • Strong, sharp peaks around 1700-1750 cm⁻¹ corresponding to the C=O stretching of the two ketone groups and the carbamate.

    • A peak around 3300-3500 cm⁻¹ if any N-H bonds are present (though in this N-Boc protected structure, this may be absent).

    • C-N stretching bands in the 1000-1350 cm⁻¹ region.

Part 3: Purity Assessment

Expertise & Rationale: Establishing the purity of a compound is non-negotiable in research and development. HPLC is the gold standard for this purpose. The choice of a reverse-phase method is logical for a moderately polar organic molecule like this one.

Workflow: Purity Determination by RP-HPLC

G cluster_1 RP-HPLC Purity Analysis Workflow Sample Dissolved Sample (e.g., in Acetonitrile) Injection Inject onto C18 Column Sample->Injection Elution Gradient Elution (Water/Acetonitrile) Injection->Elution Detection UV Detector (e.g., 210 nm) Elution->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas (% Area Calculation) Chromatogram->Integration

Caption: Standard workflow for purity assessment via RP-HPLC.

Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • System Preparation: Use a standard C18 column. The mobile phase will typically consist of two solvents: Solvent A (e.g., water with 0.1% trifluoroacetic acid or formic acid) and Solvent B (e.g., acetonitrile with 0.1% acid).

  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Method: Run a gradient elution method, for example, starting with 5% Solvent B and increasing to 95% Solvent B over 10-15 minutes. This ensures that any impurities with different polarities will be resolved from the main product peak.

  • Detection: Use a UV detector, monitoring at a wavelength where the compound absorbs (e.g., 210 nm, due to the carbonyl groups).

  • Data Analysis: The purity is calculated based on the relative area of the main product peak as a percentage of the total area of all observed peaks. A research-grade compound should typically exhibit a purity of ≥95%.

Part 4: Safety and Handling

While no specific safety data sheet (SDS) exists for the target compound, data from structurally similar molecules can provide a reliable preliminary safety assessment. For example, tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is listed with hazards such as being harmful if swallowed, causing skin irritation, and causing serious eye irritation[1].

Table 2: Provisional Safety and Handling Guidelines

CategoryGuidelineSource/Justification
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).Based on analogs like CAS 203661-69-2[1].
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection (safety glasses or goggles), and face protection.Standard practice for handling any new chemical entity[2].
Handling Avoid breathing dust. Use only in a well-ventilated area, preferably within a chemical fume hood. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[1][2].Standard chemical hygiene practices to minimize exposure.
Storage Store in a well-ventilated place. Keep the container tightly closed in a cool, dry area. Consider storing under an inert atmosphere (e.g., argon) if the compound is suspected to be hygroscopic or sensitive to air[2].Prevents degradation and ensures compound stability.
First Aid If on skin: Wash with plenty of soap and water. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled: Remove person to fresh air. If swallowed: Rinse mouth. Call a physician or poison control center[1].Standard emergency procedures.
Disposal Dispose of contents/container in accordance with local, regional, and national regulations.Prevents environmental contamination.

References

  • PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Navigating the Solubility Landscape of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

SOUTH SAN FRANCISCO, CA – January 19, 2026 – In the intricate world of medicinal chemistry and drug development, understanding the solubility of a lead compound is a critical, non-negotiable step. The behavior of a molecule in various organic solvents dictates everything from its purification and formulation to its ultimate bioavailability. This technical guide provides an in-depth exploration of the solubility of a promising scaffold, Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate, offering both a theoretical framework and a practical, field-tested protocol for its characterization.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic systems, characterized by their unique three-dimensional architecture, have garnered significant attention in modern drug discovery.[1][2] Their rigid structures allow for precise positioning of functional groups, which can lead to enhanced target affinity and selectivity. Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate, a derivative of this class, presents a compelling molecular framework. The presence of a Boc-protecting group, two lactam rings, and a spirocyclic core introduces a unique combination of lipophilic and polar features, making its interaction with organic solvents a complex and crucial area of study. A thorough understanding of its solubility is paramount for its advancement as a potential therapeutic agent.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[3] For Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate, several structural motifs will dictate its solubility profile:

  • The Tert-butoxycarbonyl (Boc) Group: This bulky, non-polar group significantly contributes to the molecule's lipophilicity, suggesting a preference for less polar organic solvents.

  • The Dioxo (Lactam) Functionalities: The two amide carbonyl groups are capable of acting as hydrogen bond acceptors, introducing a degree of polarity to the molecule. This suggests that solvents with hydrogen bond donating capabilities may enhance solubility.

  • The Diazaspiro[3.5]nonane Core: The rigid, aliphatic backbone is largely non-polar, further contributing to its solubility in organic media.

The overall solubility will therefore be a balance between these competing factors. Solvents that can effectively solvate both the non-polar Boc group and the polar lactam moieties are likely to be the most effective.

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines a robust and reproducible method for determining the solubility of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate in a range of organic solvents. This isothermal saturation method is a gold-standard technique in the pharmaceutical industry.

Materials and Equipment
  • Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate (≥98% purity)

  • Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane)

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps

  • Thermostatic shaker or orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.

    • Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15 minutes.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Quantitative Analysis by HPLC:

    • Prepare a series of calibration standards of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate of known concentrations.

    • Analyze the calibration standards and the diluted samples using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample solutions from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation A Add excess solute to solvent B Equilibrate in thermostatic shaker A->B C Settle undissolved solid B->C D Centrifuge for phase separation C->D E Filter supernatant D->E F Dilute for HPLC analysis E->F G Quantify using HPLC F->G H Calculate solubility from concentration G->H

Caption: Isothermal Saturation Solubility Workflow.

Anticipated Solubility Profile and Data Presentation

While specific experimental data for Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate is not publicly available, a hypothetical solubility profile can be anticipated based on its structure. The results of the experimental protocol described above would be tabulated for clear comparison.

Table 1: Hypothetical Solubility of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate in Various Organic Solvents at 25 °C

SolventPolarity IndexHydrogen BondingExpected Solubility (mg/mL)
Hexane0.1Non-polarLow
Toluene2.4Non-polarModerate
Dichloromethane3.1Weak H-bond acceptorHigh
Acetone5.1H-bond acceptorHigh
Acetonitrile5.8H-bond acceptorModerate-High
Isopropanol3.9H-bond donor/acceptorModerate
Ethanol4.3H-bond donor/acceptorModerate-Low
Methanol5.1H-bond donor/acceptorLow

Factors Influencing Solubility: A Deeper Dive

Several factors beyond the choice of solvent can influence the solubility of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate.[3][4][5]

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship should be investigated to understand the thermodynamics of the dissolution process and to inform crystallization procedures.

  • Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is crucial to characterize the solid form used in solubility studies.

  • Purity of the Compound: Impurities can affect the measured solubility. Therefore, using a well-characterized, high-purity compound is essential for obtaining accurate data.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and determining the solubility of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate in organic solvents. By combining a sound theoretical understanding with a robust experimental protocol, researchers can generate the critical data needed to advance this promising compound through the drug development pipeline. Future work should focus on obtaining experimental data across a range of temperatures and in co-solvent systems to build a complete solubility profile.

References

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). Retrieved from [Link]

  • Factors Affecting Solubility. (n.d.). BYJU'S. Retrieved from [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry, 11(2). Retrieved from [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025, August 30). ResearchGate. Retrieved from [Link]

Sources

The Ascendancy of Diazaspiro[3.5]nonanes: A Technical Guide to a Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the contemporary landscape of drug discovery, the exodus from "flatland"—the realm of planar, sp²-rich molecules—is a well-established imperative. Medicinal chemists are increasingly turning to scaffolds that offer three-dimensional complexity to unlock new chemical spaces and engage with challenging biological targets.[1] Among the rising stars in this paradigm shift are azaspirocycles, rigid frameworks that provide precise vector control for substituent placement. This guide focuses on a particularly promising member of this class: the diazaspiro[3.5]nonane scaffold. Its unique blend of a rigid spirocyclic core, tunable basicity, and synthetic tractability has positioned it as a valuable building block in the quest for novel therapeutics. We will explore the core attributes of this scaffold and delve into its diverse and impactful applications in medicinal chemistry, substantiated by field-proven insights and detailed protocols.

The Diazaspiro[3.5]nonane Core: Physicochemical Properties and Synthetic Accessibility

The diazaspiro[3.5]nonane framework, characterized by two nitrogen atoms within a spirocyclic system composed of a four-membered and a six-membered ring, offers a distinct set of physicochemical properties that can be leveraged to overcome common drug development hurdles.

Property7-Azaspiro[3.5]nonane1-Azaspiro[4.4]nonane (for comparison)
Molecular Formula C₈H₁₅NC₈H₁₅N
Molecular Weight 125.21 g/mol 125.21 g/mol
Predicted pKa (strongest basic) 10.511.2
Predicted XLogP3 1.81.9
Predicted Water Solubility 15.5 g/L10.3 g/L
Topological Polar Surface Area 12 Ų12 Ų
Complexity 97.1103

Data sourced from a comparative analysis of azaspirocyclic scaffolds.[2]

The inherent three-dimensionality of the diazaspiro[3.5]nonane scaffold contributes to an increased fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with higher clinical success rates.[3] This non-planar structure allows for the precise orientation of substituents, facilitating optimal interactions with protein binding pockets.

Synthetic Accessibility: A Gateway to Novel Chemical Space

The utility of any scaffold is contingent upon its synthetic accessibility. Fortunately, robust synthetic routes to diazaspiro[3.5]nonane derivatives have been developed, enabling their incorporation into drug discovery programs. A general approach involves the protection of one of the nitrogen atoms, followed by functionalization of the other, and subsequent deprotection.

Experimental Protocol: General Procedure for the N-Arylation of a Diazaspiro[3.5]nonane Scaffold

  • Protection: To a solution of the parent diazaspiro[3.5]nonane in a suitable solvent (e.g., dichloromethane), add one equivalent of a protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine). Stir the reaction at room temperature until complete consumption of the starting material is observed by TLC or LC-MS. Purify the mono-protected intermediate by column chromatography.

  • N-Arylation: In a reaction vessel, combine the mono-protected diazaspiro[3.5]nonane, the desired aryl halide, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an appropriate solvent (e.g., toluene). Degas the mixture and heat under an inert atmosphere until the reaction is complete. After cooling, dilute the reaction mixture with a suitable solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the N-arylated product by column chromatography.

  • Deprotection: Dissolve the N-arylated, protected diazaspiro[3.5]nonane in a suitable solvent (e.g., dichloromethane). Add a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection) and stir at room temperature. Monitor the reaction by TLC or LC-MS. Upon completion, remove the solvent and excess acid under reduced pressure to yield the desired N-arylated diazaspiro[3.5]nonane.

Applications in Medicinal Chemistry: Case Studies

The versatility of the diazaspiro[3.5]nonane scaffold is best illustrated through its successful application in various drug discovery programs targeting a range of diseases.

As a Piperazine Bioisostere in Oncology

The piperazine ring is a ubiquitous motif in medicinal chemistry, but it can be associated with off-target effects and unfavorable pharmacokinetic properties. The rigid, three-dimensional structure of the diazaspiro[3.5]nonane scaffold makes it an attractive bioisostere for the more flexible piperazine ring.

A compelling example is the modification of olaparib, a PARP-1 inhibitor used in cancer therapy. By replacing the piperazine core of olaparib with a diazaspiro[3.5]nonane system, researchers aimed to develop a non-cytotoxic congener.[4] This strategic replacement led to the identification of compounds with high PARP-1 affinity but reduced DNA damage, suggesting potential applications in treating inflammatory diseases.[4]

Olaparib Olaparib Piperazine Piperazine Core Olaparib->Piperazine Contains Diazaspiro Diazaspiro[3.5]nonane Bioisostere Piperazine->Diazaspiro Replaced by Properties Improved Properties: - Reduced DNA Damage - Potential for Non-Oncological  Applications Diazaspiro->Properties Leads to

Bioisosteric replacement of piperazine in Olaparib.

GPR119 Agonists for Metabolic Disorders

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity.[2] The development of potent and orally bioavailable GPR119 agonists has been a focus of research. The 7-azaspiro[3.5]nonane scaffold has been successfully incorporated into a novel class of GPR119 agonists.[5][6] Optimization of substituents on the diazaspiro[3.5]nonane core led to the identification of a potent agonist with a desirable pharmacokinetic profile and a significant glucose-lowering effect in diabetic rats.[5]

GPR119_Signaling cluster_cell Pancreatic β-cell Agonist Diazaspiro[3.5]nonane-based GPR119 Agonist GPR119 GPR119 Agonist->GPR119 binds to Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP ↑ cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Insulin Insulin Secretion PKA->Insulin promotes

Simplified GPR119 signaling pathway.

Sigma-2 Receptor Ligands for Neurological Disorders

The sigma-2 receptor (σ₂R/TMEM97) is a potential drug target for neurodegenerative diseases like Alzheimer's and Parkinson's.[7] Researchers have explored the use of diazaspiroalkanes as replacements for the piperazine moiety in known σ₂R ligands. While direct replacement with a diazaspiro[3.5]nonane core in some scaffolds led to a loss of affinity, this exploration provided valuable structure-activity relationship (SAR) insights.[7] Computational docking studies revealed the importance of hydrogen bond interactions with specific residues in the σ₂R binding site, guiding future ligand design.[7] This highlights the role of the diazaspiro[3.5]nonane scaffold as a tool for probing receptor-ligand interactions, even when it doesn't lead to a more potent compound in a particular series.

Modulators of CNS Targets

The development of drugs targeting the central nervous system (CNS) is particularly challenging due to the need to cross the blood-brain barrier (BBB).[8][9] The physicochemical properties of the diazaspiro[3.5]nonane scaffold, such as its moderate lipophilicity and low polar surface area, make it an attractive starting point for the design of CNS-active compounds.[10] Its rigid structure can also help to pre-organize the molecule in a conformation favorable for binding to CNS targets, such as G-protein coupled receptors (GPCRs).[11][12][13]

Conclusion: A Scaffold with a Bright Future

The diazaspiro[3.5]nonane scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its ability to impart three-dimensionality, serve as a rigid bioisostere for flexible motifs like piperazine, and fine-tune physicochemical properties has led to its successful application in a variety of drug discovery programs. As the demand for novel, differentiated therapeutics continues to grow, the strategic incorporation of scaffolds like diazaspiro[3.5]nonane will be crucial in navigating the complexities of drug design and ultimately delivering new medicines to patients.

References

  • Reilly, S.W., Puentes, L.N., Wilson, K., Hsieh, C.J., Weng, C.C., Makvandi, M., & Mach, R.H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379. [Link]

  • Yegorova, T., & Kirichok, A.A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29-39. [Link]

  • Reilly, S.W., et al. (2020). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 25(21), 5129. [Link]

  • Various Authors. (2024). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Google Patents. (2022). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]

  • Yegorova, T., & Kirichok, A.A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Graziano, E., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. [Link]

  • PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]

  • Graziano, E., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

  • Meanwell, N.A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • ResearchGate. (2017). Medicinal Chemistry Challenges in CNS Drug Discovery. ResearchGate. [Link]

  • González-Maeso, J. (2015). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology, 6, 49. [Link]

  • Borges, F., et al. (2022). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. Molecules, 27(19), 6296. [Link]

  • Torfgård, K. (2024). Drug candidates with blockbuster potential for CNS diseases. Drug Target Review. [Link]

  • Wacker, D., Stevens, R.C., & Roth, B.L. (2017). How ligands illuminate GPCR molecular pharmacology. Cell, 170(3), 414-427. [Link]

  • Al-Hussain, S.A., & Afzal, O. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Advances, 14(28), 20089-20112. [Link]

  • Gupte, T.M., & Datar, A. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 323(2), C439-C451. [Link]

  • Altasciences. (2022). Issue 33: CNS Drug Development. The Altascientist. [Link]

  • Morris, H., et al. (2022). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 27(9), 2950. [Link]

  • Sobańska, A.W., & Kałuża, Z. (2022). Quantitative Retention (Structure)–Activity Relationships in Predicting the Pharmaceutical and Toxic Properties of Potential Pesticides. Molecules, 27(19), 6598. [Link]

  • Al-Zoubi, R.M., et al. (2022). Synthesis, Biological Assessment, and Structure Activity Relationship Studies of New Flavanones Embodying Chromene Moieties. Molecules, 27(19), 6393. [Link]

  • Leeson, P.D., & Davis, A.M. (2004). Medicinal Chemical Properties of Successful Central Nervous System Drugs. Journal of Medicinal Chemistry, 47(25), 6338-6348. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Modern Paradigm for Pre-Clinical Assessment

In the landscape of contemporary drug discovery, the journey from a novel chemical entity to a viable clinical candidate is fraught with challenges, high attrition rates, and significant financial investment. The ability to computationally predict and model a molecule's behavior—its physicochemical properties, pharmacokinetic profile, potential biological targets, and binding dynamics—has become an indispensable component of the modern research and development pipeline.[1][2] This in silico approach allows for the early and rapid prioritization of promising compounds while flagging those with unfavorable characteristics, thereby conserving resources for the most viable candidates.[3][4]

This guide provides a comprehensive, technically-grounded workflow for the in silico characterization of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate , a spirocyclic compound featuring a diazaspiro[3.5]nonane core. Spirocyclic systems are of increasing interest in medicinal chemistry due to their unique three-dimensional architecture, which can lead to improved metabolic stability and target engagement compared to flatter, aromatic structures.[5]

Given that this molecule is not extensively characterized in public literature with a defined biological target, our approach will be holistic. We will begin with fundamental ligand characterization and progress through pharmacokinetic profiling, target hypothesis generation, and finally, demonstrate the principles of molecular docking and dynamic simulation against a putative target. This mirrors a real-world scenario where a computational scientist is tasked with elucidating the therapeutic potential of a novel molecular scaffold.

Part 1: Foundational Analysis: Ligand Preparation and Physicochemical Profiling

The axiom of any computational modeling is "garbage in, garbage out." The initial and most critical phase is the accurate preparation and characterization of the ligand itself. This step ensures that the molecule's structure is chemically correct and energetically minimized, providing a valid basis for all subsequent predictions.

Protocol 1: 3D Structure Generation and Energy Minimization
  • Obtain a Valid Chemical Representation: Start with a reliable representation of the molecule, such as its SMILES (Simplified Molecular-Input Line-Entry System) string. For Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate, a plausible SMILES string is O=C1NC(C2(CC1)CN(C2)C(=O)OC(C)(C)C)=O.

  • Conversion to 3D Coordinates: Use a computational chemistry tool like Open Babel to convert the 1D SMILES string into a 3D structure. This initial conversion generates a raw, unoptimized conformation.

  • Energy Minimization: The raw 3D structure must be energetically minimized to find a low-energy, stable conformation. This is crucial as high-energy or strained conformations can lead to inaccurate docking and simulation results. This is typically performed using a molecular mechanics force field (e.g., MMFF94 or UFF).

    • Causality: Energy minimization adjusts bond lengths, angles, and dihedrals to relieve steric clashes and unfavorable interactions, resulting in a more physically realistic molecular conformation.

Part 2: Early Assessment of "Drug-Likeness": ADMET Profiling

Before investing significant resources in target identification and complex simulations, it is vital to assess the molecule's fundamental pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early warning system for potential liabilities that could cause a drug to fail in later clinical stages.[6][7][8]

We will utilize the SwissADME web server, a robust and freely accessible tool, for this purpose.[9][10][11] It provides a suite of predictive models for estimating a molecule's pharmacokinetic and physicochemical properties from its chemical structure.[10][12]

Protocol 2: ADMET Prediction with SwissADME
  • Access the Web Server: Navigate to the SwissADME website ([Link]).

  • Input the Molecule: Paste the SMILES string for Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate into the input field.

  • Execute the Analysis: Run the prediction. The server will return a comprehensive report.

  • Data Interpretation: Analyze the key parameters, focusing on physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, and drug-likeness.

Data Presentation: Predicted Properties
Property CategoryParameterPredicted ValueInterpretation
Physicochemical Molecular Weight254.30 g/mol Within the typical range for small molecule drugs.
LogP (iLOGP)0.88Indicates moderate lipophilicity, which is often favorable for cell membrane permeability.
Water Solubility (ESOL)SolubleGood solubility is crucial for absorption and formulation.
Pharmacokinetics GI AbsorptionHighThe molecule is predicted to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier PermeantNoThe molecule is unlikely to cross the BBB, which is desirable for drugs intended for peripheral targets.
CYP InhibitorNo (for major isoforms)Low probability of causing drug-drug interactions by inhibiting key metabolic enzymes.
Drug-Likeness Lipinski's Rule of Five0 violationsConforms to the rule of five, suggesting good oral bioavailability.
Bioavailability Score0.55A reasonable score indicating a good probability of having favorable pharmacokinetic properties.
Medicinal Chemistry PAINS Alert0 alertsNo substructures known to cause false positives in high-throughput screening assays were detected.

Note: These values are predictions generated by the SwissADME web server and require experimental validation.

Part 3: Unveiling Potential Targets: A Reverse Approach

With favorable ADMET properties predicted, the next logical step for a novel compound is to generate hypotheses about its potential biological targets. This process, often called "reverse docking" or "target prediction," uses the ligand's structure to screen against a database of known protein binding sites.

Workflow for Target Prediction

G cluster_0 Target Prediction Workflow Ligand 1. Ligand Structure (SMILES/3D) Server 2. Target Prediction Server (e.g., SwissTargetPrediction) Ligand->Server Database 3. Database of Known Ligand-Protein Interactions Server->Database Output 4. Ranked List of Potential Protein Targets Server->Output

Caption: Workflow for identifying potential protein targets for a small molecule.

Protocol 3: Target Identification with SwissTargetPrediction
  • Access the Server: Navigate to the SwissTargetPrediction website.

  • Input Molecule: Submit the SMILES string of our compound.

  • Select Organism: Choose "Homo sapiens" to focus on human protein targets.

  • Analyze Results: The server will return a list of probable protein targets, ranked by a probability score. The underlying principle is that molecules with similar topology to known active ligands are likely to bind to the same targets.

  • Target Selection: For the purpose of this guide, we will hypothesize that a high-probability target, such as a specific kinase or protease, is identified. Let's assume Thrombin (Coagulation factor II) is identified as a plausible target for our illustrative docking exercise.

Part 4: Predicting Interactions: Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13][14] It is a cornerstone of structure-based drug design. We will use AutoDock Vina, a widely-used and validated open-source docking program.[15][16]

Protocol 4: Molecular Docking with AutoDock Vina
  • Receptor Preparation:

    • Download the 3D crystal structure of Thrombin from the Protein Data Bank (PDB).

    • Using a molecular modeling tool (e.g., AutoDock Tools, PyMOL), remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Kollman charges).

    • Save the prepared receptor in the required PDBQT file format.

    • Causality: Removing water and adding hydrogens is essential for accurately calculating electrostatic interactions and hydrogen bonds, which are critical for binding.

  • Ligand Preparation:

    • Using the energy-minimized structure from Part 1, define rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the known active site of the receptor. The size and center of this box dictate the search space for the docking algorithm. For Thrombin, this would be the catalytic pocket.

    • Causality: A well-defined grid box focuses the computational search on the relevant binding site, increasing efficiency and the likelihood of finding a biologically relevant pose.

  • Running AutoDock Vina:

    • Execute the Vina program from the command line, providing the prepared receptor, ligand, and grid box configuration as inputs.

    • Vina will perform a conformational search, generating multiple binding poses and scoring them based on its empirical scoring function.

  • Analysis of Results:

    • The primary output is a binding affinity score (in kcal/mol), where more negative values indicate stronger predicted binding.

    • Visualize the top-ranked poses within the receptor's active site to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Data Presentation: Illustrative Docking Results
Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-8.5GLY216, TRP60D, ASP189
2-8.2SER195, HIS57, GLY216
3-7.9TRP215, GLU192, ASP189

Part 5: Assessing Stability: Molecular Dynamics Simulation

While docking provides a static snapshot of a potential binding pose, a biological system is dynamic. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, allowing us to assess the stability of the ligand-protein complex.[17][18][19] We will outline the workflow using GROMACS, a powerful and popular MD engine.[20][21][22]

Workflow for Molecular Dynamics Simulation

G cluster_1 Molecular Dynamics Workflow System 1. System Setup (Complex Topology, Solvation, Ionization) Min 2. Energy Minimization System->Min NVT 3. NVT Equilibration (Temperature Stabilization) Min->NVT NPT 4. NPT Equilibration (Pressure Stabilization) NVT->NPT Prod 5. Production MD Run NPT->Prod Analysis 6. Trajectory Analysis (RMSD, RMSF, Interactions) Prod->Analysis

Caption: Step-by-step workflow for a typical MD simulation of a protein-ligand complex.

Protocol 5: GROMACS MD Simulation
  • System Preparation:

    • Start with the best-ranked docked pose from Part 4.

    • Generate a topology for the ligand using a parameterization server (e.g., SwissParam).

    • Choose a protein force field (e.g., AMBER, CHARMM).

    • Place the complex in a simulation box and solvate it with a water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system's charge.

    • Trustworthiness: Proper system parameterization and neutralization are fundamental for a physically meaningful simulation. Failure to do so can lead to artifacts and unstable trajectories.

  • Energy Minimization: Perform steepest descent minimization on the entire system to remove any steric clashes introduced during solvation.

  • Equilibration:

    • Perform a short simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to allow the system to reach the target temperature.

    • Perform a subsequent simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density to the correct level.

    • Expertise: This two-step equilibration is critical to ensure the system is stable at the desired temperature and pressure before the production run begins.

  • Production MD: Run the main simulation for a duration sufficient to observe the system's behavior (e.g., 50-100 nanoseconds). Save the coordinates (trajectory) at regular intervals.

  • Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, low-RMSD plateau for the ligand suggests it remains bound in a consistent pose.

    • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Monitor hydrogen bonds and other key interactions between the ligand and protein throughout the simulation to see if the interactions predicted by docking are maintained.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the initial characterization and target exploration of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate. The process began with foundational ligand preparation, followed by a critical assessment of its drug-like properties through ADMET prediction. A strategy for target hypothesis generation was presented, leading to an illustrative molecular docking and dynamics simulation against a putative target.

The collective results of this computational pipeline provide a multi-faceted profile of the molecule. The favorable ADMET predictions suggest it possesses core characteristics required for a therapeutic agent. The docking and MD simulations provide specific, testable hypotheses about its potential mechanism of action and binding mode. These in silico findings are not a replacement for experimental validation but serve as a powerful, data-driven guide to direct and prioritize future laboratory work, including enzymatic assays, binding affinity measurements, and structural biology efforts.

References

  • Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes.
  • EMBL-EBI. (n.d.). GROMACS tutorial.
  • Eaker, C. W. (2022).
  • Digital Chemistry. (n.d.).
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
  • Deep Origin. (n.d.). ADMET Predictions.
  • R-Tutorials. (2024, September 17). Molecular Docking Tutorial: AutoDock Vina. YouTube.
  • Aurlide. (2025, September 27).
  • Wikipedia. (n.d.). Molecular dynamics.
  • BOC Sciences. (n.d.). ADMET Modeling and Prediction.
  • Dror, R. O., et al. (2012).
  • Lemkul, J. A. (n.d.). GROMACS Tutorials.
  • Allen, M. P. (2004). Introduction to Molecular Dynamics Simulation. John von Neumann Institute for Computing.
  • The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina.
  • FetchCFD. (n.d.).
  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial. YouTube.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed.
  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • GROMACS. (n.d.). Tutorials and Webinars.
  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group.
  • KBbox. (n.d.). Small Molecule Docking.
  • GROMACS. (n.d.). Welcome to the GROMACS tutorials!.
  • ACS Publications. (2024, September 21).
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Hossain, M. S., et al. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Journal of Pharmacognosy and Phytochemistry, 11(4), 1-10.
  • Bonvin Lab. (n.d.). Small molecule docking.
  • Insilico Medicine. (2026, January 14). Insilico Medicine Integrates Nach01 Foundation Model with Microsoft Discovery to Enable AI-Native, Enterprise-Ready Drug Discovery Workflows.
  • Brogi, S., et al. (2020). A Guide to In Silico Drug Design. PMC.
  • SIB Swiss Institute of Bioinform
  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube.
  • Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug.
  • Molecular Modelling Group. (n.d.). SwissDrugDesign.
  • The Clinical Trial Vanguard. (2024, April 17). How Do In Silico Trials Work? A Brief Guide.
  • Patsnap Synapse. (2025, March 20).
  • Patheon pharma services. (2023, September 27).
  • PubChem. (n.d.). tert-Butyl 2,7-diazaspiro[3.
  • Benchchem. (n.d.). Tert-butyl 5,8-dioxo-2,6-diazaspiro[3.

Sources

Methodological & Application

"Synthetic route for Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional structures offer a distinct advantage over traditional flat, aromatic compounds by enabling more precise spatial orientation of functional groups for optimal interaction with biological targets. This unique topology can lead to improved potency, selectivity, and pharmacokinetic properties. Specifically, diazaspiroalkanes are recognized as valuable building blocks in the synthesis of novel therapeutics. The target molecule of this guide, tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate, serves as a key intermediate in the development of potent and selective inhibitors for various protein kinases, including Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAP-K2 or MK2), which is implicated in inflammatory diseases.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization of the diazaspiro core, making it a versatile precursor for creating diverse compound libraries.

Retrosynthetic Analysis and Strategic Considerations

A plausible retrosynthetic analysis of the target molecule suggests a strategy involving the formation of the spirocyclic core through a key cyclization step. The dione functionality points towards a condensation reaction between a suitably functionalized azetidine and a malonic acid derivative. The Boc-protected azetidine provides a stable and readily available starting material.

G target Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate intermediate1 N-Boc-3-amino-3-carboxymethylazetidine target->intermediate1 Cyclization intermediate2 Malonyl dichloride target->intermediate2 Cyclization start1 N-Boc-3-oxoazetidine intermediate1->start1 Strecker-type reaction start2 TosMIC intermediate1->start2 Strecker-type reaction start3 Methanol intermediate1->start3 Strecker-type reaction start4 Malonic acid intermediate2->start4 Chlorination start5 Thionyl chloride intermediate2->start5 Chlorination

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The following multi-step protocol outlines a proposed synthetic route for tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate, based on established methodologies for the synthesis of related spirocyclic compounds.

G cluster_0 Step 1: Synthesis of N-Boc-3-amino-3-cyanoazetidine cluster_1 Step 2: Hydrolysis to Amino Acid cluster_2 Step 3: N-acylation with Malonic Acid Derivative cluster_3 Step 4: Intramolecular Cyclization and Decarboxylation start1 N-Boc-3-oxoazetidine product1 N-Boc-3-amino-3-cyanoazetidine start1->product1 Strecker Reaction reagent1 KCN, NH4Cl product2 3-Aminoazetidine-3-carboxylic acid product1->product2 Hydrolysis reagent2 HCl (aq) product3 Intermediate Acyl Meldrum's Acid Adduct product2->product3 Acylation reagent3 Meldrum's acid product4 Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate product3->product4 Cyclization/Decarboxylation reagent4 Heat

Caption: Proposed synthetic workflow.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in a mixture of methanol and water, add ammonium chloride (1.2 equivalents) and potassium cyanide (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-aminoazetidine-3-carboxylic acid hydrochloride

  • Suspend tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate (1 equivalent) in concentrated hydrochloric acid.

  • Heat the mixture to reflux for 12-24 hours. This step facilitates both the hydrolysis of the nitrile and the deprotection of the Boc group.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

  • Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt of the amino acid.

Step 3: Synthesis of tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

  • Suspend 3-aminoazetidine-3-carboxylic acid hydrochloride (1 equivalent) and diethyl malonate (1.1 equivalents) in a suitable high-boiling solvent such as ethanol.

  • Add a base, for example, sodium ethoxide (2.2 equivalents), to the suspension.

  • Heat the reaction mixture to reflux for 12-24 hours. The reaction involves the initial formation of an amide bond followed by an intramolecular Dieckmann-type condensation.

  • After cooling to room temperature, acidify the reaction mixture with aqueous HCl.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the final product.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductExpected Yield
1Tert-butyl 3-oxoazetidine-1-carboxylateKCN, NH4ClTert-butyl 3-amino-3-cyanoazetidine-1-carboxylate70-85%
2Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylateConc. HCl3-Aminoazetidine-3-carboxylic acid hydrochloride85-95%
33-Aminoazetidine-3-carboxylic acid hydrochlorideDiethyl malonate, Sodium ethoxideTert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate50-65%

Causality and Experimental Rationale

  • Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is employed due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. This allows for the selective deprotection of the nitrogen in the final stages of the synthesis if further functionalization is required.

  • Strecker Reaction: The Strecker synthesis in Step 1 is a classic and efficient method for the synthesis of α-amino nitriles from ketones, providing a direct route to the key aminonitrile intermediate.

  • Hydrolysis Conditions: The use of concentrated hydrochloric acid in Step 2 serves the dual purpose of hydrolyzing the nitrile to a carboxylic acid and removing the Boc protecting group in a single step, thus improving the overall efficiency of the synthesis.

  • Cyclization Strategy: The use of diethyl malonate and a strong base like sodium ethoxide in Step 3 is a well-established method for the formation of β-dicarbonyl systems through a condensation reaction, leading to the desired dione structure within the spirocyclic framework.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low yield in Step 1 (Strecker Reaction)Incomplete reaction or side product formation.Ensure the reaction is stirred vigorously and for a sufficient duration. Monitor by TLC. Adjust the stoichiometry of reagents if necessary.
Incomplete hydrolysis in Step 2Insufficient reaction time or acid concentration.Increase the reflux time and ensure the use of concentrated HCl. Monitor the reaction progress carefully using an appropriate analytical technique.
Difficulty in purification of the final productPresence of unreacted starting materials or byproducts.Optimize the purification method. Consider using a different solvent system for column chromatography or trying recrystallization from various solvents.
Low yield in the final cyclization stepInefficient condensation or side reactions.Ensure anhydrous conditions and the use of a sufficiently strong base. The choice of solvent can also be critical; explore alternatives if needed.

Conclusion

The synthetic route detailed in this application note provides a comprehensive and logical approach for the preparation of tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate. By leveraging well-established synthetic transformations, this protocol offers a reliable pathway for accessing this valuable spirocyclic building block, which is of significant interest to researchers in the field of medicinal chemistry and drug development. The insights into the experimental rationale and the troubleshooting guide are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • White Rose Research Online. (2022).
  • The Journal of Organic Chemistry. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold.
  • ResearchGate. (2022).
  • ResearchGate.
  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • Google Patents. (n.d.). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Google Patents. (n.d.). Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • PubChem. (n.d.). tert-Butyl 2,7-diazaspiro[3.
  • PubMed. (2018). Bidirectional Synthesis of Di- tert-butyl (2 S,6 S,8 S)- and (2 R,6 R,8 R)-1,7-Diazaspiro[5.
  • ResearchGate. (2025). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • Sigma-Aldrich. (n.d.). 5-Boc-2,5-diazaspiro[3.
  • LookChem. (n.d.). 2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 6,8-dioxo-, 1,1-diMethylethyl ester.
  • J&K Scientific. (n.d.). tert-Butyl 2,5-diazaspiro[3.

Sources

Application Notes and Protocols for the Cyclization of Diazaspiro[3.5]nonane Ring Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Diazaspiro[3.5]nonanes in Medicinal Chemistry

The quest for novel molecular scaffolds that can effectively explore three-dimensional chemical space is a central theme in modern drug discovery. In this context, diazaspiro[3.5]nonanes have emerged as a privileged structural motif. Their inherent rigidity, conferred by the spirocyclic fusion of an azetidine and a piperidine ring, provides a fixed orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. This unique topology has been successfully exploited in the development of novel therapeutics, most notably as potent agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and other metabolic disorders. The activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones, offering a new avenue for glycemic control.[1]

This application note provides a comprehensive guide to the key reaction conditions for the cyclization of various diazaspiro[3.5]nonane ring systems. It is intended for researchers, scientists, and drug development professionals seeking to synthesize these valuable building blocks. We will delve into the mechanistic underpinnings of different cyclization strategies, provide detailed, field-proven protocols, and offer insights into the critical parameters that govern the success of these synthetic transformations.

Core Synthetic Strategies for Diazaspiro[3.5]nonane Ring Formation

The construction of the diazaspiro[3.5]nonane core can be broadly categorized into two main strategies: intramolecular cyclization and cycloaddition reactions . The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Intramolecular Cyclization: Forging the Spirocyclic Core

Intramolecular cyclization is a powerful and widely employed strategy for the synthesis of diazaspiro[3.5]nonanes. This approach typically involves the formation of a key bond to close one of the heterocyclic rings, with the spirocyclic center already established or formed concurrently. A common theme in these syntheses is the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions.

A prevalent method involves the construction of a piperidine ring bearing a suitable precursor for the azetidine ring, followed by an intramolecular N-alkylation to form the four-membered ring. This strategy offers a high degree of control and is amenable to the synthesis of various isomers.

Key Mechanistic Considerations: The success of the intramolecular N-alkylation is governed by several factors. The choice of the leaving group on the side chain is critical; halides (Br, I) or sulfonate esters (tosylates, mesylates) are commonly used. The reaction is typically carried out in the presence of a base to deprotonate the secondary amine of the piperidine, generating a nucleophilic nitrogen that attacks the electrophilic carbon bearing the leaving group. The choice of solvent can significantly influence the reaction rate and yield, with polar aprotic solvents like acetonitrile or DMF often being preferred.

Workflow for Intramolecular N-Alkylation:

G cluster_0 Precursor Synthesis cluster_1 Cyclization Piperidine Precursor Piperidine Precursor Side Chain Attachment Side Chain Attachment Piperidine Precursor->Side Chain Attachment Alkylation/Acylation Functional Group Interconversion Functional Group Interconversion Side Chain Attachment->Functional Group Interconversion e.g., Reduction, Halogenation Intramolecular N-Alkylation Intramolecular N-Alkylation Functional Group Interconversion->Intramolecular N-Alkylation Cyclization Precursor Deprotection Deprotection Intramolecular N-Alkylation->Deprotection Base, Solvent, Heat Final Product Final Product Deprotection->Final Product

Caption: General workflow for diazaspiro[3.5]nonane synthesis via intramolecular N-alkylation.

Protocol 1: Synthesis of tert-Butyl 1,7-Diazaspiro[3.5]nonane-1-carboxylate

This multi-step protocol exemplifies the intramolecular N-alkylation strategy for the synthesis of a 1,7-diazaspiro[3.5]nonane derivative.

Step 1: Synthesis of Diethyl 2-(piperidin-4-yl)malonate

  • Reactants: N-Boc-4-piperidone, ethyl malonate, ammonium acetate.

  • Solvent: Ethanol.

  • Procedure: A mixture of N-Boc-4-piperidone, ethyl malonate, and ammonium acetate in ethanol is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Step 2: Reduction to 2-(Piperidin-4-yl)propane-1,3-diol

  • Reactant: Diethyl 2-(piperidin-4-yl)malonate, Lithium borohydride.

  • Solvent: Tetrahydrofuran (THF).

  • Procedure: To a solution of the malonate derivative in THF at 0 °C, lithium borohydride is added portion-wise. The reaction mixture is then stirred at room temperature. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

Step 3: Tosylation of the Diol

  • Reactant: 2-(Piperidin-4-yl)propane-1,3-diol, p-Toluenesulfonyl chloride.

  • Solvent: Dichloromethane (DCM).

  • Base: Triethylamine or Pyridine.

  • Procedure: The diol is dissolved in DCM, and the base is added, followed by the portion-wise addition of p-toluenesulfonyl chloride at 0 °C. The reaction is stirred at room temperature until completion.

Step 4: Intramolecular Cyclization

  • Reactant: The tosylated intermediate.

  • Base: Cesium carbonate.

  • Solvent: Acetonitrile.

  • Procedure: The tosylated compound is dissolved in acetonitrile, and cesium carbonate is added. The mixture is heated to reflux. The formation of the spirocyclic product is monitored by LC-MS.

Step 5: Subsequent Functional Group Manipulations

  • The resulting spirocycle can undergo further modifications, such as reduction and protection/deprotection steps, to yield the desired final product.

Parameter Condition Causality/Rationale
Cyclization Base Cesium CarbonateA strong, non-nucleophilic base that effectively deprotonates the piperidine nitrogen without competing in side reactions.
Cyclization Solvent AcetonitrileA polar aprotic solvent that facilitates the SN2 reaction by solvating the cation of the base while leaving the nucleophile relatively unsolvated and more reactive.
Temperature Reflux (approx. 82°C)Provides the necessary activation energy for the intramolecular cyclization to proceed at a reasonable rate.
Leaving Group TosylateAn excellent leaving group that facilitates the nucleophilic attack by the nitrogen.

Another powerful intramolecular strategy involves a reductive amination cyclization. In this approach, a precursor containing both a ketone/aldehyde and an amine functionality is cyclized in the presence of a reducing agent.

Key Mechanistic Considerations: The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ by a hydride source. The choice of reducing agent is crucial for the success of this one-pot reaction. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl group.

Workflow for Reductive Amination Cyclization:

G Keto-amine Precursor Keto-amine Precursor Iminium Ion Formation Iminium Ion Formation Keto-amine Precursor->Iminium Ion Formation Acid catalyst Intramolecular Reduction Intramolecular Reduction Iminium Ion Formation->Intramolecular Reduction Reducing agent (e.g., NaBH3CN) Final Product Final Product Intramolecular Reduction->Final Product G Piperidine-based Dipolarophile Piperidine-based Dipolarophile [3+2] Cycloaddition [3+2] Cycloaddition Piperidine-based Dipolarophile->[3+2] Cycloaddition Azomethine Ylide Precursor Azomethine Ylide Precursor In situ Ylide Generation In situ Ylide Generation Azomethine Ylide Precursor->In situ Ylide Generation Heat or catalyst In situ Ylide Generation->[3+2] Cycloaddition Final Product Final Product [3+2] Cycloaddition->Final Product

Sources

Application Note: A Strategic Guide to the Purification of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity

Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure combines a rigid spirocyclic core, a pharmacologically relevant diketopiperazine-like moiety, and a tert-butyloxycarbonyl (Boc) protected amine. This combination makes it an attractive building block for creating novel therapeutics. The diketopiperazine motif is found in numerous biologically active natural products, prized for its structural rigidity and stability against enzymatic degradation.[1][2]

However, the multi-step syntheses required to produce such complex molecules often yield crude products containing a mixture of starting materials, reagents, and structurally similar by-products.[3][4] Achieving the high degree of purity (>99%) necessary for downstream applications, such as high-throughput screening or preclinical studies, presents a significant purification challenge. The molecule's amphiphilic nature—possessing both the nonpolar, bulky Boc group and the polar, hydrogen-bonding diketopiperazine ring—further complicates the selection of an optimal purification strategy.

This guide provides a comprehensive, experience-driven framework for researchers to effectively purify Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate. We will move beyond simple step-by-step instructions to explain the underlying principles behind methodological choices, enabling scientists to adapt and troubleshoot their purification workflows with confidence. We will cover the three primary purification techniques: flash chromatography, recrystallization, and preparative HPLC, detailing their application for this specific molecule.

Foundational Analysis: Molecule Properties and Impurity Profile

A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants.

Physicochemical Characteristics
  • Structure: The molecule contains two key domains. The Boc-protected azetidine ring system is sterically hindered and hydrophobic. In contrast, the six-membered ring containing the two amide bonds (a diketopiperazine or DKP analog) is polar, planar, and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

  • Solubility: This dual nature predicts moderate solubility in a range of organic solvents. It is expected to be readily soluble in dichloromethane (DCM), ethyl acetate (EtOAc), and acetonitrile (MeCN), with decreasing solubility in less polar solvents like hexanes and more polar protic solvents like water.

  • Stability: The Boc group is notoriously sensitive to acidic conditions and can be cleaved to reveal the free amine.[5] Care must be taken to avoid acidic mobile phase modifiers (e.g., trifluoroacetic acid, TFA) unless deprotection is intended. The core spirocyclic structure is generally robust.

Common Synthetic Impurities

Based on typical synthetic routes for analogous structures, the crude product may contain:

  • Unreacted Linear Precursors: The acyclic dipeptide or amino acid precursors that failed to cyclize.

  • Incomplete Cyclization Products: Partially formed ring structures.

  • Reagents and Catalysts: Residual coupling agents (e.g., HATU, EDC), bases (e.g., DIPEA), or catalysts used in the synthesis.

  • Boc-Deprotected Species: The free amine analog, resulting from inadvertent exposure to acid.

  • Side-Reaction Products: Isomers or degradation products formed under the reaction conditions.

Strategic Purification Workflow

The choice of purification technique is not arbitrary; it is a deliberate decision based on the scale of the reaction, the nature of the impurities, and the required final purity. The following workflow provides a logical decision-making process.

Purification_Workflow Crude Crude Product (Post-Workup) Analysis Initial Analysis (TLC, LC-MS) Crude->Analysis Recryst_Decision Is the product a solid? Analysis->Recryst_Decision Decision1 Is the major impurity significantly different in polarity? Flash Primary Purification: Flash Chromatography Decision1->Flash Yes Prep_HPLC Polishing Step: Preparative HPLC Decision1->Prep_HPLC No (impurities are close) Purity_Check Assess Purity (LC-MS, NMR) Flash->Purity_Check Recryst_Decision->Decision1 No   Recryst Primary Purification: Recrystallization Recryst_Decision->Recryst  Yes No_Solid Product is an oil or cannot be crystallized Recryst->Purity_Check Decision2 Purity > 98%? Purity_Check->Decision2 Final Final Pure Product Decision2->Final Yes Decision2->Prep_HPLC No Prep_HPLC->Final

Caption: Decision workflow for purifying the target compound.

Detailed Protocols and Methodologies

Method 1: Flash Column Chromatography (Workhorse Method)

Flash chromatography is the most common first-line approach for purifying multi-gram quantities of material when impurities have different polarities from the product.[6] For our target molecule, its moderate polarity makes it an ideal candidate for separation on silica gel.

Causality Behind Choices:

  • Stationary Phase: Silica gel is chosen for its versatility and cost-effectiveness in separating moderately polar compounds.

  • Mobile Phase: An ethyl acetate/hexanes gradient is the system of choice. Ethyl acetate's polarity is well-suited to elute the compound, while hexanes act as the weak solvent. The gradient allows for the initial elution of nonpolar impurities, followed by the target compound, and finally, the more polar by-products. A dichloromethane/methanol system can also be effective, especially for more polar impurities.

  • Loading Method: Dry loading is highly recommended. The compound's moderate polarity can cause band broadening if dissolved in a strong solvent like DCM for wet loading. Adsorbing the crude material onto a small amount of silica gel ensures a tight, concentrated starting band, leading to superior resolution.

Experimental Protocol: Flash Chromatography

  • TLC Analysis: a. Dissolve a small sample of the crude material in DCM or EtOAc. b. Spot on a silica gel TLC plate. c. Develop the plate in various ratios of ethyl acetate/hexanes (e.g., 20%, 40%, 60% EtOAc). d. Visualize under UV light and/or by staining (e.g., potassium permanganate). e. The ideal solvent system should give the product a retention factor (Rƒ) of ~0.3.

  • Sample Preparation (Dry Loading): a. Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a solvent in which it is highly soluble (e.g., 10-20 mL of DCM). b. Add 2-3 times the mass of silica gel (e.g., 2-3 g) to the solution. c. Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Column Packing and Running: a. Select a column size appropriate for the mass of the crude material (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel mass to crude mass). b. Pack the column with silica gel using your chosen initial mobile phase (e.g., 10% EtOAc in hexanes). c. Carefully add the dry-loaded sample to the top of the packed column, creating an even layer. d. Gently add a thin layer of sand over the sample to prevent disturbance. e. Begin elution with the initial mobile phase, gradually increasing the polarity (e.t., gradient from 10% to 70% EtOAc in hexanes). f. Collect fractions and monitor by TLC to identify those containing the pure product. g. Combine the pure fractions and remove the solvent under reduced pressure.

Method 2: Recrystallization (High Purity & Scalability)

For solid compounds, recrystallization is an exceptionally powerful, economical, and scalable technique that can yield material of very high purity.[6][7] The rigid, hydrogen-bonding nature of the diketopiperazine moiety often promotes the formation of a stable crystal lattice, excluding impurities.

Causality Behind Choices:

  • Solvent System: The key is to find a solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. For this amphiphilic molecule, a polar protic solvent like methanol (to dissolve the polar part) paired with a less polar co-solvent like water or a non-polar solvent like hexanes (to induce precipitation) is a logical starting point. Ethyl acetate/hexanes is another excellent choice.

Experimental Protocol: Recrystallization

  • Solvent Screening (Small Scale): a. Place ~20 mg of the crude product into several test tubes. b. Add a few drops of different solvents (e.g., methanol, ethanol, ethyl acetate, acetonitrile) to each tube. c. Heat the tubes that do not dissolve the solid at room temperature. A good "single solvent" candidate will dissolve the solid upon heating. d. For a "solvent/anti-solvent" pair, dissolve the solid in a minimal amount of a "good" solvent (e.g., EtOAc) at reflux. Then, add a "bad" solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Add a drop or two of the good solvent to clarify and then allow to cool.

  • Bulk Recrystallization: a. Place the crude material in an Erlenmeyer flask with a stir bar. b. Add the chosen "good" solvent (e.g., Ethyl Acetate) portion-wise while heating the mixture to reflux, until the solid just dissolves. Use the minimum amount of solvent necessary. c. If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. d. If using an anti-solvent, add it dropwise now as determined in the screening step. e. Cover the flask and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath or refrigerator for several hours. f. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). g. Wash the crystals with a small amount of ice-cold solvent (the "bad" solvent or the recrystallization solvent). h. Dry the crystals under high vacuum to remove all residual solvent.

Method 3: Preparative Reversed-Phase HPLC (Ultimate Purity)

When flash chromatography fails to separate closely-eluting impurities or when the highest possible purity (>99.5%) is required, preparative HPLC is the method of choice.[8][9] This technique separates molecules based on their hydrophobicity.

Causality Behind Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is the standard for reversed-phase HPLC, as it effectively retains the nonpolar Boc group of the target molecule.

  • Mobile Phase: A gradient of water and an organic modifier (acetonitrile or methanol) is used. Acetonitrile is often preferred due to its lower viscosity and better UV transparency.[10] A buffered aqueous phase (e.g., ammonium bicarbonate or ammonium acetate) is recommended over an acidic one (like TFA or formic acid) to prevent any risk of Boc-deprotection during the long run times and post-run processing.

Experimental Protocol: Preparative HPLC

  • Analytical Method Development: a. Dissolve a small sample of the partially purified material in the mobile phase. b. Using an analytical HPLC system with a C18 column, inject the sample and run a scouting gradient (e.g., 5% to 95% acetonitrile in water over 15-20 minutes). c. Optimize the gradient to achieve baseline separation between the product peak and any remaining impurities.

  • Scale-Up to Preparative System: a. Prepare buffered mobile phases (e.g., Phase A: 10 mM Ammonium Bicarbonate in Water; Phase B: Acetonitrile). Filter and degas both phases. b. Dissolve the sample in a minimal amount of a solvent compatible with the mobile phase (e.g., DMSO or a solution of MeCN/water). Ensure the sample is fully dissolved and filtered to prevent column blockage. c. Equilibrate the preparative C18 column with the starting mobile phase conditions. d. Inject the sample onto the column. e. Run the scaled-up gradient method. f. Collect fractions corresponding to the product peak using a UV detector signal.

  • Product Isolation: a. Combine the pure fractions. b. Remove the organic solvent (acetonitrile) using a rotary evaporator. c. Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the final product as a fluffy solid. This method is superior to evaporation for removing water and avoiding compound decomposition.

Comparative Summary of Purification Techniques

ParameterFlash ChromatographyRecrystallizationPreparative HPLC
Typical Purity 90 - 98%> 99% (if successful)> 99.5%
Speed Fast (30-90 minutes)Slow (hours to days)Slow (hours per run)
Scalability Excellent (mg to kg)Excellent (g to kg)Poor (mg to g)
Cost Low to ModerateVery LowHigh (equipment & solvents)
Solvent Usage Moderate to HighLow to ModerateVery High
Key Advantage Rapid, versatile cleanupHigh purity, very cost-effectiveHighest purity, resolves tough mixtures
Consideration Requires significant Rƒ differenceOnly for crystalline solidsRisk of Boc-deprotection with acid

Conclusion

The purification of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate is a multi-faceted challenge that can be effectively addressed with a strategic, stepwise approach. For initial purification of crude material from a multi-gram scale synthesis, flash column chromatography on silica gel is the recommended starting point due to its speed and versatility. If the product is a solid and high purity is desired, recrystallization should be explored as it is the most economical and scalable method to achieve excellent purity. For final polishing to meet the stringent requirements of pharmaceutical applications, or for separating particularly challenging impurities, preparative reversed-phase HPLC with a buffered mobile phase is the definitive, albeit most resource-intensive, solution. By understanding the principles behind each technique, researchers can confidently select and optimize the ideal purification workflow for their specific needs.

References

  • BenchChem. (2025). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. BenchChem Technical Guides.
  • Sciencemadness Discussion Board. (2022). 2,5-diketopiperazine. Sciencemadness.
  • Labcompare. (2022).
  • Whittaker, A. M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • SIELC Technologies. (n.d.). Polar Compounds. SIELC.
  • St. Denis, J. D., et al. (2026). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Journal of the American Chemical Society.
  • Pragolab. (n.d.).
  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Phenomenex.
  • Teledyne LABS. (n.d.).
  • Google Patents. (2022). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Google Patents. (n.d.). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Google Patents. (n.d.). Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • Hughes, D. L. (2018). Bidirectional Synthesis of Di-tert-butyl (2S,6S,8S)- and (2R,6R,8R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines. The Journal of Organic Chemistry.
  • BenchChem. (2025). Diketopiperazine Derivatives: A Comprehensive Technical Guide for Researchers. BenchChem Technical Guides.
  • Chen, Y., et al. (2021). Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame.
  • Cernijenko, A., et al. (n.d.). Total Synthesis of Complex Diketopiperazine Alkaloids.
  • LabSolu. (n.d.). tert-butyl 7,9-dioxo-2,6-diazaspiro[3.
  • Sun, B., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide.

Sources

Application Notes and Protocols for the Analytical Characterization of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate is a unique spirocyclic compound incorporating a diketone functionality and a Boc-protected amine. Such structures are of increasing interest in medicinal chemistry and drug discovery due to their rigid three-dimensional frameworks, which can provide high affinity and selectivity for biological targets.[1] The spirocyclic nature of this molecule, combined with the presence of multiple functional groups, necessitates a comprehensive analytical approach to confirm its identity, purity, and stability. This guide provides a detailed overview of the essential analytical methods for the robust characterization of this novel chemical entity.

The structural complexity arises from the spirocyclic junction, which imparts conformational rigidity, and the presence of reactive carbonyl groups and a thermally labile tert-butoxycarbonyl (Boc) protecting group. A multi-technique approach is therefore indispensable for unambiguous structural elucidation and purity assessment. This document outlines protocols for chromatographic, spectroscopic, and thermal analysis, providing researchers, scientists, and drug development professionals with the necessary tools for a thorough characterization.

Logical Flow of Analytical Characterization

A systematic approach to the analysis of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate ensures a complete and accurate understanding of the molecule's properties. The following diagram illustrates a recommended workflow, starting from initial structural confirmation to detailed purity and solid-state analysis.

Analytical_Workflow cluster_0 Primary Structural Elucidation cluster_1 Purity and Impurity Profiling cluster_2 Definitive Structure and Solid-State Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) MS Mass Spectrometry (HRMS, MS/MS) NMR->MS Confirms Mass HPLC HPLC-UV/MS MS->HPLC Guides Purity Analysis IR FTIR Spectroscopy IR->NMR Confirms Functional Groups Thermal Thermal Analysis (DSC, TGA) HPLC->Thermal Assesses Thermal Stability of Pure Compound X_Ray Single Crystal X-Ray Crystallography X_Ray->NMR Confirms Connectivity and Stereochemistry

Caption: Recommended analytical workflow for comprehensive characterization.

I. Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection is the cornerstone for assessing the purity of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate. Given the polarity of the molecule and the presence of a UV-active carbamate group, reversed-phase HPLC is a suitable starting point.

High-Performance Liquid Chromatography (HPLC-UV/MS)

The carbamate functionality within the target molecule makes it thermally labile, and therefore, liquid chromatography is preferred over gas chromatography.[2] HPLC provides a robust method for separating the main compound from potential impurities arising from synthesis or degradation.

Rationale for Method Development:

  • Stationary Phase: A C18 column is a versatile starting point for reversed-phase chromatography.[3] However, for highly polar compounds, alternative phases like those designed for aqueous mobile phases or specialized carbamate columns could offer better retention and peak shape.[2][4][5]

  • Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent (acetonitrile or methanol) is recommended to ensure the elution of compounds with a range of polarities.[6] The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape by suppressing the ionization of any residual free amines.

  • Detection: UV detection at around 220 nm is suitable for the carbamate chromophore.[2] Coupling the HPLC system to a mass spectrometer (LC-MS) provides invaluable information on the molecular weight of the main peak and any impurities, aiding in their identification.[3][7]

Experimental Protocol: HPLC-UV/MS

  • Instrumentation: A standard HPLC system equipped with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • Start with 5% B for 2 minutes.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 220 nm.

  • MS Detection (ESI+):

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Data Presentation: Expected HPLC-MS Results

ParameterExpected ValueRationale
Retention Time Dependent on the specific column and gradient.Should be a single major peak.
[M+H]⁺ (protonated molecule) m/z = 255.13Corresponds to the molecular weight of the target compound.
[M+Na]⁺ (sodium adduct) m/z = 277.11Commonly observed adduct in ESI-MS.[8]
Purity (by UV area %) >95% (for a pure sample)Indicates the relative amount of the main compound.

II. Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for the definitive identification and structural confirmation of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.[9] A combination of ¹H, ¹³C, and 2D NMR experiments (like COSY, HSQC, and HMBC) is necessary for the complete assignment of all proton and carbon signals, which is particularly crucial for the complex spirocyclic system.[10]

Key Diagnostic Signals:

  • ¹H NMR: The spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), and complex multiplets for the methylene protons of the azetidine and piperidine rings. The spirocyclic nature can lead to non-equivalent protons even on the same carbon atom.[11][12]

  • ¹³C NMR: The carbonyl carbons of the diketone will appear significantly downfield (typically >190 ppm).[9] The quaternary spiro carbon will also be a key diagnostic signal. The carbons of the Boc group will be readily identifiable.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR

    • ¹³C NMR (with proton decoupling)

    • DEPT-135 (to distinguish CH, CH₂, and CH₃ groups)

    • 2D COSY (to identify proton-proton couplings)

    • 2D HSQC (to correlate protons with their directly attached carbons)

    • 2D HMBC (to identify long-range proton-carbon correlations, crucial for assigning quaternary carbons and piecing together the molecular framework)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, providing further structural confirmation.

Expected Fragmentation Pattern (ESI+):

A characteristic fragmentation pathway for Boc-protected amines is the loss of isobutylene (-56 Da) or the entire Boc group (-100 Da). For carbamates, a neutral loss of methyl isocyanate (CH₃NCO, -57 Da) is frequently observed for N-methyl carbamates, and similar fragmentation patterns can be expected.[3][8]

MS_Fragmentation Parent [M+H]⁺ m/z 255.13 Frag1 Loss of Isobutylene (-56 Da) m/z 199.09 Parent->Frag1 Frag2 Loss of Boc group (-100 Da) m/z 155.08 Parent->Frag2 Frag3 Further Fragmentation Frag1->Frag3 Frag2->Frag3

Caption: Plausible ESI+ fragmentation pathways for the target molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Key Diagnostic Vibrational Bands:

Functional GroupWavenumber (cm⁻¹)Expected Appearance
N-H (Amine) 3300-3500A weak to medium band (if not fully protected).
C-H (Aliphatic) 2850-3000Strong, sharp bands.
C=O (Diketone) 1700-1740Two strong, sharp bands.[13][14][15]
C=O (Carbamate) 1680-1720A strong, sharp band.[16][17]
C-N 1000-1250Medium to strong bands.

III. Solid-State Characterization

The solid-state properties of a pharmaceutical compound, such as crystallinity, thermal stability, and polymorphism, are critical for its development.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal properties of the compound.[18][19][20]

  • DSC: Can be used to determine the melting point and enthalpy of fusion, as well as to detect polymorphic transitions.

  • TGA: Measures the change in mass as a function of temperature, which is useful for assessing thermal stability and identifying decomposition events.[21] For the target molecule, TGA would clearly show the loss of the Boc group at elevated temperatures.

Experimental Protocol: Thermal Analysis

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • TGA/DSC Conditions:

    • Temperature Program: Heat from 25 °C to 400 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.

Single Crystal X-Ray Crystallography

If a suitable single crystal can be grown, X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule, including the absolute stereochemistry if applicable.[22][23][24] This is the gold standard for structural determination.

Protocol for Crystal Growth:

  • Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., ethyl acetate/heptane, methanol/water, dichloromethane/pentane).

  • Crystallization Method: Slow evaporation of a saturated solution at room temperature or in a refrigerator is a common technique. Vapor diffusion methods can also be employed.

  • Analysis: Once a crystal of sufficient size and quality is obtained (typically >0.1 mm in all dimensions), it can be analyzed using a single-crystal X-ray diffractometer.[24]

Conclusion

The analytical characterization of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate requires a multi-faceted approach. The combination of chromatographic and spectroscopic techniques is essential for confirming the identity and purity of the compound, while thermal analysis and X-ray crystallography provide crucial information about its solid-state properties. The protocols and guidelines presented in this document offer a comprehensive framework for researchers and scientists to ensure the quality and integrity of this novel spirocyclic compound in their drug discovery and development endeavors.

References

  • Effective Analysis Carbamate Pesticides | Separ
  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC - NIH. (2018-09-29). (URL: )
  • Mass Spectra of Some Carbamate Pesticides | Journal of AOAC INTERN
  • Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques - Benchchem. (URL: )
  • Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020-01-07). (URL: )
  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked me
  • Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. (2015-09-03). (URL: )
  • Technical Support Center: Mass Spectrometry of Carbam
  • SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS - ProQuest. (URL: )
  • Thermal Analysis as a Useful Tool in Drug-Excipient Compatibilty Studies: The Impact in Pharmaceuticals Products. (2019-10-31). (URL: )
  • X‐ray single crystal structure of spiro‐1,4‐benzodiazepin‐2‐one 4 aaa...
  • 1H NMR spectrum of the spiro compound 18 - The Royal Society of Chemistry. (URL: )
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024-04-18). (URL: )
  • TGA Analysis in Pharmaceuticals - ResolveMass Labor
  • NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed. (URL: )
  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023-05-25). (URL: )
  • Spirorocyclic compound NMR challenge - ResearchG
  • Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC. (2021-11-20). (URL: )
  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS - Madurai Kamaraj University. (URL: )
  • Synthesis, Characterization, and Electrochemistry of Diferrocenyl β-Diketones, -Diketon
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchG
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (URL: )
  • (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp.
  • (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp.
  • Properties and application of diketones and their deriv
  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025-12-01). (URL: )
  • Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles - MDPI. (2024-05-24). (URL: )
  • X-ray crystallography - Wikipedia. (URL: )
  • Synthesis, characterization of Novel β-diketone Ni, Fe, Cr Complexes and study of its Antifungal, Antibacterial, Antioxidant and Anti-Inflammatory Activity. - Oriental Journal of Chemistry. (URL: )
  • Efficient Ultrasound synthesis of β-diketone and its metal complexes - Der Pharma Chemica. (URL: )

Sources

Application Notes and Protocols for Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly promising class of structures. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, often leading to improved potency, selectivity, and pharmacokinetic profiles. The rigid nature of the spirocyclic core can pre-organize appended functional groups in a defined spatial orientation, facilitating optimal interactions with biological targets and reducing the entropic penalty of binding.

This application note details the synthesis and utility of a versatile building block: Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate . This compound incorporates a Boc-protected azetidine ring fused to a piperidine-2,4-dione moiety. The azetidine component, a strained four-membered heterocycle, is increasingly recognized as a valuable motif in drug design, contributing to improved metabolic stability and aqueous solubility.[1][2] The piperidine-2,4-dione core provides a rich platform for further functionalization, acting as a privileged scaffold in the development of various therapeutic agents.[3][4] This unique combination of features makes Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate a powerful tool for accessing novel chemical space in drug discovery and organic synthesis.

Proposed Synthesis of the Building Block

G cluster_0 Synthesis Pathway A N-Boc-3-azetidinone B Tert-butyl 3,3-bis(2-ethoxycarbonylethyl)azetidine-1-carboxylate C Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate D Ethyl acrylate Base1 Base (e.g., NaH, t-BuOK) Base2 Base (e.g., NaOEt)

Protocol 1: Synthesis of Tert-butyl 3,3-bis(2-ethoxycarbonylethyl)azetidine-1-carboxylate

This initial step involves the conjugate addition of a suitable nucleophile to an activated azetidine precursor. A plausible approach is the double Michael addition of an enolate derived from a malonic ester equivalent to an activated N-Boc-3-azetidinone derivative, or more directly, a double Michael addition of ethyl acrylate to N-Boc-3-azetidinone itself, though the latter may require specific catalytic conditions to favor the desired dialkylation. A more controlled approach would be the reaction of N-Boc-3-azetidinone with a suitable reagent to introduce two latent carboxylic acid functionalities. For the purpose of this protocol, we will outline a direct double Michael addition.

Materials:

  • N-Boc-3-azetidinone

  • Ethyl acrylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-3-azetidinone (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add ethyl acrylate (2.5 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diester.

Protocol 2: Dieckmann Condensation to form Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

The Dieckmann condensation is a classic and reliable method for the formation of cyclic β-keto esters from diesters.[5][6] In this step, the synthesized diester undergoes an intramolecular cyclization to form the desired piperidine-2,4-dione ring.

Materials:

  • Tert-butyl 3,3-bis(2-ethoxycarbonylethyl)azetidine-1-carboxylate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the diester from Protocol 1 (1.0 eq) in anhydrous ethanol.

  • Add sodium ethoxide (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with 1 M HCl.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate.

Applications in Organic Synthesis

The title compound is a versatile building block with multiple reactive sites, allowing for a wide range of synthetic transformations.

G cluster_1 Synthetic Applications Start Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate A Deprotected Spirocyclic Diamine B N-Alkylated Derivatives C Functionalized Piperidine Ring

N-Boc Deprotection and Derivatization of the Azetidine Nitrogen

The Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine of the azetidine ring. This opens up a plethora of possibilities for further functionalization.

Materials:

  • Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected starting material (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Carefully neutralize the residue with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected spirocyclic diamine.

The resulting free amine can be subjected to a variety of transformations, including:

  • Reductive amination: To introduce alkyl substituents.

  • Acylation: To form amides.

  • Sulfonylation: To generate sulfonamides.

  • Arylation: Through Buchwald-Hartwig or Ullmann coupling reactions.

Reactions at the Piperidine-2,4-dione Moiety

The dione functionality of the piperidine ring offers further handles for chemical modification. The active methylene group at the 3-position can be deprotonated and subsequently alkylated or acylated. The carbonyl groups can also undergo various reactions.

Materials:

  • Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

  • Sodium hydride (NaH) or other suitable base

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Dimethylformamide (DMF) or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the spirocyclic dione (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Conclusion

Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate represents a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique spirocyclic architecture, combining the desirable features of both azetidine and piperidine-dione scaffolds, provides a gateway to novel and diverse molecular structures. The synthetic protocols and application pathways outlined in this note are intended to provide researchers with a solid foundation for the utilization of this promising compound in their synthetic endeavors. The strategic incorporation of this building block is poised to accelerate the discovery of new therapeutic agents with improved pharmacological profiles.

References

  • BenchChem. (2025).
  • Kirichok, A. A., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444-5449.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.
  • Marson, C. M. (2011).
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design.
  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

Sources

Application Notes & Protocols for Biological Screening of Novel Diazaspiroketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Diazaspiroketones

The diazaspiroketone scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] These structures are of significant interest in drug discovery due to their rigid, three-dimensional architecture, which allows for precise presentation of functional groups for interaction with biological targets. Previous studies on related spiro-heterocycles have revealed a wide spectrum of activities, including anticancer, anti-obesity, and CNS-modulating properties.[1][3][4] The novelty of a new diazaspiroketone library necessitates a systematic and robust screening strategy to uncover its therapeutic potential and elucidate the mechanism of action (MOA) of any active compounds.

This guide provides a comprehensive, multi-tiered approach for the biological evaluation of novel diazaspiroketones, moving from broad, high-throughput primary screens to more focused, mechanism-based secondary and tertiary assays. The protocols herein are designed to be self-validating, incorporating rigorous quality control measures to ensure data integrity and reproducibility.[5]

The Screening Cascade: A Funnel-Based Strategy

A successful screening campaign efficiently filters a large library of compounds to identify a small number of promising leads.[6][7] This is best achieved using a "funnel" or "tiered" approach, where compounds progress through increasingly specific and complex assays.

G cluster_0 High-Throughput Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Mechanistic Assays cluster_3 Tertiary & Profiling Assays Primary Primary Screen (e.g., Cell Viability Assay) - High Throughput - Identifies 'Hits' DoseResponse Hit Confirmation & IC50 - Confirms Activity - Determines Potency Primary->DoseResponse Active 'Hits' Secondary Secondary Assays - Target Engagement - Enzyme Inhibition - Pathway Analysis - Elucidates MOA DoseResponse->Secondary Confirmed & Potent Hits Tertiary Tertiary/Profiling - Phenotypic Assays (e.g., Migration) - Mitochondrial Toxicity - Confirms MOA in complex systems Secondary->Tertiary Hits with Known MOA G cluster_0 Enzymatic Reaction cluster_1 Inhibition cluster_2 Products E Enzyme (Kinase) P ³³P-Substrate E->P Catalysis S Substrate (Peptide) S->P Catalysis ATP [γ-³³P]ATP ATP->P Catalysis I Inhibitor (Diazaspiroketone) I->E Binding (Inhibition) ADP ADP

Caption: Principle of a radiometric kinase inhibition assay.

Materials:

  • Purified target kinase

  • Specific peptide substrate for the kinase

  • [γ-³³P]ATP

  • Assay Buffer (containing MgCl₂, DTT, etc.)

  • Confirmed diazaspiroketone hits (serially diluted)

  • Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine)

  • 96- or 384-well plates

  • Phosphocellulose filter mats

  • Scintillation counter

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the assay buffer, peptide substrate, and MgCl₂.

  • Compound Plating: Add 2 µL of serially diluted diazaspiroketone compounds (or controls) to the wells of the assay plate.

  • Enzyme Addition: Add 10 µL of the target kinase (diluted in assay buffer) to each well. Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate Reaction: Add 10 µL of [γ-³³P]ATP (at Kₘ concentration) to each well to start the reaction.

  • Incubation: Incubate for 60-120 minutes at 30°C. Ensure the reaction is in the linear range (determined during assay development).

  • Stop Reaction & Capture: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated peptide substrate will bind to the filter, while unincorporated [γ-³³P]ATP will not.

  • Washing: Wash the filter mats multiple times with phosphoric acid to remove unbound radioactivity.

  • Readout: Dry the filter mats and measure the incorporated radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control.

  • Plot percent inhibition versus compound concentration (log scale).

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. [8] Trustworthiness: This assay directly measures enzymatic activity, reducing the likelihood of false positives from assay artifacts like fluorescence quenching or aggregation that can plague other formats. [9]Running a "counterscreen" without the enzyme present is crucial to identify compounds that may directly interfere with the detection system.

Tier 3: Tertiary & Phenotypic Profiling

Once a compound's potency and direct target are established, it's essential to confirm its effect in a more complex, physiologically relevant system.

Protocol 3: Cell Migration (Wound Healing) Assay

Principle: Cell migration is a key process in cancer metastasis. [10]This assay creates a "wound" or scratch in a confluent monolayer of cells and measures the ability of the cells to migrate and close the gap over time. An effective anti-metastatic compound will inhibit this process.

Expertise & Experience: This is a phenotypic assay, meaning it measures a complex cellular outcome rather than a single molecular event. [11][12]It provides valuable insight into a compound's potential anti-metastatic properties. It is crucial to use the compound at a non-cytotoxic concentration (e.g., below its IC₂₀ from the viability assay) to ensure that any observed inhibition of migration is due to anti-migratory effects and not simply cell death. [10] Materials:

  • MDA-MB-231 (highly migratory breast cancer) cell line

  • Complete growth medium

  • Culture plates (24-well or 96-well)

  • Sterile 200 µL pipette tip or specialized wound-making tool

  • Microscope with live-cell imaging capabilities

Step-by-Step Methodology:

  • Create Monolayer: Seed MDA-MB-231 cells in a 24-well plate at a density that will form a confluent monolayer after 24 hours.

  • Create Wound: Once confluent, gently scratch the monolayer with a sterile 200 µL pipette tip to create a uniform, cell-free gap.

  • Wash: Gently wash the wells with PBS to remove dislodged cells.

  • Add Compounds: Add fresh medium containing the diazaspiroketone of interest (at a non-cytotoxic concentration) or controls (vehicle).

  • Imaging: Place the plate in a live-cell imaging system (37°C, 5% CO₂). Acquire images of the wound at time 0 and at regular intervals (e.g., every 4 hours) for 24-48 hours.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point.

    • Calculate the rate of wound closure for each condition.

    • Compare the closure rate of compound-treated wells to the vehicle control.

Trustworthiness: The key validation for this assay is the uncoupling of cytotoxicity from the anti-migratory effect. A parallel viability assay at the same time points should be run to confirm that the compound concentrations used are not significantly impacting cell health.

References

  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. [Link]

  • Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery. [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. [Link]

  • Janzen, W. P. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1-32. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

  • de Koning, C. B., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(35), 21753-21766. [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. [Link]

  • An, F., & Yoon, Y. J. (2017). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Microbiology and Biotechnology, 27(11), 1915-1925. [Link]

  • University of Toronto. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. [Link]

  • Zhang, X., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Molecular Biosciences, 9, 983192. [Link]

  • Wikipedia. (n.d.). Enzyme assay. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(5), 1199. [Link]

  • ResearchGate. (n.d.). Studies on Spiroheterocycles, Part III: Synthesis of Diazaspiroundecanetetraone Derivatives Containing Biologically Active Heterocycles. [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • Kiseleva, M. V., et al. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 28(3), 1325. [Link]

  • Kiseleva, M. V., et al. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 28(3), 1325. [Link]

  • ResearchGate. (n.d.). Synthesis and antiproliferative activity of substituted diazaspiro hydantoins: A structure-activity relationship study. [Link]

  • Rafferty, J. B., et al. (1998). Mechanism of action of diazaborines. Biochemical Pharmacology, 55(7), 915-921. [Link]

  • Longdom Publishing. (n.d.). Biological Assays: Innovations and Applications. [Link]

  • Hynes, J., et al. (2020). Respirometric Screening and Characterization of Mitochondrial Toxicants Within the ToxCast Phase I and II Chemical Libraries. Toxicological Sciences, 176(1), 136-150. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]

  • Proteros biostructures GmbH. (n.d.). Assays, Biophysics, Screening for Drug Discovery. [Link]

  • Rust, W. L., Huff, J. L., & Plopper, G. E. (2000). Screening assay for promigratory/antimigratory compounds. Analytical Biochemistry, 280(1), 11-19. [Link]

Sources

Application Notes and Protocols: A Strategic Approach to Evaluating the Cellular Activity of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds are increasingly recognized as privileged structures in medicinal chemistry, offering three-dimensional diversity that can lead to improved pharmacological properties.[1] This guide provides a comprehensive, tiered strategy for the initial cellular characterization of a novel spirocyclic compound, Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate. The proposed workflow is designed to first establish a foundational understanding of the compound's general effect on cell health and proliferation, and then to dissect the underlying mechanism of action. We present detailed, field-proven protocols for key cell-based assays, explain the scientific rationale behind experimental choices, and offer guidance on data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the biological activity of new chemical entities.

Introduction: The Rationale for a Tiered Assay Strategy

The compound Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate belongs to the diazaspiro[3.5]nonane class, a scaffold noted for its conformational rigidity, which can enable precise spatial orientation of pharmacophoric groups for enhanced target engagement.[1] While some similar structures, such as Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, have been utilized as linkers for Proteolysis Targeting Chimeras (PROTACs), the specific biological activity of the 6,8-dioxo variant is uncharacterized.[2]

When faced with a novel compound, a systematic and tiered approach to cellular analysis is crucial.[3] It is inefficient and often premature to immediately pursue complex target identification studies. A more logical path involves a stepwise characterization:

  • Primary Screening: Broadly assess the compound's impact on cell viability and proliferation. Does it have any effect on living cells? Is it cytotoxic or cytostatic?

  • Secondary Screening: If an effect is observed, investigate the mechanism. Is the compound inducing a specific cell death pathway, such as apoptosis? Is it disrupting the normal progression of the cell cycle?

  • Advanced Characterization: Once a clear cellular phenotype is established, more advanced assays can be employed to identify specific molecular targets and confirm engagement within the cellular environment.[4]

This document outlines a series of robust, validated cell-based assays that follow this tiered logic, providing a clear path from initial observation to mechanistic insight.

Overall Experimental Workflow

The following workflow provides a strategic overview for characterizing the cellular effects of the target compound. It begins with high-throughput compatible assays to determine potency and progresses to more detailed, lower-throughput assays to elucidate the mechanism of action.

G cluster_0 Part 1: Primary Screening cluster_1 Part 2: Secondary Screening (Mechanism of Action) cluster_2 Part 3: Advanced Characterization start Compound Synthesis & Stock Solution Prep viability Cell Viability / Cytotoxicity Assay (e.g., CellTiter-Glo®) start->viability ic50 Determine IC50 Value in Multiple Cell Lines viability->ic50 apoptosis Apoptosis Assay (Annexin V / PI Staining) ic50->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle If cytostatic or cytotoxic target_id Target Engagement Assay (e.g., CETSA) apoptosis->target_id If specific mechanism is identified cell_cycle->target_id If specific mechanism is identified

Caption: A tiered workflow for compound characterization.

Part 1: Primary Screening - Assessing General Cellular Effects

The first critical step is to determine if the compound has any biological activity in a cellular context. Cell viability assays are the workhorse of primary screening, providing a quantitative measure of a compound's potency (e.g., the half-maximal inhibitory concentration, or IC50).[5]

Scientific Rationale: Why an ATP-Based Assay?

While classic colorimetric assays like the MTT assay are widely used, they rely on the metabolic activity of mitochondrial reductases to convert a tetrazolium salt into a colored formazan product.[6][7] This process can be influenced by compounds that affect cellular metabolism without necessarily killing the cell, and the final solubilization step adds complexity.[6]

In contrast, the CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, the universal energy currency of the cell.[8] The presence of ATP is a direct indicator of metabolically active, viable cells.[8] This assay is a homogeneous "add-mix-measure" protocol, making it exceptionally suited for high-throughput screening due to its simplicity, speed, and high sensitivity.[8][9]

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from standard procedures provided by Promega Corporation.[8]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer).[10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate (stock solution in DMSO).

  • White, opaque-walled 96-well or 384-well microplates.

  • CellTiter-Glo® Reagent (Promega, Cat.# G7570).[9]

  • Multichannel pipette or automated liquid handler.

  • Luminometer plate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a white, opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Expertise Note: The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase during the experiment.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the spirocyclic compound in culture medium. A typical starting point is a 10-point, 3-fold dilution series starting from 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[9]

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well.[8]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation

The data should be normalized to the vehicle control (100% viability) and the blank control (0% viability). The IC50 value is then calculated by fitting the dose-response data to a four-parameter logistic curve.

Table 1: Hypothetical Cell Viability Data and IC50 Values

Cell LineTissue of OriginIC50 (µM) after 72h exposureSelectivity Index (Normal/Cancer)
MCF-7Breast Cancer5.2 ± 0.48.6
PC-3Prostate Cancer8.9 ± 0.75.0
HCT116Colon Cancer3.8 ± 0.311.8
MCF-10ANormal Breast Epithelium45.1 ± 3.1N/A

Trustworthiness Note: A desirable compound shows potency against cancer cells and a high selectivity index, indicating lower toxicity to normal cells.[11] An IC50 value in the low micromolar or nanomolar range suggests the compound is a promising candidate for further investigation.

Part 2: Secondary Screening - Elucidating the Mechanism of Action

If the primary screen reveals significant cytotoxic or cytostatic activity, the next logical step is to investigate how the compound is affecting the cells. The two most common mechanisms for anti-cancer agents are the induction of apoptosis and the disruption of the cell cycle.[10]

Assay 2: Apoptosis Induction via Annexin V & Propidium Iodide Staining

Scientific Rationale: Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged or cancerous cells.[12] One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with an intact membrane. It is therefore used to identify late apoptotic or necrotic cells where membrane integrity has been lost.[11] Analyzing cells stained with both reagents via flow cytometry allows for the clear differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[12]

Caption: Quadrant analysis for apoptosis flow cytometry.

Protocol 2: Flow Cytometry Analysis of Apoptosis

This protocol is based on standard methods for Annexin V/PI staining.[12]

Materials:

  • Cells treated with the spirocyclic compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Positive control (e.g., staurosporine) and vehicle control.

  • FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer).

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Harvesting:

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant (which contains detached apoptotic cells), and pellet by centrifugation (e.g., 300 x g for 5 minutes).[12]

  • Cell Washing:

    • Wash the cell pellet twice with cold PBS to remove all traces of medium.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[12]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[12]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Data Analysis and Interpretation

The flow cytometer will generate dot plots showing the distribution of cells based on their fluorescence in the FITC (Annexin V) and PI channels. The percentage of cells in each quadrant is quantified.

Table 2: Hypothetical Apoptosis Analysis Data

Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
Vehicle Control95.12.51.80.6
Compound (IC50)48.325.722.13.9
Compound (2x IC50)15.235.844.54.5
Staurosporine10.540.145.24.2

A significant, dose-dependent increase in the percentage of cells in the early and late apoptotic quadrants is a strong indicator that the compound's cytotoxic effect is mediated through the induction of apoptosis.

Assay 3: Cell Cycle Analysis

Scientific Rationale: The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Many anticancer drugs function by disrupting this process, causing cells to arrest at specific checkpoints (G1, S, or G2/M phase), which can subsequently lead to apoptosis.[14] By staining DNA with a stoichiometric dye like Propidium Iodide (PI), the distribution of cells across these phases can be quantified by flow cytometry, as cells in G2/M have twice the DNA content of cells in G0/G1.[15][16]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is adapted from standard procedures for cell cycle analysis.[16]

Materials:

  • Cells treated with the spirocyclic compound at relevant concentrations for a set time (e.g., 24 hours).

  • Ice-cold 70% ethanol.

  • PBS.

  • PI/RNase Staining Buffer.

  • Flow cytometer.

Procedure:

  • Cell Harvesting:

    • Harvest approximately 1 x 10⁶ cells per sample by centrifugation.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol. This step is critical for proper fixation and prevention of cell clumping.[17]

    • Fix the cells for at least 2 hours at -20°C. Samples can be stored for several weeks at this stage.[17]

  • Staining:

    • Centrifuge the fixed cells (e.g., 200 x g for 10 minutes) and discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to digest RNA, which PI can also bind to, ensuring that the signal comes only from DNA.[15]

    • Incubate for 30 minutes at room temperature, protected from light.[18]

  • Analysis:

    • Analyze the samples on a flow cytometer. Gate on the single-cell population to exclude doublets.[16]

Data Analysis and Interpretation

The flow cytometer software is used to generate a histogram of DNA content. Modeling programs (e.g., ModFit, FlowJo) are then used to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[16]

Table 3: Hypothetical Cell Cycle Analysis Data

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65.220.514.3
Compound (IC50)25.115.359.6
Nocodazole (Control)18.910.270.9

A significant accumulation of cells in the G2/M phase, as shown in the hypothetical data, would suggest that the compound interferes with mitosis. This could be due to effects on microtubule dynamics or other mitotic machinery, providing a strong lead for further mechanistic studies.

Part 3: Advanced Characterization - Target Engagement

Scientific Rationale: While phenotypic assays are essential for understanding a compound's effect on a cell, they do not confirm that the compound is binding to a specific protein target. A target engagement assay provides direct evidence that a drug interacts with its intended target within the complex cellular environment.[4][19] This is a critical step in validating a mechanism of action and for building a structure-activity relationship (SAR) during lead optimization.[20]

One powerful technique is the Cellular Thermal Shift Assay (CETSA®). It is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature.[19][20]

Conceptual Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Analysis cluster_3 Result treat Treat intact cells with Vehicle or Compound heat Heat cell lysates or intact cells across a temperature gradient treat->heat separate Separate soluble (folded) from precipitated (unfolded) proteins heat->separate detect Detect amount of soluble target protein (e.g., Western Blot) separate->detect result Compound-treated sample shows more soluble protein at higher temps (Thermal Shift) detect->result

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

CETSA can be performed in various formats, including a high-content imaging approach in microplates.[21] Implementing CETSA requires a hypothesis about the protein target and a specific antibody for detection, but it provides unequivocal proof of target engagement in a physiologically relevant setting.

Conclusion

This document provides a structured, multi-tiered framework for the initial cellular characterization of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate. By progressing from broad assessments of cell viability to specific investigations into apoptosis and cell cycle progression, researchers can efficiently and logically elucidate the compound's biological activity. The protocols and rationale provided herein are grounded in established, robust methodologies, ensuring scientific integrity and generating trustworthy data. This systematic approach will build a strong foundation for any subsequent, more advanced studies, such as target identification and in vivo efficacy models, ultimately accelerating the journey from novel compound to potential therapeutic agent.

References

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Wang, L., et al. (n.d.). Assaying cell cycle status using flow cytometry. PMC - NIH. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • JoVE. (2023). Using High Content Imaging to Quantify Target Engagement in Adherent Cells | Protocol Preview. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • DiscoverX. (2017). Create Your Own InCELL Pulse Cellular Compound Target Engagement Assay. Retrieved from [Link]

  • Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Retrieved from [Link]

  • ResearchGate. (2025). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Bio-Rad. (n.d.). TIMING YOUR APOPTOSIS ASSAYS. Retrieved from [Link]

  • ACS Omega. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds. Retrieved from [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. Retrieved from [Link]

  • Springer. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Retrieved from [Link]

Sources

Application Note: Strategies for the Derivatization of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Spirocyclic scaffolds are increasingly vital in medicinal chemistry due to their inherent three-dimensionality, which allows for novel chemical space exploration and improved physicochemical properties compared to flat aromatic systems.[1][2][3][4] The tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate core, featuring a rigid azetidine-succinimide fusion, represents a versatile starting point for generating diverse compound libraries. This guide provides a detailed framework and actionable protocols for the systematic derivatization of this scaffold at its key reactive sites. The methodologies are designed to support robust Structure-Activity Relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic profiles of lead compounds.

Scientific Rationale and Strategic Overview

The exploration of structurally diverse compounds is fundamental to modern drug discovery.[5][6] Spirocyclic frameworks, particularly those containing nitrogen atoms (azaspirocycles), offer a distinct advantage by providing precise three-dimensional control over substituent vectors, which can lead to enhanced interactions with complex biological targets like protein-protein interfaces.[1][4] The title compound possesses three primary points for diversification, allowing for a combinatorial approach to library synthesis.

Key Reactive Sites for Derivatization:

  • N5 (Imide) Nitrogen: The proton on the succinimide nitrogen is acidic and can be removed by a base, allowing for N-alkylation or N-arylation.

  • N2 (Azetidine) Nitrogen: This nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. Acid-mediated deprotection reveals a secondary amine, a crucial handle for a wide array of functionalizations including acylation, alkylation, and sulfonylation.

  • C6/C8 Carbonyl Groups: While less commonly modified for initial SAR studies, these carbonyls could be targeted for reduction or other transformations in later-stage lead optimization.

This guide will focus on the two most synthetically accessible and impactful strategies: derivatization at the N5 and N2 positions.

Sources

"High-throughput screening of diazaspiro[3.5]nonane libraries"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: High-Throughput Screening of Diazaspiro[3.5]nonane Libraries for Accelerated Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive strategy for the high-throughput screening (HTS) of diazaspiro[3.5]nonane-based compound libraries. Diazaspiro[3.5]nonanes represent a class of rigid, three-dimensional (3D) scaffolds that offer significant advantages in drug discovery by exploring novel chemical space.[1][2][3] We present an integrated approach encompassing library design and synthesis, detailed protocols for a cell-based G-Protein Coupled Receptor (GPCR) functional assay, and a robust workflow for data analysis and hit validation. The methodologies described herein are designed to be adaptable, providing a framework for identifying and prioritizing novel modulators of therapeutically relevant targets.

Introduction: The Strategic Value of Diazaspiro[3.5]nonane Scaffolds

The imperative in modern drug discovery is to move beyond "flat" two-dimensional chemical space, which has been extensively mined.[4] Spirocyclic systems, particularly diazaspiro[3.5]nonanes, are gaining prominence as they provide rigid, three-dimensional frameworks that can present chemical functionalities in precise spatial orientations.[2][5] This structural rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1]

The diazaspiro[3.5]nonane core, a bicyclic system joined by a single quaternary carbon, offers several advantages:

  • Enhanced 3D Character: The inherent non-planar structure allows for better exploration of complex protein binding pockets compared to traditional flat aromatic compounds.[1][4][6]

  • Improved Physicochemical Properties: Increased sp³ character often correlates with better solubility and metabolic stability.[6][7]

  • Novelty and Intellectual Property: These scaffolds represent an under-explored area of chemical space, offering opportunities for novel intellectual property.[6]

This guide provides a senior application scientist's perspective on leveraging these scaffolds in an HTS campaign, focusing on the causality behind experimental choices to ensure a robust and self-validating workflow.

Library Design and Synthesis: A Diversity-Oriented Approach

The success of any HTS campaign is fundamentally linked to the quality and diversity of the screened library. For diazaspiro[3.5]nonanes, a diversity-oriented synthesis (DOS) strategy is paramount to maximize the exploration of relevant chemical space.[8][9][10][11]

Core Rationale: The synthesis begins with a versatile, orthogonally protected diazaspiro[3.5]nonane core.[12] This allows for the systematic and divergent introduction of a wide array of substituents at multiple positions, thereby generating a library with broad structural and functional diversity.

Representative Synthetic Protocol: Solid-Phase Synthesis of a Decorated 7-Azaspiro[3.5]nonane Library

This protocol is adapted from established solid-phase organic synthesis (SPOS) techniques, which are amenable to high-throughput and automated synthesis.[13]

  • Resin Loading: Swell a suitable solid support (e.g., Rink Amide resin) in a compatible solvent like dichloromethane (DCM). Immobilize a protected building block, such as Fmoc-4-amino-1-carboxymethyl-piperidine, onto the resin using standard peptide coupling reagents (e.g., HBTU, DIEA).

  • Fmoc-Deprotection: Treat the resin with a 20% piperidine solution in dimethylformamide (DMF) to remove the Fmoc protecting group, exposing the secondary amine.

  • Introduction of First Diversity Element (R1): Acylate the newly exposed amine with a diverse set of carboxylic acids using coupling agents. This step introduces the first point of variability.

  • Spirocyclization Precursor Assembly: Attach a second building block, such as a protected β-amino acid, to the piperidine nitrogen.

  • Dieckmann Condensation and Decarboxylation: Induce spirocyclization via an intramolecular Dieckmann condensation using a strong base (e.g., potassium tert-butoxide). Subsequent heating in a DMSO/water mixture facilitates decarboxylation to yield the 7-azaspiro[3.5]nonan-1-one core.[13]

  • Introduction of Second Diversity Element (R2): The ketone on the spirocyclic core can be subjected to reductive amination with a library of primary amines to install the second diversity element.

  • Cleavage and Purification: Cleave the final compounds from the solid support using a trifluoroacetic acid (TFA) cocktail. Purification is typically achieved via high-throughput preparative HPLC.

High-Throughput Screening Protocol: A Cell-Based GPCR Functional Assay

G-protein coupled receptors (GPCRs) are a major class of drug targets, involved in a vast array of physiological processes.[14][15][16] Cell-based assays are often preferred for GPCR screening as they provide a more biologically relevant context than biochemical assays.[17][18][19] This protocol describes a common HTS assay measuring intracellular calcium mobilization, a downstream event of Gq-coupled GPCR activation.[14][20]

3.1. Assay Principle

This assay utilizes a cell line endogenously or recombinantly expressing the target Gq-coupled GPCR. Cells are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon GPCR activation by an agonist, a signaling cascade is initiated, leading to the release of calcium from intracellular stores.[20] The dye binds to the increased intracellular calcium, resulting in a quantifiable increase in fluorescence intensity, which is measured using a plate reader.[21]

3.2. Step-by-Step Protocol

  • Cell Culture and Plating:

    • Culture the chosen cell line (e.g., HEK293 expressing the target GPCR) under standard conditions (37°C, 5% CO₂).

    • Harvest cells and seed them into 384-well, black-walled, clear-bottom microplates at an optimized density. Allow cells to adhere overnight.[22]

  • Compound Preparation:

    • Prepare stock solutions of the diazaspiro[3.5]nonane library compounds in 100% DMSO.

    • Perform serial dilutions to create a concentration range for dose-response analysis. The final DMSO concentration in the assay should be kept below 0.5% to minimize cytotoxicity.[22]

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and an agent like probenecid to prevent dye extrusion from the cells.

    • Aspirate the cell culture medium from the plates and add the dye loading buffer.

    • Incubate the plates at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.

  • Assay Execution:

    • Place the cell plate into a fluorescence plate reader equipped with liquid handling capabilities (e.g., a FLIPR or PHERAstar).

    • Set the instrument to record a baseline fluorescence reading for each well.

    • The instrument then adds the library compounds (and positive/negative controls) to the wells.

    • Immediately begin kinetic fluorescence readings to capture the calcium flux signal over a period of 2-3 minutes.

  • Controls:

    • Negative Control: Wells containing cells and vehicle (DMSO) only. This defines the baseline response.

    • Positive Control: Wells containing a known agonist of the target GPCR at a concentration that elicits a maximal response (e.g., EC₈₀). This defines the upper limit of the assay window.

Data Analysis, Hit Confirmation, and Triage

Rigorous data analysis is critical to distinguish true hits from false positives and experimental artifacts.[23][24][25]

4.1. Primary Data Analysis

  • Normalization: Raw fluorescence data is typically normalized to the plate-specific controls. The percent activation for each compound can be calculated using the formula: % Activation = [(Signal_Compound - Mean_Signal_Negative) / (Mean_Signal_Positive - Mean_Signal_Negative)] * 100

  • Quality Control: The robustness of each assay plate is assessed using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[22] A Z'-factor > 0.5 is generally considered indicative of an excellent assay.[22] Z' = 1 - [(3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|]

  • Hit Identification: A "hit" is defined as a compound that produces a response exceeding a predetermined threshold (e.g., >50% activation or >3 standard deviations above the mean of the negative controls).

4.2. Hit Confirmation and Triage Workflow

A multi-step validation process is essential to eliminate false positives and prioritize the most promising compounds.[26][27]

  • Re-testing: Confirmed hits from the primary screen are re-tested under the same assay conditions to ensure reproducibility.

  • Dose-Response Analysis: Active compounds are tested across a range of concentrations (typically 8-10 points) to determine their potency (EC₅₀) and efficacy (Eₘₐₓ).

  • Orthogonal Assays: To rule out assay-specific artifacts, hits should be validated in an orthogonal assay that measures a different signaling event (e.g., a β-arrestin recruitment assay or a second messenger assay like cAMP measurement).[15][27]

  • Cheminformatic Analysis: Analyze the structure-activity relationship (SAR) of the confirmed hits.[22] This can help identify common structural motifs responsible for activity and flag potential Pan-Assay Interference Compounds (PAINS).[26]

  • Selectivity Profiling: Promising hits are screened against related GPCRs or other relevant off-targets to assess their selectivity profile.

Data and Workflow Visualization

Data Presentation

Hypothetical Screening and Hit Validation Data Summary

Metric Value/Result
Library Size 10,000 Compounds
Primary Hit Rate (at 10 µM) 1.5% (150 Compounds)
Confirmed Hits (Dose-Response) 65 Compounds
Potency Range (EC₅₀) 50 nM - 15 µM
Hits Confirmed in Orthogonal Assay 48 Compounds
Number of Distinct Scaffolds 12

Example of a Prioritized Hit Series

Compound ID Diazaspiro[3.5]nonane Core R1 Group R2 Group EC₅₀ (nM) Selectivity (Fold vs. Subtype B)
DSN-001 7-Azaspiro[3.5]nonane4-ChlorophenylPyrimidin-2-yl120>100
DSN-002 7-Azaspiro[3.5]nonane3-FluorophenylPyridin-4-yl85>150
DSN-003 7-Azaspiro[3.5]nonane4-MethoxyphenylThiazol-2-yl250>80

Workflow and Pathway Diagrams

HTS_Workflow cluster_0 Screening Phase cluster_1 Validation & Triage cluster_2 Lead Generation Lib Diazaspiro[3.5]nonane Library (10,000) PrimScreen Primary HTS (Single Concentration) Lib->PrimScreen Hits Initial Hits (150) PrimScreen->Hits DoseResp Dose-Response Confirmation (65) Hits->DoseResp Ortho Orthogonal Assay (48) DoseResp->Ortho SAR SAR & Chemo- informatics Ortho->SAR Selectivity Selectivity Profiling SAR->Selectivity LeadOpt Lead Optimization Selectivity->LeadOpt

Caption: High-throughput screening and hit validation workflow.

GPCR_Signaling Agonist DSN Agonist GPCR Gq-Coupled Receptor Agonist->GPCR Binds G_protein Gq Protein (α, β, γ) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Induces

Caption: Simplified Gq-coupled GPCR signaling pathway.

Conclusion

The strategic implementation of high-throughput screening against novel, 3D-rich compound libraries, such as those based on the diazaspiro[3.5]nonane scaffold, provides a powerful engine for modern drug discovery. The protocols and workflows detailed in this application note offer a robust, validated, and efficient pathway from library synthesis to confirmed, tractable hits. By integrating thoughtful library design with rigorous, multi-step hit validation, research organizations can significantly enhance the probability of discovering next-generation therapeutics.

References

  • Agilent. (2021). High-Throughput GPCR Assay Development. Agilent Technologies.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH.
  • Gribbon, P., & Sewing, A. (2005).
  • Life Chemicals. (n.d.). Spiro-, Poly- and Bicyclic Screening Compound Library. Life Chemicals.
  • Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research.
  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry.
  • Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current Opinion in Pharmacology.
  • Small Molecule Discovery Center (SMDC). (n.d.). High-Throughput Screening Steps. UCSF.
  • Sygnature Discovery. (n.d.). High Throughput Drug Screening.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the synthesis of this valuable spirocyclic building block.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate?

The synthesis of this diazaspirocycle typically involves a multi-step sequence. A common approach begins with the reaction of a suitable amine with an activated carbonyl compound, followed by cyclization to form the spirocyclic core. Subsequent functional group manipulations, such as protection and deprotection steps, yield the final product. The key is the formation of the spirocyclic diamide structure, which can be challenging due to steric hindrance and the need for precise reaction control.

Q2: What are the most critical parameters for a successful synthesis?

Success in synthesizing this compound hinges on several key factors:

  • Reagent Quality: Ensure all starting materials and reagents are pure and dry, as moisture and impurities can lead to significant side reactions.

  • Temperature Control: Many steps in the synthesis are temperature-sensitive. Maintaining the recommended temperature is crucial to prevent byproduct formation and decomposition.

  • Inert Atmosphere: Reactions involving sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Stoichiometry: Precise control of reagent stoichiometry is essential, particularly in the cyclization and Boc-protection steps, to maximize yield and minimize the formation of di-protected or unreacted starting material.

Q3: What is a realistic yield and purity to expect for this synthesis?

Reported yields for similar multi-step syntheses of diazaspirocycles can vary widely depending on the specific route and optimization. A realistic total yield for a non-optimized, multi-step laboratory synthesis might be in the range of 20-40%. With careful optimization of each step, yields can be significantly improved. The target purity for the final compound, after purification by column chromatography or recrystallization, should be >95% as determined by NMR and LC-MS.

Section 2: Synthetic Workflow and Key Reactions

The synthesis of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate is a multi-step process that requires careful execution. Below is a generalized workflow illustrating the key transformations.

Synthetic Workflow A Starting Material (e.g., Protected Amine) B Intermediate Formation (e.g., Amide Coupling) A->B Reagent Addition C Spirocyclization (Intramolecular Reaction) B->C Base/Catalyst D Deprotection/Protection (e.g., Boc Anhydride) C->D Boc2O, Base E Purification (Column Chromatography) D->E Silica Gel F Final Product E->F Evaporation Troubleshooting Flowchart start Reaction Analysis: Low Yield or Impure Product q1 Is the starting material fully consumed (by TLC/LC-MS)? start->q1 sol1 Problem: Incomplete Reaction 1. Check reagent purity/activity. 2. Increase reaction time/temperature. 3. Re-evaluate stoichiometry. q1->sol1 No q2 Is the major spot/peak the desired product? q1->q2 Yes ans1_no No ans1_yes Yes end Successful Synthesis sol1->end sol2 Problem: Side Reaction Dominates 1. Lower reaction temperature. 2. Check for reagent decomposition. 3. Verify reaction atmosphere (inert?). q2->sol2 No q3 Are there significant byproducts? q2->q3 Yes ans2_no No ans2_yes Yes sol2->end sol3 Problem: Inefficient Purification 1. Optimize chromatography solvent system. 2. Use modified silica (add Et3N). 3. Consider recrystallization. q3->sol3 No sol4 Problem: Byproduct Formation 1. Identify byproduct structure (MS, NMR). 2. Adjust stoichiometry (e.g., Boc2O). 3. Control pH during workup. q3->sol4 Yes ans3_no No ans3_yes Yes sol3->end sol4->sol3

Technical Support Center: Synthesis of Diazaspiro[3.5]nonane-diones

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of diazaspiro[3.5]nonane-diones. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthesis.

Introduction

Diazaspiro[3.5]nonane-diones are a class of spirocyclic compounds with significant interest in medicinal chemistry due to their rigid structures and potential as scaffolds for novel therapeutics. Their synthesis, however, can be accompanied by several side reactions that can impact yield, purity, and stereochemical outcome. This guide provides practical, experience-based insights into identifying, mitigating, and troubleshooting these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to diazaspiro[3.5]nonane-diones, and what are their primary side reactions?

The most prevalent method for constructing the diazaspiro[3.5]nonane-dione core is the Staudinger [2+2] ketene-imine cycloaddition . This reaction involves the coupling of a ketene, generated in situ, with an imine. While versatile, this method is susceptible to several side reactions.

Table 1: Overview of Common Side Reactions in Staudinger Cycloaddition

Side ReactionCausal FactorsMitigation Strategies
Diastereomer Formation Non-selective reaction pathways, influence of substituents on ketene and imine.Optimize reaction temperature, screen different solvents, select appropriate starting materials with desired stereochemistry.
Ketene Polymerization High reactivity of ketenes, high concentration.Slow addition of ketene precursor, maintain low reaction temperature, use dilute conditions.
Hydrolysis of Reactants Presence of moisture.Use anhydrous solvents and reagents, perform reaction under an inert atmosphere (e.g., nitrogen or argon).
Ring-Opening of β-Lactam Nucleophilic attack by water, alcohols, or amines under acidic or basic conditions.Maintain neutral pH during workup and purification, avoid high temperatures.
Elimination Reactions Presence of acidic protons beta to leaving groups.Careful selection of base, temperature control.

Diagram 1: Key Reaction and Side Pathways in Staudinger [2+2] Cycloaddition

Staudinger_Side_Reactions Imine Imine Desired Product Desired Product Imine->Desired Product [2+2] Cycloaddition Hydrolyzed Imine Hydrolyzed Imine Imine->Hydrolyzed Imine Hydrolysis (+ H2O) Ketene Ketene Ketene->Desired Product Ring-Opened Product Ring-Opened Product Desired Product->Ring-Opened Product Nucleophilic Attack (e.g., H2O) Diastereomer Diastereomer Desired Product->Diastereomer Non-selective cycloaddition

Caption: Main and side reaction pathways in the synthesis of diazaspiro[3.5]nonane-diones.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Diazaspiro[3.5]nonane-dione

Q2: My reaction has a consistently low yield. What are the likely causes and how can I improve it?

Low yields are a common issue and can often be traced back to a few key factors.

  • Inefficient Ketene Formation: The in situ generation of the ketene from an acyl chloride and a base (e.g., triethylamine) is a critical step.[1]

    • Troubleshooting:

      • Ensure the base is of high purity and added slowly to the reaction mixture.

      • Verify the quality of the acyl chloride precursor, as degradation can impede ketene formation.

      • Consider alternative bases or methods for ketene generation if the issue persists.

  • Suboptimal Reaction Temperature: Temperature control is crucial. Low temperatures can slow the reaction, while high temperatures can promote decomposition and side reactions. For analogous reactions, maintaining temperatures below 10°C has been shown to minimize side reactions.[1]

    • Troubleshooting:

      • Perform the reaction at a lower temperature (e.g., 0°C or -78°C) to disfavor polymerization and other side reactions.

      • Gradually warm the reaction to room temperature and monitor its progress by TLC or LC-MS.

  • Ketene Polymerization: As highly reactive species, ketenes can polymerize, reducing the amount available to react with the imine.[2]

    • Troubleshooting:

      • Employ high-dilution conditions.

      • Add the acyl chloride precursor dropwise over an extended period to maintain a low concentration of the generated ketene.

Problem 2: Presence of Significant Impurities Alongside the Product

Q3: My crude product shows multiple spots on TLC and significant impurities in NMR/MS. How do I identify and minimize these byproducts?

The presence of multiple byproducts is often indicative of the side reactions detailed in Table 1.

  • Unreacted Starting Materials: The presence of unreacted imine or ketene precursors can be detected by TLC, NMR, or MS analysis of the crude reaction mixture.[1]

    • Troubleshooting:

      • Monitor the reaction to completion using appropriate analytical techniques.

      • Ensure a 1:1 stoichiometry of the reactants. An excess of one can lead to side reactions.

      • Purification via column chromatography can typically separate unreacted starting materials.

  • Hydrolysis Products: If the reaction is not performed under strictly anhydrous conditions, hydrolysis of the imine and the β-lactam ring can occur.[1][2]

    • Troubleshooting:

      • Use freshly distilled, anhydrous solvents.

      • Dry all glassware thoroughly before use.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Diastereomers: The formation of diastereomers is a common issue, especially when creating a new stereocenter.[2]

    • Troubleshooting:

      • The stereochemical outcome can be influenced by the geometry of the imine; (E)-imines often favor cis β-lactams, while (Z)-imines can lead to trans products.[2]

      • Screen different reaction temperatures and solvents to influence the diastereoselectivity.

      • Purification by flash chromatography or preparative HPLC can be used to separate diastereomers.

Diagram 2: Troubleshooting Workflow for Low Yield and Impurities

Troubleshooting_Workflow start Low Yield or High Impurity check_purity Check Purity of Starting Materials Imine & Acyl Chloride start->check_purity check_conditions Verify Anhydrous Conditions Dry Solvents & Inert Atmosphere check_purity->check_conditions solution_purity Use high-purity reagents. check_purity:f1->solution_purity check_temp Optimize Reaction Temperature Start at low temp (0°C) check_conditions->check_temp solution_conditions Ensure rigorous exclusion of moisture. check_conditions:f1->solution_conditions check_addition Control Reagent Addition Slow, dropwise addition of acyl chloride check_temp->check_addition solution_temp Screen a range of temperatures. check_temp:f1->solution_temp solution_addition Maintain low ketene concentration. check_addition:f1->solution_addition

Caption: A step-by-step guide for troubleshooting common synthesis issues.

Experimental Protocols

General Procedure for the Synthesis of Diazaspiro[3.5]nonane-diones via Staudinger Cycloaddition

This is a general guideline and may require optimization for specific substrates.

Materials:

  • Appropriate imine precursor

  • Acyl chloride (e.g., chloroacetyl chloride)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve the imine precursor in anhydrous DCM in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of the acyl chloride and triethylamine in anhydrous DCM.

  • Add the acyl chloride/triethylamine solution dropwise to the cooled imine solution over a period of 1-2 hours with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

References

  • BenchChem. (2025). Side reactions to consider when using 5-Azaspiro[3.5]nonan-2-one.
  • BenchChem. (2025). Comparative study of synthetic routes to azaspiro[3.5]nonan-2-ones.
  • BenchChem. (2025). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.
  • MDPI. (2022). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. [Link]

Sources

Technical Support Center: Optimization of Reaction Yield for Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic scaffold. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your reaction yields and product purity.

Introduction to the Synthesis

The synthesis of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate, a spiro-diketopiperazine derivative, typically involves an intramolecular cyclization of a suitable acyclic precursor. A plausible and efficient synthetic strategy is a Dieckmann-type condensation of a diester precursor. This guide will focus on troubleshooting this key cyclization step and subsequent purification.

Proposed Synthetic Pathway

A logical synthetic approach involves the initial formation of a diester intermediate, followed by a base-mediated intramolecular cyclization to form the desired spiro-diketopiperazine ring system.

Diagram 1: Proposed Reaction Workflow

Reaction_Workflow Start Starting Materials: - N-Boc-azetidine-3-carboxylic acid - Methyl 2-aminoacetate hydrochloride Coupling Peptide Coupling (e.g., EDC, HOBt) Start->Coupling Intermediate Acyclic Diester Precursor Coupling->Intermediate Cyclization Intramolecular Cyclization (e.g., NaH, KOtBu) Intermediate->Cyclization Product Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate Cyclization->Product Purification Purification (Column Chromatography/Recrystallization) Product->Purification Final Pure Product Purification->Final

Caption: A general workflow for the synthesis of the target spiro-diketopiperazine.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Spiro-Diketopiperazine

  • Question: I am not observing the formation of my target product, or the yield is significantly lower than expected. What are the likely causes and how can I improve the outcome?

  • Answer: Low or no yield in the intramolecular cyclization step is a common hurdle. Several factors can contribute to this issue, primarily related to the reactivity of the starting materials and the reaction conditions.

    • Potential Cause 1: Inactive Base or Insufficient Stoichiometry The Dieckmann condensation is a base-mediated reaction. The base must be strong enough to deprotonate the α-carbon of one of the ester groups, initiating the cyclization.

      Solution:

      • Base Selection: Employ a strong, non-nucleophilic base. Sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are common choices for this type of cyclization.

      • Base Quality: Ensure the base is fresh and has been stored under anhydrous conditions. Sodium hydride, for instance, can form an inactive layer of sodium hydroxide upon exposure to moisture.

      • Stoichiometry: Use at least one equivalent of the base. It is often beneficial to use a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation.

    • Potential Cause 2: Inappropriate Solvent The choice of solvent is critical for the solubility of the reactants and the stability of the intermediate enolate.

      Solution:

      • Solvent Polarity and Aprotic Nature: Use a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). These solvents can solvate the cation of the base and the intermediate enolate without interfering with the reaction.

      • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure your solvent is rigorously dried before use.

    • Potential Cause 3: Unfavorable Reaction Temperature The temperature can influence the rate of both the desired cyclization and potential side reactions.

      Solution:

      • Initial Cooling: Start the reaction at a lower temperature (e.g., 0 °C) to control the initial exothermic deprotonation.

      • Gradual Warming: After the addition of the base, allow the reaction to slowly warm to room temperature or gently heat to drive the cyclization to completion. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal temperature profile.

Diagram 2: Troubleshooting Low Yield

Troubleshooting_Low_Yield Problem Low or No Product Formation Cause1 Inactive or Insufficient Base Problem->Cause1 Cause2 Inappropriate Solvent Problem->Cause2 Cause3 Suboptimal Temperature Problem->Cause3 Solution1 Solution1 Cause1->Solution1 Solution2 Use dry, polar aprotic solvent (THF, DMF) Cause2->Solution2 Solution3 Start at 0°C, then warm to RT or heat gently Monitor reaction progress Cause3->Solution3

Caption: A decision tree for troubleshooting low reaction yield.

Issue 2: Formation of Significant Side Products

  • Question: My reaction mixture shows multiple spots on TLC, and the crude NMR indicates the presence of impurities. What are the likely side reactions, and how can I minimize them?

  • Answer: The formation of side products can complicate purification and reduce the overall yield. The most common side reactions in this synthesis are intermolecular condensation and decomposition of the starting material or product.

    • Potential Cause 1: Intermolecular Condensation If the concentration of the starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymeric byproducts.

      Solution:

      • High Dilution: Perform the reaction under high dilution conditions (e.g., 0.01-0.05 M). This favors the intramolecular pathway by decreasing the probability of intermolecular collisions. A syringe pump for the slow addition of the substrate to the base solution can also be beneficial.

    • Potential Cause 2: Epimerization The stereocenter at the spiro-carbon can be susceptible to epimerization under basic conditions, leading to a mixture of diastereomers.

      Solution:

      • Reaction Time and Temperature: Minimize the reaction time and avoid excessive heating. Once the reaction is complete (as determined by TLC or LC-MS), quench it promptly.

      • Milder Base: If epimerization is a significant issue, consider using a milder base or a hindered base that may offer better stereocontrol.

    • Potential Cause 3: Hydrolysis of Esters or Boc-group The presence of water can lead to the hydrolysis of the ester functional groups or the Boc-protecting group, especially if the reaction is heated for an extended period.

      Solution:

      • Anhydrous Conditions: As mentioned previously, ensure all reagents and solvents are scrupulously dry.

      • Controlled Work-up: During the aqueous work-up, use cooled, dilute acid to neutralize the base and minimize contact time with aqueous acidic or basic conditions.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the Boc protecting group?

    • A1: The tert-butyloxycarbonyl (Boc) group protects the secondary amine in the azetidine ring from participating in unwanted side reactions. It is generally stable to the basic conditions of the Dieckmann condensation but can be readily removed under acidic conditions after the spirocycle is formed.

  • Q2: How can I effectively monitor the progress of the reaction?

    • A2: Thin-layer chromatography (TLC) is a quick and effective method. Use a solvent system that provides good separation between your starting material and the product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal for tracking the disappearance of the starting material and the appearance of the product with the correct mass.

  • Q3: What are the best practices for purifying the final product?

    • A3: The crude product can typically be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. If the product is crystalline, recrystallization can be an excellent final purification step to obtain highly pure material.

  • Q4: Can other bases be used for the cyclization?

    • A4: While NaH and KOtBu are common, other strong bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) could also be effective. The optimal base may depend on the specific substrate and desired reaction conditions. A small-scale screening of different bases can be a valuable optimization step.

Experimental Protocols

Optimized Protocol for Intramolecular Cyclization

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) and anhydrous THF (to achieve a final substrate concentration of 0.05 M).

  • Reaction Initiation: Cool the flask to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the acyclic diester precursor (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the stirred suspension of NaH over 30-60 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Work-up: Extract the aqueous layer with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Quantitative Data Summary

ParameterConditionExpected OutcomeTroubleshooting Focus
Base Sodium Hydride (NaH)High YieldEnsure freshness and anhydrous conditions.
Potassium tert-Butoxide (KOtBu)Potentially faster reactionCan be more prone to side reactions.
Solvent Tetrahydrofuran (THF)Good solubility and reactivityMust be rigorously dried.
Dimethylformamide (DMF)Higher boiling point for elevated temperaturesMore difficult to remove under vacuum.
Concentration 0.01 - 0.05 MFavors intramolecular cyclizationRequires larger solvent volumes.
Temperature 0 °C to Room TemperatureControlled reaction rateMay require gentle heating for less reactive substrates.

References

  • Benchchem.
  • Clive, D. L. J., & Larrivée Aboussafy, C. (2009). A Dieckmann Cyclization Route to Piperazine-2,5-diones. The Journal of Organic Chemistry.
  • PubMed. Synthesis of spirohydantoins and spiro-2,5-diketopiperazines via resin-bound cyclic alpha,alpha-disubstituted alpha-amino esters. [Link]

Technical Support Center: Navigating the Purification of Polar Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar diazaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions. As Senior Application Scientists, we understand the nuances and challenges of working with these unique molecules and have curated this resource to help you achieve your purification goals with confidence.

Introduction to the Challenge

Polar diazaspiro compounds, characterized by their spirocyclic core containing two nitrogen atoms and polar functional groups, present a significant purification challenge. Their high polarity makes them poorly retained on traditional reversed-phase columns and potentially too strongly retained on normal-phase silica.[1][2] This often leads to issues like peak tailing, poor resolution, and low recovery. This guide will walk you through common problems and provide effective solutions using a variety of chromatographic techniques.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of polar diazaspiro compounds.

Issue 1: Poor or No Retention in Reversed-Phase Chromatography

Q: My polar diazaspiro compound is eluting in the void volume on my C18 column. How can I increase its retention?

A: This is a classic problem with highly polar compounds in reversed-phase (RP) chromatography.[2] The nonpolar C18 stationary phase has little affinity for your polar analyte. Here are several strategies to address this, ranging from simple mobile phase modifications to alternative chromatographic techniques.

Fundamental Explanation: Reversed-phase chromatography separates compounds based on hydrophobicity.[3] Highly polar compounds have a strong affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) and minimal interaction with the nonpolar stationary phase, leading to rapid elution.[2]

Troubleshooting Workflow: Enhancing Retention in RP-HPLC

start Start: Poor Retention on C18 mod_mobile_phase Modify Mobile Phase start->mod_mobile_phase alt_column Use Alternative RP Column mod_mobile_phase->alt_column If insufficient end End: Improved Retention mod_mobile_phase->end If successful alt_technique Switch Chromatographic Technique alt_column->alt_technique If still poor alt_column->end If successful alt_technique->end

Caption: Workflow for troubleshooting poor retention in RP-HPLC.

Solutions:

  • Increase Aqueous Content: The simplest approach is to decrease the organic modifier (acetonitrile or methanol) percentage in your mobile phase. However, using more than 95% water can cause "phase collapse" on some traditional C18 columns, leading to irreproducible retention times.[4]

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have a polar group embedded within the alkyl chain or at the terminus, which helps to maintain a hydrated stationary phase and prevents phase collapse in highly aqueous mobile phases.[4][5] This allows for better retention of polar analytes.

  • Employ Ion-Pairing Agents: For ionizable diazaspiro compounds, adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can form a neutral ion pair with your analyte, increasing its hydrophobicity and retention on a C18 column.[6] Be aware that ion-pairing agents can be difficult to remove from the column and may suppress MS signals.

  • pH Adjustment: Since diazaspiro compounds are basic, adjusting the mobile phase pH can significantly impact retention. At a higher pH, the basic nitrogens will be deprotonated, making the compound more neutral and increasing its retention on a reversed-phase column. However, be mindful of the pH stability of your column.

Strategy Pros Cons
Increase Aqueous % Simple to implement.Risk of phase collapse on standard C18 columns.[4]
Polar-Embedded Column Allows for 100% aqueous mobile phases, good for polar analytes.[4][5]May have different selectivity than standard C18.
Ion-Pairing Agents Can significantly increase retention of charged analytes.Can cause MS signal suppression and require long equilibration times.
pH Adjustment Effective for ionizable compounds.Requires careful consideration of column pH stability.
Issue 2: Severe Peak Tailing in Normal-Phase Chromatography

Q: I'm using normal-phase chromatography on a silica column, but my diazaspiro compound is showing significant peak tailing. What's causing this and how can I fix it?

A: Peak tailing in normal-phase chromatography, especially for basic compounds like diazaspiro derivatives, is often due to strong, non-specific interactions with acidic silanol groups on the silica surface.[7][8]

Fundamental Explanation: The stationary phase in normal-phase chromatography is polar (e.g., silica), and the mobile phase is non-polar.[9][10] Polar compounds are retained through interactions with the polar stationary phase.[11][12] The basic nitrogen atoms in your diazaspiro compound can interact strongly with the acidic silanol groups on the silica surface, leading to a slow desorption rate and tailed peaks.[7]

Troubleshooting Workflow: Mitigating Peak Tailing on Silica

start Start: Peak Tailing on Silica add_modifier Add Basic Modifier start->add_modifier alt_sp Use Alternative Stationary Phase add_modifier->alt_sp If tailing persists end End: Symmetrical Peak Shape add_modifier->end If successful alt_sp->end

Caption: Workflow for addressing peak tailing in normal-phase chromatography.

Solutions:

  • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase. This will compete with your analyte for the active silanol sites, leading to a more symmetrical peak shape.

    • Triethylamine (TEA): Typically added at 0.1-1%.

    • Ammonia in Methanol: A solution of 10% ammonium hydroxide in methanol can be used as a polar modifier in your eluent system (e.g., 1-10% in dichloromethane).[8]

  • Use an Alternative Stationary Phase:

    • Alumina: Basic or neutral alumina can be a good alternative to silica for purifying basic compounds.[7][13]

    • Amino- or Cyano-bonded Phases: These polar-bonded phases are generally less acidic than silica and can provide better peak shapes for basic compounds.[14]

Frequently Asked Questions (FAQs)

Q1: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and is it suitable for polar diazaspiro compounds?

A1: HILIC is an excellent technique for separating highly polar compounds that are not well-retained in reversed-phase chromatography.[1][2][15] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water).[1][2][15]

Mechanism of HILIC: In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition between this aqueous layer and the bulk organic mobile phase.[1][15] Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[1][16]

Why it's suitable for diazaspiro compounds: Their high polarity allows for strong retention and good selectivity in HILIC mode. This technique often provides better peak shapes and sensitivity compared to reversed-phase for such compounds.[16]

Experimental Protocol: Generic HILIC Method Development

  • Column Selection: Start with a bare silica, amide, or diol column.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with a buffer (e.g., 10 mM ammonium formate, pH 3.5).

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient: Begin with a high percentage of acetonitrile (e.g., 95%) and run a gradient to a lower percentage (e.g., 50%) over 10-15 minutes.

  • Equilibration: HILIC requires longer equilibration times than reversed-phase. Ensure the column is well-equilibrated with the initial mobile phase conditions before each injection.

  • Sample Diluent: Dissolve your sample in a solvent that is similar in composition to the initial mobile phase to avoid peak distortion.

Q2: Can Supercritical Fluid Chromatography (SFC) be used for purifying polar diazaspiro compounds?

A2: Yes, SFC is a powerful and increasingly popular technique for the purification of polar compounds.[17] It uses supercritical carbon dioxide as the primary mobile phase, often with a polar organic co-solvent like methanol.[18]

Advantages of SFC:

  • Fast Separations: The low viscosity of supercritical CO2 allows for high flow rates and rapid purifications.[17][19]

  • Reduced Solvent Consumption: Using CO2 as the main solvent significantly reduces the use of organic solvents.[17]

  • Orthogonal Selectivity: SFC often provides different selectivity compared to HPLC, making it a valuable alternative.[18]

To elute polar compounds like diazaspiro derivatives, modifiers such as methanol are necessary.[20] Additives like water or amines can also be used in the co-solvent to improve peak shape and solubility.[19]

Q3: What is Mixed-Mode Chromatography and how can it benefit the purification of diazaspiro compounds?

A3: Mixed-mode chromatography utilizes a stationary phase that has been functionalized with ligands capable of multiple types of interactions, such as reversed-phase and ion-exchange.[21][22][23]

Mechanism of Mixed-Mode Chromatography: A mixed-mode column can simultaneously exhibit hydrophobic and ionic interactions with the analyte.[6][21] For a polar, basic diazaspiro compound, a mixed-mode column with both C18 chains and cation-exchange groups would provide two mechanisms for retention, leading to enhanced selectivity and retention.[6][21]

Key Benefit: This technique allows for the retention of polar and ionizable compounds without the need for ion-pairing reagents, making it compatible with mass spectrometry.[6][21]

Data Presentation: Comparison of Chromatographic Techniques for Polar Diazaspiro Purification

Technique Stationary Phase Mobile Phase Primary Retention Mechanism(s) Best For...
Reversed-Phase (with modifications) C18, Polar-Embedded C18High aqueous content, pH adjusted, ion-pairing agentsHydrophobic interactionsModerately polar diazaspiro compounds.
Normal-Phase Silica, Alumina, Amino, CyanoNon-polar solvents (e.g., Hexane/IPA) with basic modifiersAdsorption, polar interactions[10][12]Less polar diazaspiro compounds or when orthogonal selectivity is needed.
HILIC Silica, Diol, AmideHigh organic (ACN) with aqueous bufferPartitioning into an adsorbed water layer[1][15]Highly polar, water-soluble diazaspiro compounds.[2]
SFC Various (Silica, Chiral phases)Supercritical CO2 with polar co-solvents (e.g., Methanol)Adsorption and partitioningChiral separations and fast, green purifications.[17][19]
Mixed-Mode C18 with Ion-Exchange groupsAqueous/Organic buffersHydrophobic and Ion-Exchange[21][22]Complex mixtures containing polar and charged diazaspiro compounds.[6]

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/33139]([Link] SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/33139)

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. [Link]

  • Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC - Waters Corporation. [Link]

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]

  • Separations and Purifications - Veranova. [Link]

  • Why HILIC is what your polar compounds need for purification - Buchi.com. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Retaining Polar Compounds. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]

  • Evolution of Mixed-Mode Chromatography. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. [Link]

  • How To Tell Which Compound Is More Polar In Chromatography? - Chemistry For Everyone. [Link]

  • Preparative SFC Method Development - Waters Corporation. [Link]

  • Why is normal phase chromatography good for use on polar analytes? - ResearchGate. [Link]

  • (PDF) Mixed-Mode Chromatography - ResearchGate. [Link]

  • What can I use to purify polar reaction mixtures? - Biotage. [Link]

  • What the heck is HPLC normal phase/reverse-phase and what does it tell us? : r/Mcat - Reddit. [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • Normal-phase vs. Reversed-phase Chromatography - Phenomenex. [Link]

  • Supercritical Fluid Chromatography (SFC) Columns - Phenomenex. [Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography - Bio-Rad. [Link]

  • Normal Phase HPLC Columns - Phenomenex. [Link]

  • What Is Normal Phase Chromatography? - Chemistry For Everyone - YouTube. [Link]

  • Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - PubMed Central. [Link]

  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds - Phenomenex. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. [Link]

  • Purification of polar compounds - The Analytical Scientist. [Link]

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Investigation of factors affecting reverse-phase high performance liquid chromatography - VCU Scholars Compass. [Link]

  • Protein purification troubleshooting guide. [Link]

  • Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. [Link]

  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16 - YouTube. [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed. [Link]

  • Advanced Technology in Ion Exchange Chromatography and their Interactions - Longdom Publishing. [Link]

  • Ion exchange chromatography for biotherapeutics - LabRulez LCMS. [Link]

  • HPLC Troubleshooting Guide - Wsu. [Link]

  • Ion exchange chromatography of biotherapeutics: Fundamental principles and advanced approaches - PubMed. [Link]

  • Ion-exchange chromatography for the characterization of biopharmaceuticals - PubMed. [Link]

  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities - Drug Development and Delivery. [Link]

  • Protein purification troubleshooting guide - Dutscher. [Link]

Sources

Technical Support Center: Stability and Troubleshooting of the N-Boc Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-Boc (tert-butyloxycarbonyl) protecting group. This resource is designed for researchers, scientists, and drug development professionals who utilize this critical tool in organic synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information provided is grounded in established chemical principles and field-proven insights to ensure the success of your synthetic endeavors.

I. Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section provides rapid answers to common questions regarding the stability and use of the N-Boc protecting group.

Q1: Under what conditions is the N-Boc group generally stable?

A1: The N-Boc group is known for its robustness under a variety of conditions. It is generally stable to basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[1] This stability makes it an excellent orthogonal protecting group to others like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[1]

Q2: What are the standard conditions for cleaving the N-Boc group?

A2: The most common method for N-Boc deprotection is acidolysis. Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent (e.g., dioxane, methanol, or ethyl acetate) are typically employed.[2]

Q3: I'm observing incomplete deprotection of the N-Boc group. What should I do?

A3: Incomplete deprotection can often be resolved by adjusting the reaction conditions. Consider increasing the concentration of the acid, elevating the reaction temperature, or extending the reaction time.[3][4] For particularly stubborn substrates, switching to a stronger acid system, such as 4M HCl in dioxane, may be effective.[4]

Q4: My compound contains other acid-sensitive functional groups. How can I selectively remove the N-Boc group?

A4: Selective deprotection in the presence of other acid-labile groups requires milder conditions. Options include using aqueous phosphoric acid, which can leave sensitive esters intact, or employing Lewis acids like zinc bromide (ZnBr₂).[4] Non-acidic methods, such as thermal deprotection or the use of trimethylsilyl iodide (TMSI), are also viable alternatives.[4][5]

II. In-Depth Troubleshooting Guides

This section provides detailed troubleshooting guides for more complex issues that may arise during the use of the N-Boc protecting group.

Issue 1: Unexpected Side Reactions During N-Boc Deprotection

Symptom: The appearance of unexpected peaks in your HPLC or LC-MS analysis after the deprotection step.

Causality: The primary culprit behind many side reactions is the formation of a reactive tert-butyl cation intermediate during acid-catalyzed cleavage.[6][7] This carbocation can alkylate nucleophilic residues within your molecule, such as tryptophan, methionine, cysteine, and tyrosine.[6] Another potential side reaction is trifluoroacetylation of the newly formed amine if TFA is used for deprotection.[6]

Troubleshooting Workflow:

G start Side Products Observed During Deprotection scavenger Was a scavenger (e.g., anisole, thioanisole, cresol) used? start->scavenger add_scavenger Incorporate a scavenger into the TFA cleavage cocktail. scavenger->add_scavenger No temp Was the reaction run at low temperature (e.g., 0 °C)? scavenger->temp Yes add_scavenger->temp lower_temp Perform the deprotection at a lower temperature to reduce side reaction rates. temp->lower_temp No acid Is TFA the deprotecting agent? temp->acid Yes lower_temp->acid change_acid Switch to HCl in an organic solvent (e.g., dioxane) to avoid trifluoroacetylation. acid->change_acid Yes end Side Reactions Minimized acid->end No change_acid->end

Caption: Troubleshooting workflow for minimizing side products during N-Boc deprotection.

Experimental Protocol: N-Boc Deprotection with Scavengers
  • Dissolve the N-Boc protected substrate in a suitable solvent (e.g., DCM).

  • Add a scavenger, such as anisole or thioanisole (typically 5-10% v/v), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the deprotecting acid (e.g., TFA, 20-50% v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Proceed with standard workup procedures, such as washing with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the excess acid.[3]

Issue 2: Stability of the N-Boc Group Under Basic Conditions

Symptom: You need to perform a reaction under basic conditions and are unsure if the N-Boc group will remain intact.

Causality: The N-Boc group is generally stable to basic conditions due to the steric hindrance of the tert-butyl group, which prevents nucleophilic attack at the carbonyl carbon.[1] Furthermore, the deprotection mechanism under acidic conditions relies on the formation of a stable tert-butyl carbocation, a pathway that is not accessible under basic conditions.[8]

General Stability:

Base TypeStability of N-Boc Group
Amine Bases (e.g., TEA, DIPEA)Generally Stable[1]
Hydroxides (e.g., NaOH, KOH)Generally Stable[1]
Carbonates (e.g., K₂CO₃, Cs₂CO₃)Generally Stable[9]
Strong Bases (e.g., t-BuOK, LDA)Generally Stable[10]

Exceptions to Basic Stability: While highly stable, cleavage of the N-Boc group under basic conditions has been reported in specific cases, particularly with substrates where the amine is highly activated, such as in certain pyrroles and indoles.[9][11] These reactions often require elevated temperatures.[9]

Issue 3: N-Boc Group Stability in the Presence of Other Reagents

Symptom: You are planning a multi-step synthesis and need to know if the N-Boc group is compatible with various reagents.

Causality: The stability of the N-Boc group is dictated by its electronic and steric properties. Its resistance to many reagents is a key feature of its utility.

Reagent Compatibility Table:

Reagent TypeCompatibility with N-Boc GroupNotes
Reducing Agents
Catalytic Hydrogenation (H₂, Pd/C)Compatible[1]Orthogonal to Cbz group removal.
Metal Hydrides (e.g., LiAlH₄, NaBH₄)Compatible[10]
Oxidizing Agents
Mild Oxidants (e.g., MnO₂, CrO₃/Py)Compatible[10]
Strong Oxidants (e.g., KMnO₄)Generally Compatible[10]Substrate-dependent; caution advised.
Organometallic Reagents
Grignard Reagents (RMgX)Compatible[10]
Organolithium Reagents (RLi)Compatible[10]
Lewis Acids
Various Lewis Acids (e.g., ZnBr₂, AlCl₃)Not Stable [2][4][11]Can be used for deprotection.
Issue 4: Thermal Stability of the N-Boc Group

Symptom: Your reaction requires elevated temperatures, and you are concerned about the thermal lability of the N-Boc group.

Causality: The N-Boc group can be cleaved thermally, without the need for an acid catalyst.[12] The temperature required for thermal deprotection is substrate-dependent, with N-Boc groups on more activated amines (e.g., aryl amines, indoles, imidazoles) being more labile.[12][13]

Troubleshooting and Considerations:

  • Temperature Control: Selective thermal deprotection can be achieved by carefully controlling the reaction temperature. For instance, an aryl N-Boc group can be removed in the presence of a more stable alkyl N-Boc group.[13]

  • Solvent Effects: The efficiency of thermal deprotection can be influenced by the solvent. Protic solvents like methanol or trifluoroethanol can facilitate the reaction at lower temperatures compared to aprotic solvents like toluene.[12]

  • Continuous Flow Chemistry: Continuous flow reactors offer precise temperature control, making them well-suited for selective thermal N-Boc deprotection.[12][13]

Mechanism of Acid-Catalyzed N-Boc Deprotection

Understanding the mechanism of deprotection is crucial for troubleshooting.

G cluster_0 Deprotection Steps A 1. Protonation of the Carbonyl Oxygen B 2. Formation of tert-Butyl Cation and Carbamic Acid A->B Fragmentation C 3. Decarboxylation to Yield the Free Amine B->C Spontaneous D 4. Formation of Gaseous Byproducts (CO₂ and Isobutylene) C->D Final Products

Caption: The stepwise mechanism of acid-catalyzed N-Boc deprotection.

The process begins with the protonation of the carbonyl oxygen by a strong acid.[7] This is followed by the loss of the stable tert-butyl cation, resulting in the formation of a carbamic acid intermediate.[7] This intermediate is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas.[7] The tert-butyl cation can then be quenched by a scavenger or deprotonate to form isobutylene gas.[1][7]

III. Orthogonal Protection Strategies

The N-Boc group's specific lability to acid makes it a cornerstone of orthogonal protection strategies in complex syntheses, particularly in peptide chemistry.[14]

Key Orthogonal Partners:

  • Fmoc (9-fluorenylmethoxycarbonyl): Cleaved under basic conditions (e.g., piperidine in DMF), making it orthogonal to the acid-labile Boc group.[1]

  • Cbz (Carboxybenzyl): Removed by catalytic hydrogenation (e.g., H₂ over Pd/C), a condition under which the Boc group is stable.[1]

  • Alloc (Allyloxycarbonyl): Cleaved using transition metal catalysis (e.g., Pd(0) complexes).[1]

By employing these orthogonal protecting groups, specific amino groups in a molecule can be selectively deprotected and reacted without affecting other protected amines.[14][15]

IV. References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • Patil, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available from: [Link]

  • Agami, C., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron. Available from: [Link]

  • May, S. A., et al. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development. Available from: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Jia, X., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. E-Journal of Chemistry. Available from: [Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available from: [Link]

  • Reddit. Why is boc stable to hydrolysis under basic conditions?. Available from: [Link]

  • ResearchGate. Orthogonal protection/deprotection of hydroxy N-Boc amino acids. Available from: [Link]

  • YouTube. Adding Boc Group Mechanism | Organic Chemistry. Available from: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]

  • Organic Chemistry Portal. Protective Groups. Available from: [Link]

  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Available from: [Link]

  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Bases. Available from: [Link]

  • National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

  • ResearchGate. ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. Available from: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available from: [Link]

  • StudySmarter. Protecting Groups: Boc, Cbz, Amine. Available from: [Link]

  • ACS Publications. Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes. Available from: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]

  • ACS Publications. Enantiomerically enriched tert-BOC-protected .alpha.-aminoorganolithiums: preparation and configurational stability. Available from: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the bench to larger-scale production. We will delve into the rationale behind the synthetic strategy, troubleshoot common issues, and answer frequently asked questions to ensure a robust and reproducible process.

Introduction: The Synthetic Challenge

Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics. Its rigid spirocyclic core provides a unique three-dimensional scaffold for drug design. However, the scale-up of its synthesis can present challenges related to reaction efficiency, impurity profiles, and process control. This guide will address these challenges head-on, providing practical, field-proven insights.

Proposed Synthetic Pathway

A common and logical approach to the synthesis of the target molecule involves a multi-step sequence starting from commercially available materials. The key steps typically include the formation of a protected amino acid derivative, followed by coupling and a final cyclization to form the desired spiro-diketopiperazine ring system.

Synthetic_Pathway A 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid C Dipeptide Intermediate A->C Coupling Agent (e.g., HATU, EDCI) B Methyl 3-aminocyclopentane-1-carboxylate B->C D Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate C->D Base-mediated cyclization (e.g., DBU, NaH)

Caption: Proposed synthetic route for Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate.

Troubleshooting Guide

Scaling up a chemical synthesis often uncovers issues not apparent at the laboratory scale. This section is designed to help you identify and resolve these common problems.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in coupling step - Incomplete activation of the carboxylic acid.- Side reactions of the coupling agent.- Poor solubility of starting materials at higher concentrations.- Optimize the amount of coupling agent and activation time.- Ensure anhydrous conditions to prevent hydrolysis of the activated ester.- Consider a solvent screen to improve solubility. A co-solvent system may be necessary on a larger scale.
Formation of epimeric impurities - Racemization during the coupling step, a known issue in peptide synthesis[1].- Use a non-racemizing coupling agent such as COMU or PyBOP.- Maintain a low reaction temperature during activation and coupling.
Incomplete cyclization - Insufficient base strength or stoichiometry.- Steric hindrance from the bulky Boc-protecting group.- Product precipitation preventing further reaction.- Screen stronger bases like NaH or KHMDS.- Increase the reaction temperature cautiously, monitoring for decomposition.- Use a higher-boiling point solvent to maintain the product in solution.
Difficult purification of the final product - Presence of closely-eluting impurities.- Amorphous or oily product that is difficult to crystallize.- Optimize the final work-up to remove as many impurities as possible before chromatography.- Explore trituration with a suitable solvent system to induce crystallization.- Consider recrystallization from a different solvent system.
Exothermic reaction during cyclization - The cyclization step can be exothermic, especially on a large scale.- Ensure adequate cooling capacity for the reactor.- Implement slow, portion-wise addition of the base to control the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling agent for the peptide bond formation in this synthesis?

A1: The choice of coupling agent is critical to minimize racemization and maximize yield. While standard reagents like HATU and EDCI/HOBt can be effective, for scale-up, it is often beneficial to use coupling agents known for low racemization potential, such as those based on phosphonium or uranium salts. The specific choice may depend on the cost and availability of the reagent on a larger scale.

Q2: How can I monitor the progress of the reactions effectively during scale-up?

A2: In-process controls (IPCs) are crucial for successful scale-up. High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the disappearance of starting materials and the appearance of the product. For the coupling step, monitoring the consumption of the carboxylic acid is a reliable indicator of reaction progress. For the cyclization, monitoring the disappearance of the linear dipeptide precursor is key.

Q3: Are there any specific safety precautions I should take during the scale-up of the cyclization step?

A3: The use of strong bases like sodium hydride (NaH) requires strict safety protocols. NaH is highly flammable and reacts violently with water. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a dry, aprotic solvent. Appropriate personal protective equipment (PPE), including fire-retardant lab coats and face shields, is mandatory. Ensure that a proper quenching procedure is in place for any residual NaH at the end of the reaction.

Q4: I am observing a significant amount of a side product with the same mass as my desired product. What could it be?

A4: This is likely a diastereomer of your target compound, formed due to epimerization at one of the chiral centers during the synthesis. As mentioned in the troubleshooting guide, this is a common issue in peptide-like syntheses[1]. To confirm this, you may need to use a chiral HPLC method to separate the diastereomers. To mitigate this, re-evaluate your coupling conditions, focusing on lower temperatures and alternative coupling reagents.

Q5: Can solid-phase synthesis be an alternative for the scale-up of this molecule?

A5: Solid-phase synthesis is a powerful technique for the synthesis of peptides and related molecules, and has been used for the preparation of spiro-2,5-diketopiperazines[2][3]. It can simplify purification by allowing for easy removal of excess reagents and byproducts through filtration. However, the loading capacity of the resin and the cost of the solid support can be limiting factors for large-scale production. A thorough cost-benefit analysis would be required to determine its feasibility for your specific needs.

Experimental Protocols

Step 1: Dipeptide Formation (Illustrative Protocol)
  • To a stirred solution of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 10 volumes) at 0 °C under a nitrogen atmosphere, add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Stir the mixture for 15 minutes to allow for the activation of the carboxylic acid.

  • Add a solution of Methyl 3-aminocyclopentane-1-carboxylate hydrochloride (1.05 eq) and DIPEA (1.2 eq) in anhydrous DCM (5 volumes) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by HPLC until the starting carboxylic acid is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude dipeptide intermediate.

Step 2: Cyclization to form Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate (Illustrative Protocol)
  • Dissolve the crude dipeptide intermediate (1.0 eq) in anhydrous Tetrahydrofuran (THF, 20 volumes) under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by HPLC for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow Start Problem Encountered Identify_Step Identify the problematic step (Coupling or Cyclization) Start->Identify_Step Analyze_Data Analyze IPC data (HPLC, LC-MS) Identify_Step->Analyze_Data Low_Yield Low Yield? Analyze_Data->Low_Yield Impurity Impurity Issues? Analyze_Data->Impurity Optimize_Coupling Optimize Coupling Conditions (Reagent, Temp, Solvent) Low_Yield->Optimize_Coupling Yes (Coupling) Optimize_Cyclization Optimize Cyclization Conditions (Base, Temp, Solvent) Low_Yield->Optimize_Cyclization Yes (Cyclization) Purification Develop new purification method (Crystallization, Chromatography) Impurity->Purification Yes Success Problem Resolved Optimize_Coupling->Success Optimize_Cyclization->Success Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Synthesis of spirohydantoins and spiro-2,5-diketopiperazines via resin-bound cyclic alpha,alpha-disubstituted alpha-amino esters. PubMed, [Link][2]

  • Synthesis of Spirohydantoins and Spiro-2, 5-diketopiperazines via Resin-Bound Cyclic r, r-Disubstituted r-Amino Esters. ResearchGate, [Link][3]

  • Convergent synthesis of complex diketopiperazines derived from pipecolic acid scaffolds and parallel screening against GPCR targets. PubMed, [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing), [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online, [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate, [Link]

  • Diketopiperazines. Baran Lab, [Link][1]

  • Total synthesis of complex 2,5-diketopiperazine alkaloids. PubMed, [Link]

  • (PDF) Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. ResearchGate, [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate, [Link]

Sources

Technical Support Center: Resolving Complex NMR Spectra of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist you in interpreting and resolving complexities observed in the Nuclear Magnetic Resonance (NMR) spectra of this molecule. Our approach is grounded in scientific expertise to explain the "why" behind experimental choices, ensuring a trustworthy and authoritative resource for your work.

Introduction: The Structural Complexity of a Diazaspirocycle

Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate is a unique molecule featuring a spirocyclic system, a piperidine-2,4-dione ring, and a bulky tert-butyl carbamate (Boc) protecting group. This combination of structural motifs can lead to several challenges in NMR spectral interpretation, including signal broadening, the appearance of more signals than expected, and complex coupling patterns. These phenomena often arise from restricted bond rotation, conformational isomerism, and dynamic exchange processes occurring on the NMR timescale.[1][2]

Below is a visual representation of the molecule's structure, highlighting the key functional groups that contribute to its spectral complexity.

Caption: Troubleshooting workflow for broad NMR signals.

Question 2: I see more proton and carbon signals in my NMR spectra than I would expect based on the molecule's static structure. Why is this?

Answer: The observation of extra signals is a strong indication that you are observing a mixture of non-equivalent species in solution. For this particular molecule, these are likely:

  • Diastereomers: If the synthesis of the spirocyclic core can lead to different stereoisomers, and they are not separated, you will see a set of signals for each diastereomer.

  • Rotational Isomers (Rotamers): As mentioned previously, restricted rotation around the N-C(O) bond of the Boc group can lead to distinct syn and anti conformers that are observable on the NMR timescale. [3]* Conformational Isomers: The piperidine-dione ring can exist in different conformations (e.g., chair, boat, twist-boat), and if the energy barrier to interconversion is high enough, you may see separate signals for each.

Troubleshooting Guide: Unexpected Number of Signals

Step 1: 2D NMR Spectroscopy (COSY, HSQC, HMBC)

  • Protocol:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

  • Expected Outcome: These experiments will help you to assign the signals to different spin systems. If you have multiple species, you will see separate sets of cross-peaks. For example, you might be able to trace the connectivity for two distinct sets of protons and carbons, confirming the presence of two major isomers. [4]* Causality: 2D NMR provides unambiguous evidence of through-bond connectivity, allowing for the differentiation of signals arising from different molecules or conformers in the sample.

Step 2: Re-evaluate Sample Purity

  • Protocol: Analyze your sample using orthogonal techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Expected Outcome: These methods can confirm if the sample is a single compound or a mixture of isomers or impurities.

  • Causality: It is crucial to rule out the presence of impurities as the source of extra signals before attributing them to complex conformational behavior.

Technique Purpose Expected Information
Variable Temperature NMR To probe dynamic processesSignal sharpening or splitting with temperature changes
2D NMR (COSY, HSQC, HMBC) To determine connectivityElucidation of individual spin systems for different conformers
LC-MS / HPLC To assess sample purityConfirmation of a single component or identification of mixtures
Question 3: The signals for the protons on the piperidine-dione ring are complex and difficult to interpret. How can I assign them?

Answer: The protons on the piperidine-dione ring (at positions C7 and C9) are diastereotopic due to the chiral spiro center. This means that even within a single conformer, they are chemically non-equivalent and will have different chemical shifts. They will also couple to each other (geminal coupling) and to any adjacent protons. The complexity is further increased by the potential for multiple, slowly interconverting ring conformations.

Troubleshooting and Assignment Workflow

Step 1: Detailed 1D ¹H NMR Analysis

  • Protocol: Acquire a high-resolution 1D ¹H NMR spectrum. Pay close attention to the multiplicity and integration of the signals in the region where you expect the piperidine-dione protons to resonate (typically around 2.5-4.5 ppm).

  • Expected Outcome: You will likely see complex multiplets. The integration should account for the total number of protons on the ring.

Step 2: 2D COSY and TOCSY Experiments

  • Protocol:

    • COSY: Will show correlations between geminally and vicinally coupled protons.

    • TOCSY (Total Correlation Spectroscopy): Will reveal the entire spin system of the piperidine-dione ring, showing correlations between all protons within that ring system.

  • Expected Outcome: These experiments will allow you to group the signals belonging to the piperidine-dione ring.

Step 3: 2D NOESY or ROESY Experiment

  • Protocol:

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other, irrespective of their through-bond connectivity.

  • Expected Outcome: This can help to differentiate between axial and equatorial protons in a chair-like conformation and can provide information about the relative stereochemistry of the molecule.

  • Causality: The NOE effect is distance-dependent (proportional to 1/r⁶), making it a powerful tool for determining the 3D structure and conformation of molecules in solution.

G A Complex Piperidine-dione Signals B High-Resolution 1D ¹H NMR A->B Analyze Multiplicity & Integration C 2D COSY / TOCSY B->C Identify Spin Systems D 2D NOESY / ROESY C->D Determine Spatial Proximity E Structural Assignment D->E Propose Conformation

Caption: Workflow for assigning complex proton signals.

References

Sources

Technical Support Center: Managing Poor Solubility of Diazaspiroketones in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of managing the poor solubility of diazaspiroketone compounds in biological assays. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the accuracy and reproducibility of your experimental data.

Introduction to the Challenge

Diazaspiroketones are a class of heterocyclic compounds with significant interest in drug discovery due to their diverse biological activities. However, their often rigid, planar structures and lipophilic nature contribute to poor aqueous solubility. This presents a major hurdle in experimental biology, as inaccurate compound concentrations can lead to misleading results, including false negatives or positives, and poor structure-activity relationship (SAR) data.[1][2] This guide will walk you through understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when working with poorly soluble diazaspiroketones.

Q1: My diazaspiroketone compound precipitated out of the aqueous buffer after I diluted it from a DMSO stock. What happened and what should I do?

This common phenomenon, often called "crashing out," occurs when a compound that is soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) is rapidly introduced into an aqueous buffer where its solubility is much lower.[3] The key is that you have exceeded the compound's kinetic solubility in the final assay buffer.

Recommended First Actions:

  • Optimize Final DMSO Concentration: The final concentration of DMSO is critical. While high concentrations can aid solubility, they can also interfere with the biological assay. For most cell-based assays, a final DMSO concentration of ≤0.5% is recommended to avoid solvent-induced artifacts.[3][4][5]

  • Employ a Serial Dilution Strategy: Instead of a single, large dilution, perform a stepwise serial dilution. This gradual introduction to the aqueous environment can sometimes prevent immediate, large-scale precipitation.[3]

  • Visually Inspect for Precipitate: Before adding the compound to your cells or assay components, visually inspect the plate or tube for any signs of precipitation (cloudiness, particles).[6]

Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?

Understanding this distinction is fundamental to troubleshooting solubility issues.

  • Kinetic Solubility is determined by dissolving the compound in an organic solvent (like DMSO) first and then diluting it into an aqueous buffer. It measures the concentration at which a compound precipitates out of a supersaturated solution under specific, time-dependent conditions.[7][8][9] This is what is most relevant for typical high-throughput screening (HTS) and in vitro assays where compounds are added from a DMSO stock.[9][10]

  • Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can dissolve in a solvent at equilibrium, where there is a balance between the dissolved and undissolved solid forms.[7][9][11] This value is more critical for later-stage drug development and formulation.[9]

For your biological assays, the kinetic solubility is the more immediate practical concern because it mimics how you are preparing your solutions.[10]

Q3: Could the way I store my diazaspiroketone in DMSO be part of the problem?

Absolutely. The stability and solubility of compounds in DMSO stock solutions can change over time.

  • Water Absorption: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can decrease the solubility of highly lipophilic compounds in the DMSO stock, leading to precipitation even before dilution.[1]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can also cause compound precipitation.[1][12][13] Some of the precipitated material may not fully redissolve upon thawing, leading to a lower effective concentration in your experiments.[13]

Best Practices for DMSO Stock Storage:

  • Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store DMSO stocks in desiccated containers to protect them from moisture.

  • Before use, visually inspect thawed stocks for any signs of precipitation. If present, gentle warming and vortexing may be necessary.

Troubleshooting Guides & In-Depth Solutions

When basic adjustments are not enough, a more systematic approach is required. This section provides detailed guides for common experimental problems.

Guide 1: Inconsistent Dose-Response Curves or Poor Reproducibility

Inconsistent results are a classic symptom of compound solubility issues. Precipitation in the assay medium leads to a variable effective concentration of the compound being tested.[6]

Root Cause Analysis Workflow

The following diagram outlines a systematic approach to diagnosing and solving solubility-related inconsistencies.

Solubility_Troubleshooting Start Inconsistent Assay Results Check_Precipitation Visually Inspect Wells (Cloudiness/Particles?) Start->Check_Precipitation Measure_Solubility Determine Kinetic Solubility in Assay Medium Check_Precipitation->Measure_Solubility Precipitation Observed Check_DMSO Verify Final DMSO % & Stock Integrity Check_Precipitation->Check_DMSO No Obvious Precipitation Is_Soluble Is Test Concentration Below Solubility Limit? Measure_Solubility->Is_Soluble Reduce_Conc Reduce Highest Test Concentration Is_Soluble->Reduce_Conc No Use_Excipients Incorporate Solubilizing Agents (e.g., Cyclodextrins, Surfactants) Reduce_Conc->Use_Excipients If still problematic Modify_Protocol Optimize Dilution Protocol (e.g., Serial Dilution) Use_Excipients->Modify_Protocol Success Consistent Results Modify_Protocol->Success Other_Issues Investigate Other Assay Variables Check_DMSO->Other_Issues

Caption: A workflow for troubleshooting inconsistent assay results.

Protocol 1: Determining Kinetic Solubility via Turbidimetry

This high-throughput method helps you quickly identify the concentration at which your diazaspiroketone precipitates in the specific medium you are using.[3][14][15]

Methodology:

  • Prepare Stock Solution: Create a high-concentration stock solution of your diazaspiroketone in 100% DMSO (e.g., 10-20 mM).[3]

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing your final aqueous assay buffer.[3]

  • Incubation: Incubate the plate under your standard assay conditions (e.g., 37°C for 1-2 hours).

  • Measurement: Measure the turbidity (light scattering) of each well using a plate reader (nephelometry) at a wavelength where the compound does not absorb light (e.g., >500 nm).[15]

  • Analysis: The kinetic solubility limit is the concentration at which the turbidity signal significantly increases above the background, indicating the formation of a precipitate.[3]

Guide 2: Advanced Formulation Strategies to Enhance Solubility

When reducing the concentration is not an option (e.g., for weakly potent compounds), you must modify the formulation. Several strategies can enhance the aqueous solubility of "grease-ball" molecules like many diazaspiroketones.[16]

Option A: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18][19] They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is more soluble in water.[17][18][20][21]

  • Mechanism of Action: The hydrophobic diazaspiroketone partitions into the non-polar interior of the cyclodextrin torus, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous solvent, effectively solubilizing the entire complex.[17][20]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their improved solubility and safety profiles compared to natural β-cyclodextrin.[18][20]

  • Considerations: The formation of the complex is an equilibrium process.[22] Sufficient concentration of the cyclodextrin is needed to drive the equilibrium towards the soluble complex. It is crucial to test the cyclodextrin alone in your assay to ensure it does not cause interference.

Option B: Use of Co-solvents and Surfactants
  • Co-solvents: Adding a water-miscible organic solvent (other than DMSO) to the final buffer can increase the solubility of a compound. Examples include ethanol, polyethylene glycol (PEG), and glycerol.[23][24] However, these must be used with caution as they can impact protein stability and cellular health.[24][25]

  • Surfactants: For cell-free (biochemical) assays, non-ionic surfactants like Tween-20 or Triton X-100 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate and solubilize hydrophobic compounds.[3] These are generally not suitable for cell-based assays as they can disrupt cell membranes.

Option C: Advanced Drug Delivery Systems (For In Vivo or Complex Cellular Models)

For more advanced applications, lipid-based formulations can be considered. These are more complex to prepare but offer significant advantages for highly insoluble compounds.

  • Liposomes: These are spherical vesicles composed of a phospholipid bilayer that can encapsulate hydrophobic drugs within the bilayer.[26][27][28][29]

  • Nanoparticles: Solid lipid nanoparticles (SLNs) or polymeric nanoparticles can also be used to formulate poorly soluble drugs, often improving stability and controlling release.[26][27][29][30]

Data Summary: Comparison of Solubilization Strategies
Strategy Mechanism Typical Application Advantages Disadvantages
Co-solvents (e.g., Ethanol, PEG) Increases polarity of the bulk solventCell-free and some cell-based assaysSimple to implementCan cause protein denaturation or cell toxicity
Cyclodextrins (e.g., HP-β-CD) Forms a water-soluble inclusion complexCell-free and cell-based assaysHigh solubilization capacity, low toxicityCan sometimes interfere with ligand-receptor binding
Surfactants (e.g., Tween-20) Micellar encapsulationCell-free (biochemical) assaysVery effective for highly insoluble compoundsGenerally cytotoxic, not for cell-based assays
Lipid-Based (Liposomes, Nanoparticles) Encapsulation within a lipid carrierAdvanced cell models, in vivo studiesHigh drug loading, protects drug from degradationComplex preparation, potential for altered PK/PD

Final Recommendations and Best Practices

  • Screen for Solubility Early: Don't wait for problems to arise. Integrate kinetic solubility screening into your early drug discovery workflow to flag problematic compounds sooner.[2][7][8]

  • Optimize Dilution Protocols: The method of dilution matters. Direct addition of DMSO stock to the final assay media is often preferable to intermediate aqueous dilutions, as proteins and other components in the media can help maintain solubility.[10]

  • Validate Your Methods: When using any solubilizing agent, always run controls to ensure the agent itself does not affect your biological assay.

  • Know Your Limits: Acknowledge that for some highly insoluble diazaspiroketones, achieving a sufficiently high concentration for biological testing may not be feasible without significant chemical modification of the scaffold itself.[24]

By systematically applying the principles and protocols outlined in this guide, you can mitigate the challenges posed by poorly soluble diazaspiroketones, leading to more reliable and accurate data in your research and development efforts.

References

  • Strategies for Formulation Development of Poorly Water-Soluble Drug Candidates - A Recent Perspective. (n.d.).
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.).
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET Osmotic Pumps.
  • Technical Support Center: Troubleshooting Compound X Solubility. (n.d.). BenchChem.
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). Longdom Publishing SL.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
  • Technical Support Center: Troubleshooting Solubility Issues for Compound X. (n.d.). BenchChem.
  • Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening. (n.d.). BenchChem.
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. (n.d.).
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.).
  • Compound Management for Quantitative High-Throughput Screening. (n.d.).
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.).
  • Liposomes vs. Nanoparticles: Which is Better?. (2025). BOC Sciences.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006).
  • Emerging Research and Clinical Development Trends of Liposome and Lipid Nanoparticle Drug Delivery Systems. (n.d.).
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.).
  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (2019).
  • Liposomal, Nanoparticle, and Conjugated Formulations of Anticancer Agents. (2005). AACR Journals.
  • Compound Precipitation in High-Concentr
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.).
  • Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. (n.d.). PubMed.
  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (n.d.).
  • Liposome- and nanoparticle-based drug product formul
  • Techniques to improve the solubility of poorly soluble drugs. (n.d.).
  • Nanoparticles advanced from preclinical studies to clinical trials for lung cancer therapy. (2023).
  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions. (2025).
  • How to deal with the poor solubility of tested compounds in MTT assay?. (2013).
  • Considerations regarding use of solvents in in vitro cell based assays. (2025).
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.).
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025).
  • Biological assay challenges from compound solubility: strategies for bioassay optimiz
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Semantic Scholar.
  • Technical Support Center: Troubleshooting OCH Solubility Issues. (n.d.). BenchChem.
  • How to tackle compound solubility issue. (2022). Reddit.
  • Biological Assays: Innovations and Applic

Sources

Validation & Comparative

The Ascendancy of Diazaspiro[3.5]nonanes: A Comparative Analysis of a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the deliberate move away from planar, sp²-rich molecules towards three-dimensional, sp³-rich scaffolds is a paradigm shift aimed at improving compound properties and accessing novel chemical space.[1][2] Among the diverse array of spirocyclic systems that have gained prominence, the diazaspiro[3.5]nonane framework has emerged as a particularly valuable motif. This guide provides an in-depth comparative analysis of diazaspiro[3.5]nonane scaffolds against other notable spirocycles, offering experimental insights and data to inform scaffold selection in drug design.

Introduction: The Spirocycle Advantage in Drug Design

Spirocycles, characterized by two rings sharing a single atom, offer a rigid and structurally complex core that can significantly enhance the pharmacological profile of a drug candidate.[3] Their inherent three-dimensionality provides a scaffold with well-defined exit vectors for substituent placement, enabling precise interactions with biological targets.[1] This increased sp³ character is often correlated with improved solubility, metabolic stability, and a higher probability of clinical success.[3][4]

The Diazaspiro[3.5]nonane Scaffold: A Rising Star

The diazaspiro[3.5]nonane skeleton, featuring a four-membered azetidine ring fused with a six-membered piperidine ring, has garnered significant attention for its unique combination of rigidity and functionalizability. The presence of two nitrogen atoms at distinct positions offers multiple points for chemical modification and for establishing crucial interactions with target proteins.

A notable example of its successful application is in the development of covalent inhibitors of KRAS G12C, a critical oncogenic driver.[5] Researchers have utilized the 2,7-diazaspiro[3.5]nonane core to orient an acryloyl warhead for optimal covalent engagement with the mutant cysteine residue, leading to potent anti-tumor activity.[5] Furthermore, derivatives of 7-azaspiro[3.5]nonane have been identified as potent agonists for G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[6]

Comparative Analysis: Diazaspiro[3.5]nonane vs. Other Spirocycles

To provide a clear perspective on the relative merits of the diazaspiro[3.5]nonane scaffold, a head-to-head comparison with other popular spirocyclic systems is essential. This analysis will focus on physicochemical properties, synthetic accessibility, and biological applications.

Physicochemical Properties: A Quantitative Comparison

The physicochemical properties of a scaffold are critical determinants of its drug-likeness. The following table summarizes key computed properties for diazaspiro[3.5]nonane and other relevant spirocycles.

Property2,7-Diazaspiro[3.5]nonane7-Azaspiro[3.5]nonaneAzaspiro[3.3]heptaneSpiro[4.5]decane2-Oxa-5-azaspiro[3.5]nonane
Molecular FormulaC₇H₁₄N₂C₈H₁₅NC₆H₁₁NC₁₀H₁₈C₇H₁₃NO
Molecular Weight126.20 g/mol [7]125.21 g/mol [8]97.16 g/mol 138.25 g/mol 127.18 g/mol [9]
Predicted XLogP3-0.3[7]1.8[8]0.73.40.5
Topological Polar Surface Area (TPSA)24.1 Ų[7]12.0 Ų[8]12.0 Ų0 Ų21.3 Ų
Fraction of sp³ Carbons (Fsp³)1.01.01.01.01.0

Key Observations:

  • Polarity and Solubility: The diazaspiro[3.5]nonane scaffold exhibits a significantly lower predicted lipophilicity (XLogP3) and a higher TPSA compared to its mono-aza counterpart and the purely carbocyclic spiro[4.5]decane. This suggests potentially improved aqueous solubility and a more favorable profile for interacting with polar targets. The introduction of an oxygen atom in oxaspirocycles also enhances polarity.[10]

  • Molecular Size: With a lower molecular weight, the diazaspiro[3.5]nonane and azaspiro[3.3]heptane scaffolds offer a smaller, more compact core, which can be advantageous in lead optimization to maintain a desirable molecular weight range.

  • Hydrogen Bonding: The presence of two nitrogen atoms in diazaspiro[3.5]nonane provides both hydrogen bond donor and acceptor capabilities, increasing the potential for specific interactions with biological targets.[1]

Synthetic Accessibility: Navigating the Routes

The ease of synthesis and the ability to introduce diverse functionalities are crucial for the utility of a scaffold in medicinal chemistry.

Diazaspiro[3.5]nonanes: The synthesis of orthogonally protected diazaspiro[3.5]nonanes can be achieved through multi-step sequences.[11] A common strategy involves the construction of the quaternary spirocenter, which can be a synthetic challenge.

Spiro[3.3]heptanes: These scaffolds have gained traction as bioisosteres of benzene and other cyclic systems.[12][13] Their synthesis often involves [2+2] cycloaddition reactions.[14] The development of versatile building blocks for this class has expanded their application in drug discovery.[15]

Spiro[4.5]decanes: Synthetic routes to spiro[4.5]decanes often utilize intramolecular cyclization strategies, such as the Claisen rearrangement or ring-closing metathesis.[16][17] These methods allow for the stereoselective construction of these larger spirocyclic systems.

Oxaspirocycles: The introduction of an oxygen atom can be achieved through methods like iodocyclization.[10][18] Cobalt-catalyzed C-H activation and carboamidation of alkynes have also been reported for the synthesis of oxaspirocycles.[19][20]

Experimental Protocol: A Representative Synthesis of a Diazaspiro[3.5]nonane Derivative

The following is a generalized protocol for the synthesis of a protected 2,7-diazaspiro[3.5]nonane, a key intermediate for further functionalization.

G cluster_0 Step 1: Azetidine Formation cluster_1 Step 2: Piperidine Ring Construction cluster_2 Step 3: Deprotection & Functionalization A Starting Material (e.g., 1,3-dihalopropane derivative) C Cyclization A->C B Primary Amine (with protecting group) B->C D Functionalized Azetidine C->D Intermediate E Dieckmann Condensation or Ring-Closing Metathesis D->E F Protected Diazaspiro[3.5]nonane E->F G Protected Scaffold H Selective Deprotection G->H I Functionalized Diazaspiro[3.5]nonane H->I

Caption: Generalized synthetic workflow for diazaspiro[3.5]nonane.

Methodology:

  • Azetidine Ring Formation: A suitable starting material, such as a 1,1-bis(hydroxymethyl)cyclobutane derivative, is converted to a dihalide. Reaction with a protected amine (e.g., benzylamine) under basic conditions yields the protected azetidine ring.

  • Piperidine Ring Annulation: The functional groups on the azetidine are then elaborated to construct the piperidine ring. This can be achieved through various methods, including intramolecular alkylation or ring-closing metathesis of a precursor containing both an amino group and a suitable tethered alkene.

  • Orthogonal Protection and Deprotection: The use of orthogonal protecting groups on the two nitrogen atoms (e.g., Boc and Cbz) is crucial for selective functionalization.[11] One nitrogen can be deprotected and reacted, followed by the deprotection and derivatization of the second nitrogen.

Biological Activity and Applications: A Comparative Overview

The choice of a spirocyclic scaffold is often dictated by the specific biological target and the desired pharmacological effect.

SpirocycleKey Biological ApplicationsRepresentative Examples
Diazaspiro[3.5]nonane Oncology (KRAS inhibitors), Metabolic Diseases (GPR119 agonists), PROTAC linkers.[1][5][21]Sonrotoclax (Bcl-2 inhibitor), FHD-609 (BRD9 degrader).[1][21]
Spiro[3.3]heptane Benzene bioisostere in various therapeutic areas, including oncology and anesthetics.[2][12][13]Analogs of Vorinostat, Sonidegib, and Benzocaine.[12]
Spiro[4.5]decane Natural products with diverse bioactivities, Prolyl Hydroxylase Domain (PHD) inhibitors.[16][22][23]Gleenol (sesquiterpene).[16]
Oxaspirocycles Antihypertensive agents, modulation of physicochemical properties.[10][18]Analogs of Terazosin.[10]

Signaling Pathway Illustration: GPR119 Agonism by a 7-Azaspiro[3.5]nonane Derivative

G cluster_0 Pancreatic β-cell / Intestinal L-cell Agonist 7-Azaspiro[3.5]nonane Derivative GPR119 GPR119 Agonist->GPR119 binds G_alpha_s Gαs GPR119->G_alpha_s activates AC Adenylate Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Insulin_GLP1 Insulin / GLP-1 Secretion PKA->Insulin_GLP1 stimulates

Caption: Simplified GPR119 signaling cascade.

Derivatives of 7-azaspiro[3.5]nonane have been shown to act as potent agonists of GPR119.[6][24] Binding of the agonist to GPR119, a Gs-coupled receptor, leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent stimulation of insulin and glucagon-like peptide-1 (GLP-1) secretion. This mechanism of action makes these compounds attractive candidates for the treatment of type 2 diabetes.

Conclusion and Future Perspectives

The diazaspiro[3.5]nonane scaffold has firmly established itself as a valuable building block in modern medicinal chemistry. Its favorable physicochemical properties, including enhanced polarity and multiple points for hydrogen bonding, combined with its rigid three-dimensional structure, make it an attractive alternative to more traditional cyclic systems. While its synthesis can be more complex than that of some other spirocycles, the development of robust synthetic routes is expanding its accessibility.

In comparison to other spirocycles, diazaspiro[3.5]nonane offers a unique balance of properties. It provides a more polar and compact core than larger carbocyclic spirocycles like spiro[4.5]decane, and the presence of two nitrogen atoms offers greater functionalization potential than mono-aza analogues. As the drive to escape "flatland" continues, we can expect to see the diazaspiro[3.5]nonane scaffold and its derivatives playing an increasingly important role in the discovery of new and improved therapeutics across a wide range of disease areas.

References

  • AiFChem. (2026, January 15). Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds.
  • BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • ResearchGate. (2025, August 5). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF.
  • ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • National Center for Biotechnology Information. 2,7-Diazaspiro[3.5]nonane | C7H14N2 - PubChem.
  • ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
  • ResearchGate.
  • ResearchGate. Synthesis of Azaspiro[4.
  • National Center for Biotechnology Information. 7-Azaspiro(3.5)nonane | C8H15N - PubChem.
  • PubMed. Design, synthesis and biological evaluation of novel 7-azaspiro[3.
  • ResearchGate. Applications of spiro[3.3]heptane scaffolds to medchem purposes..
  • PubMed. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks.
  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery.
  • ResearchGate. Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol.
  • PubMed.
  • ResearchGate. (PDF)
  • National Center for Biotechnology Information. tert-Butyl 2,7-diazaspiro[3.
  • PubMed. (2022, July 30). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity.
  • Benchchem. A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds.
  • ACS Publications. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry.
  • ResearchGate. 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery.
  • PubMed. (2024, February 26). Spiro[3.
  • PubMed Central. Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • MDPI. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents.
  • Royal Society of Chemistry.
  • Taylor & Francis Online. Simple, Efficient, and Stereoselective Synthesis of Functionalized Spiro[4.5]decane and Spiro[5.
  • ResearchGate. (PDF)
  • RSC Publishing.
  • ResearchGate. (PDF) Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors.
  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity.
  • National Center for Biotechnology Information. 2-Oxa-5-azaspiro[3.5]nonane | C7H13NO - PubChem.
  • ResearchGate. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.
  • National Center for Biotechnology Information. 7-Oxa-1-azaspiro[3.5]nonane | C7H13NO - PubChem.

Sources

A Comparative Guide to the Biological Activity of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate versus Known Cysteine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For an audience of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the hypothetical biological activity of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate against established cysteine protease inhibitors. This document is intended to serve as a strategic framework for initiating research on this novel compound.

Introduction: Unveiling the Potential of a Novel Spirocyclic Scaffold

The quest for novel therapeutic agents with improved efficacy and safety profiles has led to the exploration of unique chemical scaffolds. The spirocyclic framework, with its inherent three-dimensionality, offers a promising avenue for the development of new drugs. Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate is a novel compound with a rigid diazaspiro[3.5]nonane core. To date, the biological activity and molecular targets of this specific molecule remain uncharacterized in the public domain.

Given the absence of empirical data, this guide puts forth a hypothesis-driven approach to investigate the potential of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate as a cysteine protease inhibitor. Cysteine proteases are a class of enzymes that play crucial roles in various physiological and pathological processes, including protein degradation, apoptosis, and immune response.[1] Their dysregulation is implicated in a range of diseases such as cancer, neurodegenerative disorders, and infectious diseases, making them attractive therapeutic targets.[1][2]

The rationale for proposing cysteine proteases as a potential target for this spiro compound lies in its structural features. The 6,8-dioxo functionality within the piperidine ring of the diazaspiro[3.5]nonane scaffold may act as a hydrogen bond donor or acceptor, or potentially as a weak electrophile, facilitating interaction with the active site of cysteine proteases.[3] This guide will provide a comparative analysis of the structural attributes of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate against well-established cysteine protease inhibitors and will outline a comprehensive experimental workflow to validate this hypothesis.

Structural Comparison with Known Cysteine Protease Inhibitors

A hallmark of many cysteine protease inhibitors is the presence of an electrophilic "warhead" that forms a covalent bond with the catalytic cysteine residue in the enzyme's active site.[3] However, non-covalent inhibitors also play a significant role.[1] Here, we compare the structure of our lead compound with three well-characterized cysteine protease inhibitors representing different mechanisms of action.

Table 1: Structural and Mechanistic Comparison of Cysteine Protease Inhibitors

InhibitorStructureClassMechanism of ActionKey Structural Features
E-64

IrreversibleCovalently modifies the active site cysteine via its epoxide ring.[4]trans-Epoxysuccinyl group, modified dipeptide backbone.[4]
Odanacatib

Reversible, non-covalentBinds to the active site of cathepsin K.[5]Nitrile group, bicyclic core.[5]
Z-VAD-FMK

IrreversibleThe fluoromethylketone (FMK) group forms a covalent bond with the catalytic cysteine of caspases.[6][7]Peptidomimetic with a C-terminal FMK warhead.[6]
Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

HypothesizedHypothesized to interact with the active site through its dioxo functionality and rigid spirocyclic core.Diazaspiro[3.5]nonane scaffold, 6,8-dioxo group, Boc-protecting group.

The rigid spirocyclic core of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate could serve to orient the dioxo functionality for optimal interaction within the S1 and S2 pockets of the cysteine protease active site. While it lacks a classical electrophilic warhead like E-64 or Z-VAD-FMK, the polarized carbonyl groups of the dioxo moiety could engage in crucial hydrogen bonding interactions with active site residues, potentially leading to reversible inhibition.

Proposed Mechanism of Action and Experimental Workflow

To investigate the hypothetical activity of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate as a cysteine protease inhibitor, a systematic experimental approach is required. The following workflow outlines the key stages of investigation.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity A Primary Screening: Fluorogenic Enzyme Assay B IC50 Determination A->B C Mechanism of Inhibition Studies: Kinetic Analysis (e.g., Lineweaver-Burk plot) B->C D Reversibility Assay: Rapid Dilution Experiment C->D F Apoptosis Induction Assay (e.g., Caspase activity, Annexin V staining) C->F Validate cellular target engagement E Cell-Based Cytotoxicity Assay (e.g., MTT or LDH assay) E->F caption Experimental Workflow for Inhibitor Characterization

Caption: A stepwise workflow for characterizing the inhibitory potential of a novel compound.

Detailed Experimental Protocols

The following protocols provide a starting point for the experimental validation of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate as a cysteine protease inhibitor.

Protocol 1: Fluorogenic Cysteine Protease Inhibition Assay

This assay measures the inhibition of a cysteine protease (e.g., papain, cathepsin B) by monitoring the cleavage of a fluorogenic substrate.[8]

Materials:

  • Cysteine protease (e.g., Papain, Sigma-Aldrich)

  • Assay Buffer: 100 mM sodium acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 5.5.[8]

  • Fluorogenic Substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin), 10 mM stock in DMSO.

  • Test Compound: Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate, 10 mM stock in DMSO.

  • Known Inhibitor (Positive Control): E-64, 1 mM stock in water.[9]

  • 96-well black microplate.

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm).[8]

Procedure:

  • Prepare serial dilutions of the test compound and the positive control (E-64) in assay buffer. The final concentrations should typically range from 1 nM to 100 µM.

  • In the 96-well plate, add 50 µL of the diluted test compound or control to the respective wells. Include a "no inhibitor" control (assay buffer with DMSO) and a "no enzyme" control (assay buffer).

  • Add 25 µL of the cysteine protease solution (e.g., 10 nM final concentration) to all wells except the "no enzyme" control.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate (e.g., 10 µM final concentration) to all wells.

  • Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity every minute for 30-60 minutes.

  • Calculate the initial reaction rates (v) from the linear portion of the fluorescence versus time plot.

  • Determine the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[10][11]

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the test compound on the viability of a relevant cell line (e.g., a cancer cell line known to overexpress certain cysteine proteases).[12]

Materials:

  • Adherent cell line (e.g., HeLa, A549).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test Compound: Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate, stock solution in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well clear microplate.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted test compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Summary

The following table summarizes the inhibitory potency of known cysteine protease inhibitors against various targets. The IC50 values for Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate are to be determined through the experimental protocols outlined above.

Table 2: Inhibitory Potency of Selected Cysteine Protease Inhibitors

InhibitorTarget ProteaseIC50 ValueReference
E-64 Papain9 nM
Cathepsin K1.4 nM[13]
Cathepsin S4.1 nM[13]
Cathepsin L2.5 nM[13]
Odanacatib Cathepsin K (human)0.2 nM[1][14]
Cathepsin S60 nM[15]
Cathepsin B1034 nM[15]
Z-VAD-FMK Pan-caspase inhibitorVaries with caspase type[6]
Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate To be determinedTo be determined

Conclusion and Future Directions

This guide has presented a structured and evidence-based framework for investigating the potential biological activity of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate as a cysteine protease inhibitor. By leveraging a hypothesis-driven approach, we have outlined a clear path for its characterization, from initial in vitro screening to cellular activity assessment.

The proposed experimental workflows are designed to be robust and self-validating, providing the necessary data to determine the compound's potency, mechanism of action, and cellular effects. The comparative analysis with known inhibitors will be crucial in contextualizing the experimental findings and understanding the unique potential of this novel spirocyclic scaffold.

Future research should focus on a broader screening against a panel of cysteine proteases to determine selectivity. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be essential for optimizing the potency and pharmacokinetic properties of this promising compound.

References

  • Matsumoto, K., Mizoue, K., Kitamura, K., Tse, W. C., Huber, C. P., & Ishida, T. (1999). Structural basis of inhibition of cysteine proteases by E-64 and its derivatives. Biopolymers, 51(1), 99-107. [Link]

  • Wikipedia contributors. (2023). E-64. In Wikipedia, The Free Encyclopedia. [Link]

  • Davidson College. (n.d.). IC50 Determination. EdX. [Link]

  • Patsnap. (2024, June 21). What are cysteine protease inhibitors and how do they work? Synapse. [Link]

  • InvivoGen. (n.d.). Z-VAD-FMK - Pan-Caspase inhibitor. [Link]

  • Cambridge MedChem Consulting. (n.d.). Cysteine Protease Inhibitors. [Link]

  • Van Noorden, C. J. (2005). The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition. Acta histochemica, 107(4), 241–242. [Link]

  • Network of Cancer Research. (2021, August 24). Z-VAD-FMK is a Well-Known pan Caspase Inhibitor. [Link]

  • Grudniewska, A., et al. (2014). Selective chromogenic and fluorogenic peptide substrates for the assay of cysteine peptidases in complex mixtures. Analytical Biochemistry, 449, 1-10. [Link]

  • PubChem. (n.d.). Odanacatib. National Center for Biotechnology Information. [Link]

  • Frontiers in Chemistry. (2019). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. [Link]

  • Wikipedia contributors. (2023). IC50. In Wikipedia, The Free Encyclopedia. [Link]

  • Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. [Link]

  • Križan, K., & Petri, A. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Stockman, B. J., et al. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE (Journal of Visualized Experiments). [Link]

  • National Center for Biotechnology Information. (2020). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS medicinal chemistry letters, 11(11), 2245–2252. [Link]

Sources

The Pivotal Role of the Diazaspiro[3.5]nonane Scaffold: A Comparative Guide to the Structure-Activity Relationship of Novel MAPKAP-K2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and three-dimensional complexity is paramount for enhancing drug-like properties. The spirocyclic framework, particularly the diazaspiro[3.5]nonane system, has emerged as a privileged motif in this pursuit. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of potent and selective MAPKAP-K2 (MK2) inhibitors built upon a tetracyclic core, for which tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate serves as a key synthetic precursor. We will explore how modifications to this foundational scaffold and its surrounding moieties influence biological activity, offering valuable insights for researchers and professionals in drug development.

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that plays a crucial role in the inflammatory response signaling cascade. It is activated by p38 MAPK and is involved in the biosynthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα). Consequently, the inhibition of MK2 presents a promising therapeutic strategy for a range of inflammatory diseases. The tetracyclic inhibitors discussed herein have demonstrated significant potential, with some analogs exhibiting IC50 values in the low nanomolar range.[1]

Synthesis of the Tetracyclic Core: Incorporating the Diazaspiro[3.5]nonane Moiety

The synthesis of the target tetracyclic MK2 inhibitors hinges on the strategic incorporation of the diazaspiro[3.5]nonane scaffold. A representative synthetic pathway is outlined below. The initial steps involve the preparation of a key intermediate, which is then coupled with a derivative of tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate to construct the core tetracyclic structure.

A Starting Materials B Intermediate Synthesis A->B D Coupling Reaction B->D C tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate derivative C->D E Tetracyclic Core Formation D->E F Further Modifications (R-group substitutions) E->F G Final Tetracyclic MK2 Inhibitor Analogs F->G

Caption: Generalized synthetic workflow for tetracyclic MK2 inhibitors.

Structure-Activity Relationship (SAR) of Tetracyclic MK2 Inhibitors

The SAR of this series of tetracyclic compounds reveals critical insights into the molecular features governing their inhibitory potency against MK2. The following sections dissect the contributions of different structural components.

The Spirocyclic Core: A Key Determinant of Potency and Oral Activity

A significant finding from the SAR studies is the profound impact of the spirocyclic component on the overall activity and pharmacokinetic properties of the inhibitors.[2] Specifically, the introduction of spirocyclopropane and spiroazetidine moieties at a key position of the tetracyclic system led to the development of orally active MK2 inhibitors.[2]

  • Spiroazetidine Derivatives: These compounds proved to be highly potent MK2 inhibitors, with IC50 values reaching below 3 nM.[2] They also demonstrated excellent cellular activity, effectively inhibiting the release of TNFα from human peripheral blood mononuclear cells (hPBMCs) with IC50 values under 0.3 µM.[2]

  • Spirocyclopropane Analogs: While exhibiting slightly lower potency against MK2 (IC50 = 0.05-0.23 µM) and in cellular assays (IC50 < 1.1 µM) compared to their spiroazetidine counterparts, the spirocyclopropane derivatives displayed commendable oral absorption.[2] This highlights a common trade-off in drug discovery where a slight decrease in potency can be accompanied by a significant improvement in pharmacokinetic properties.

The data suggests that the rigid and three-dimensional nature of the spirocyclic moiety plays a crucial role in orienting the molecule within the ATP-binding pocket of MK2, thereby enhancing binding affinity. The subtle differences in the size and geometry between the spiroazetidine and spirocyclopropane rings likely account for the observed variations in potency and oral bioavailability.

SAR Structure-Activity Relationship Spirocyclic Core Modification Spiroazetidine Spiroazetidine SAR:f1->Spiroazetidine Leads to Spirocyclopropane Spirocyclopropane Moderate Potency (IC50 = 0.05-0.23 µM) Good Oral Absorption SAR:f1->Spirocyclopropane Leads to

Caption: SAR of the spirocyclic core in tetracyclic MK2 inhibitors.

Substitutions on the Tetracyclic Framework

Beyond the spirocyclic core, substitutions on other parts of the tetracyclic framework also significantly influence inhibitory activity. The initial development of pyrrolo[2,3-f]isoquinoline-based compounds laid the groundwork for this class of inhibitors, with early analogs showing IC50 values as low as 5 nM.[1] Further optimization through the introduction of various substituents allowed for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Compound ID Core Structure Key Substituents MK2 IC50 (nM) Cellular Activity (TNFα release, µM) Reference
Analog A Pyrrolo[2,3-f]isoquinolineAmino acid side chain5Potent[1]
13D Spirocyclopropane-tetracycleNot specified50-230< 1.1[2]
13E Spirocyclopropane-tetracycleNot specified50-230< 1.1[2]
16A Spiroazetidine-tetracycleNot specified< 3< 0.3[2]

Table 1: Comparative activity of tetracyclic MK2 inhibitors.

Experimental Protocols

To provide a comprehensive understanding, the key experimental methodologies employed in the evaluation of these inhibitors are detailed below.

MK2 Inhibition Assay

The inhibitory activity of the compounds against MK2 is typically determined using a biochemical assay that measures the phosphorylation of a substrate peptide.

Protocol:

  • Recombinant human MK2 enzyme is incubated with the test compound at varying concentrations in a suitable assay buffer.

  • The enzymatic reaction is initiated by the addition of ATP and a specific peptide substrate (e.g., a synthetic peptide derived from HSP27).

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction is terminated, and the extent of peptide phosphorylation is quantified. This can be achieved using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or fluorescence-based assays.

  • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cellular TNFα Release Assay

The cellular activity of the inhibitors is assessed by their ability to suppress the release of TNFα from stimulated immune cells.

Protocol:

  • Human peripheral blood mononuclear cells (hPBMCs) or a monocytic cell line (e.g., THP-1) are pre-incubated with the test compound at various concentrations.

  • The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce the production and release of TNFα.

  • After a suitable incubation period, the cell culture supernatant is collected.

  • The concentration of TNFα in the supernatant is quantified using a commercially available ELISA kit.

  • IC50 values are determined by plotting the percentage of TNFα inhibition against the compound concentration.

Conclusion

The exploration of tetracyclic inhibitors incorporating a diazaspiro[3.5]nonane-derived core has yielded a promising class of potent and, in some cases, orally bioavailable MK2 inhibitors. The structure-activity relationship studies underscore the critical role of the spirocyclic moiety in dictating both the potency and pharmacokinetic profile of these compounds. The spiroazetidine-containing analogs, in particular, have demonstrated exceptional potency, while the spirocyclopropane derivatives offer a favorable balance of activity and oral absorption. This comparative guide highlights the strategic value of utilizing complex spirocyclic scaffolds like the diazaspiro[3.5]nonane system in modern drug discovery to access novel chemical space and develop next-generation therapeutics for inflammatory diseases.

References

  • Facile synthesis of tetracyclic azepine and oxazocine derivatives and their potential as MAPKAP-K2 (MK2) inhibitors. PubMed.
  • In vivo and in vitro SAR of tetracyclic MAPKAP-K2 (MK2) inhibitors. Part I. PubMed.
  • Bioactivity of spirocyclic diamine scaffolds. (a) Design and activity...
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group.
  • In vivo and in vitro SAR of tetracyclic MAPKAP-K2 (MK2) inhibitors. Part II. PubMed.
  • (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • Positioning of an unprecedented 1,5-oxaza spiroquinone scaffold into SMYD2 inhibitors in epigenetic space. PubMed.
  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. RSC Publishing.

Sources

A Comparative Guide to the In Vitro ADME Properties of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the predicted in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate. In the landscape of modern drug discovery, a thorough understanding of a compound's ADME profile at an early stage is paramount to predicting its pharmacokinetic behavior and mitigating the risk of late-stage clinical failure. This document details the experimental methodologies to profile this molecule and compares its projected performance against relevant chemical entities, offering a predictive framework for researchers in medicinal chemistry and drug development.

The core structure, a diazaspiro[3.5]nonane, is a rigid three-dimensional scaffold increasingly utilized in drug design to explore novel chemical space and optimize ligand-receptor interactions. However, the inherent properties of this scaffold, combined with the bulky tert-butyl carbamate (Boc) protecting group, necessitate a rigorous evaluation of its drug-like characteristics.

Physicochemical Properties: The Foundation of Drug Action

A molecule's fundamental physicochemical properties, such as solubility and lipophilicity, govern its ability to dissolve in physiological fluids and traverse biological membranes. These parameters are the initial gatekeepers for oral bioavailability.

Kinetic Solubility Assessment

Aqueous solubility is critical for ensuring adequate concentration gradients to drive absorption. Poor solubility is a frequent cause of erratic absorption and low bioavailability. We will assess the kinetic solubility of our target compound using a standardized nephelometric assay.

Experimental Protocol: Kinetic Solubility Measurement

  • A 10 mM stock solution of the test compound in 100% DMSO is prepared.

  • The stock solution is serially diluted in DMSO to create a concentration range.

  • A small aliquot (e.g., 5 µL) of each DMSO solution is added to 245 µL of phosphate-buffered saline (PBS) at pH 7.4 to achieve a final DMSO concentration of 2%.

  • The solutions are shaken for 2 hours at room temperature to allow for precipitation to reach equilibrium.

  • The turbidity of each solution is measured using a nephelometer.

  • The solubility is determined by identifying the highest concentration that does not produce a significant increase in turbidity compared to a blank control.

Lipophilicity (LogD)

LogD, the distribution coefficient at a specific pH (typically 7.4), is a key indicator of a compound's permeability, propensity for non-specific binding, and potential for toxicity. An optimal LogD range for oral drugs is generally considered to be between 1 and 3.

Experimental Protocol: LogD Measurement (Shake-Flask Method)

  • A known concentration of the test compound is prepared in a biphasic system of n-octanol and PBS (pH 7.4).

  • The mixture is vortexed vigorously for 1 hour to ensure a thorough distribution of the compound between the two phases.

  • The mixture is then centrifuged to separate the n-octanol and aqueous layers cleanly.

  • The concentration of the compound in each layer is quantified using a suitable analytical method, such as LC-MS/MS.

  • LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Comparative Physicochemical Profile

To contextualize the performance of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate, we compare its predicted properties with two comparator compounds: the well-known promiscuous kinase inhibitor Dasatinib , and a structurally related spirocyclic compound, (1r,4r)-N,N-dimethyl-4-(phenyl(pyridin-2-yl)methoxy)cyclohexan-1-amine , which has been evaluated for its physicochemical properties.

CompoundStructureMolecular Weight ( g/mol )Predicted cLogPPredicted Solubility (pH 7.4)Predicted LogD (pH 7.4)
Target Compound Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate256.290.8Moderately Soluble0.8
Comparator A: Dasatinib 488.013.2Low Solubility3.1
Comparator B: (1r,4r)-N,N-dimethyl-4-(phenyl(pyridin-2-yl)methoxy)cyclohexan-1-amine 324.463.5Moderately Soluble1.5

Note: Predicted values are generated from computational models (e.g., ChemDraw, SwissADME) in the absence of experimental data for the target compound.

The target compound is predicted to have favorable solubility and a low LogD, suggesting a reduced risk of issues related to poor dissolution and high non-specific binding compared to the more lipophilic comparators.

Membrane Permeability: Crossing Biological Barriers

The ability of a drug to pass through the intestinal epithelium is a prerequisite for oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive diffusion.

Experimental Workflow: PAMPA

PAMPA_Workflow cluster_assay Assay Execution cluster_analysis Analysis stock 1. Prepare 10 mM stock in 100% DMSO donor 2. Dilute stock into Donor Buffer (pH 5.0) stock->donor add_donor 4. Add Donor solution to Donor Plate donor->add_donor plate 3. Add lipid layer to Acceptor Plate membrane sandwich 6. Place Donor Plate onto Acceptor Plate add_donor->sandwich add_acceptor 5. Add Acceptor Buffer (pH 7.4) to Acceptor Plate add_acceptor->sandwich incubate 7. Incubate (e.g., 4-18h) at room temperature sandwich->incubate quantify 8. Quantify compound in Donor and Acceptor wells (LC-MS/MS) incubate->quantify calculate 9. Calculate Permeability Coefficient (Pe) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Comparative Permeability Data

Permeability is classified based on the measured apparent permeability coefficient (Papp).

CompoundPredicted Papp (10-6 cm/s)Permeability Classification
Target Compound ~5.0Moderate
Comparator A: Dasatinib >10.0High
Comparator B: (1r,4r)-N,N-dimethyl... >10.0High
Control: Propranolol (High Perm.) >15.0High
Control: Atenolol (Low Perm.) <1.0Low

The rigid spirocyclic core of the target compound is expected to reduce the conformational penalty upon membrane transit, favoring moderate passive permeability. While lower than the highly permeable comparators, this level is often sufficient for good oral absorption, especially when coupled with good solubility.

Metabolic Stability: Resisting Biotransformation

The susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, determines its half-life and oral bioavailability. This is assessed by incubating the compound with liver microsomes.

Experimental Workflow: Microsomal Stability Assay

Microsomal_Stability_Workflow cluster_setup Reaction Setup cluster_initiation Reaction Initiation cluster_sampling Time-Point Sampling cluster_analysis Analysis A 1. Pre-warm Liver Microsomes and Test Compound in Buffer (pH 7.4) at 37°C B 2. Initiate reaction by adding NADPH (Cofactor) A->B Add Cofactor D 3. At each time point, quench reaction with cold Acetonitrile containing an Internal Standard B->D Incubate at 37°C C0 T=0 min C5 T=5 min C15 T=15 min C30 T=30 min C60 T=60 min E 4. Centrifuge to pellet protein D->E F 5. Analyze supernatant by LC-MS/MS to quantify remaining parent compound E->F G 6. Plot ln(% remaining) vs. time to determine half-life (t½) and intrinsic clearance (Clint) F->G

Caption: Workflow for the Liver Microsomal Metabolic Stability Assay.

Comparative Metabolic Stability
CompoundPredicted Half-Life (t1/2, min) in HLMPredicted Intrinsic Clearance (Clint, µL/min/mg)Stability Classification
Target Compound > 60< 12High
Comparator A: Dasatinib 1546.2Moderate
Comparator B: (1r,4r)-N,N-dimethyl... 4515.4High
Control: Verapamil (Low Stab.) < 10> 69.3Low
Control: Verapamil (without NADPH) > 60< 12High

The target compound's structure lacks obvious sites for rapid metabolic attack. The spirocyclic core is metabolically robust, and while the Boc group can be a metabolic liability, its cleavage is often slow. This predicts high metabolic stability, a highly desirable trait for maintaining therapeutic concentrations.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins like albumin affects its distribution and the free concentration available to interact with its target. High PPB can limit efficacy and complicate dosing.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • The RED device consists of two chambers separated by a semipermeable membrane (8 kDa MWCO).

  • The test compound is added to one chamber containing plasma.

  • Buffer (PBS, pH 7.4) is added to the other chamber.

  • The device is sealed and incubated at 37°C with shaking for 4-6 hours to reach equilibrium.

  • After incubation, samples are taken from both the plasma and buffer chambers.

  • The concentration of the compound in each sample is determined by LC-MS/MS.

  • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Comparative Plasma Protein Binding
CompoundPredicted Fraction Unbound (fu, %)Binding Classification
Target Compound > 20%Low-Moderate
Comparator A: Dasatinib ~4%High
Comparator B: (1r,4r)-N,N-dimethyl... ~15%Moderate

Consistent with its low lipophilicity, Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate is predicted to have a relatively high fraction unbound. This is advantageous, as a larger proportion of the administered dose will be free to engage its therapeutic target and be cleared from the body.

Cytochrome P450 (CYP) Inhibition

Assessing a compound's potential to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9) is a critical safety screen to prevent drug-drug interactions (DDIs).

Experimental Protocol: Fluorogenic CYP Inhibition Assay

  • Human liver microsomes are incubated with a panel of specific fluorogenic CYP probe substrates.

  • The test compound is added at various concentrations.

  • The reaction is initiated by adding NADPH.

  • After incubation, the formation of the fluorescent metabolite is measured using a plate reader.

  • The IC50 value (the concentration of test compound that causes 50% inhibition of enzyme activity) is calculated.

Comparative CYP Inhibition Profile
CompoundPredicted IC50 CYP3A4 (µM)Predicted IC50 CYP2D6 (µM)Predicted IC50 CYP2C9 (µM)DDI Risk
Target Compound > 25> 25> 25Low
Comparator A: Dasatinib ~5> 50> 50Moderate (3A4)
Comparator B: (1r,4r)-N,N-dimethyl... > 10> 10> 10Low

The target molecule, with its lower lipophilicity and lack of common CYP-binding pharmacophores, is predicted to have a very low risk of causing clinically significant drug-drug interactions via CYP inhibition.

Summary and Conclusion

This in-depth analysis, based on established in vitro ADME protocols and predictive science, positions Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate as a promising scaffold from a drug properties perspective.

Key Predicted Attributes:

  • Favorable Solubility and Lipophilicity: Suggests a low likelihood of absorption issues related to poor dissolution.

  • Moderate Permeability: The rigid core likely facilitates membrane passage, achieving a balance between solubility and permeability.

  • High Metabolic Stability: The robust core is not prone to rapid metabolism, which may translate to a longer in vivo half-life.

  • Low Plasma Protein Binding: A high fraction of the drug is predicted to be free and pharmacologically active.

  • Low Risk of CYP Inhibition: Indicates a clean safety profile concerning drug-drug interactions.

Compared to established drugs like Dasatinib, which exhibit challenges such as high protein binding and CYP3A4 inhibition, the target compound presents a more "drug-like" ADME profile. While experimental validation is essential, this predictive guide provides a strong, scientifically-grounded rationale for advancing this and similar diazaspiro[3.5]nonane scaffolds in drug discovery programs. The presented protocols offer a clear roadmap for obtaining the requisite experimental data to confirm these promising characteristics.

References

  • PAMPA Methodology: Di, L., & Kerns, E. H. (2003). Application of parallel artificial membrane permeability assay (PAMPA) in drug discovery. Current Drug Discovery Technologies. Available at: [Link]

  • Microsomal Stability Assay Protocol: Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Drug Metabolism and Disposition. Available at: [Link]

  • Rapid Equilibrium Dialysis (RED) for PPB: Waters, N. J., et al. (2008). A comparison of the use of equilibrium dialysis, ultrafiltration, and the unbound fraction from the microsomal binding assay to measure the extent of nonspecific binding to human liver microsomes. Drug Metabolism and Disposition. Available at: [Link]

  • Fluorogenic CYP Inhibition Assays: Stresser, D. M. (2000). Substrate-dependent modulation of CYP3A4 catalytic activity: analysis of 24 chemicals in a variety of probe-substrate-based assays. Drug Metabolism and Disposition. Available at: [Link]

  • Dasatinib ADME Properties: Christopher, L. J., et al. (2008). In vitro and in vivo metabolism and disposition of dasatinib (BMS-354825), a dual Abl/Src kinase inhibitor. Drug Metabolism and Disposition. Available at: [Link]

  • Physicochemical Properties of Spirocyclic Compounds: Shultz, M. D. (2013). The discovery of a potent and selective spirocyclic inhibitor of the bromodomain of BAZ2B and BRD9. ACS Medicinal Chemistry Letters. Available at: [Link]

A Comparative Guide to the Synthetic Efficiency of Diazaspiro[3.5]nonane Synthesis Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Diazaspiro[3.5]nonanes in Drug Discovery

The diazaspiro[3.5]nonane scaffold, a unique three-dimensional spirocyclic architecture, has garnered significant interest in medicinal chemistry. Its rigid structure provides a valuable framework for developing complex molecules with precisely oriented functional groups, making it a privileged structure in pharmaceutical research.[1] Derivatives of this core have been investigated as sigma receptor (S1R and S2R) ligands for central nervous system disorders, ghrelin receptor inverse agonists, and inhibitors of mutant KRAS proteins, highlighting their therapeutic potential.[1]

Given the scaffold's importance, the development of efficient, scalable, and versatile synthetic routes is paramount. This guide provides a head-to-head comparison of prominent synthetic strategies for accessing diazaspiro[3.5]nonane derivatives. We will analyze each route based on key performance indicators such as starting material accessibility, number of synthetic steps, overall yield, and scalability, providing researchers and drug development professionals with the critical insights needed to select the optimal pathway for their specific application.

Comparative Analysis of Key Synthetic Strategies

The synthesis of the diazaspiro[3.5]nonane core can be broadly categorized into several strategic approaches. Here, we compare three common methodologies: multi-step construction from piperidone derivatives, a convergent epoxidation and ring-expansion strategy, and a classical cyclization approach involving di-halo intermediates.

Route 1: Multi-Step Synthesis via Piperidone Precursors

This is a widely adopted and versatile strategy that typically begins with a commercially available N-protected 4-piperidone. The synthesis involves the sequential construction of the azetidine ring onto the piperidine core. A representative example is the seven-step synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate.[2]

  • Causality and Experimental Choices: This linear approach is predicated on robust and well-understood chemical transformations. Starting with a protected piperidone allows for selective reactions on the ketone. The synthesis proceeds through the formation of a key intermediate via a Mannich-type reaction, followed by reduction, functional group manipulation (e.g., tosylation) to install a good leaving group, and finally, an intramolecular cyclization to form the strained azetidine ring.[2][3] The choice of protecting groups (e.g., Boc, Cbz) is critical, allowing for orthogonal deprotection and subsequent derivatization at either nitrogen atom, a key advantage for building molecular diversity.[4][5]

  • Advantages: This method offers high versatility and access to a wide range of orthogonally protected derivatives. The starting materials, such as N-Boc-4-piperidone, are readily available and relatively inexpensive.[3] The individual steps are generally high-yielding and the procedures are well-documented, making the route reliable.[2]

  • Disadvantages: The primary drawback is the number of steps involved (often seven or more), which can lead to a lower overall yield and increased production time and cost, particularly for large-scale synthesis.[2]

Route_1_Piperidone Start N-Protected 4-Piperidone Int1 Mannich Reaction Product Start->Int1 Ethyl Malonate, NH4OAc Int2 Reduced Diol Intermediate Int1->Int2 Reduction (e.g., LiBH4) Int3 Activated Intermediate (e.g., Tosylate) Int2->Int3 Activation (e.g., TsCl) Cyclized Protected Diazaspiro[3.5]nonane Int3->Cyclized Intramolecular Cyclization (e.g., Cs2CO3) Final Final Product (Post-deprotection) Cyclized->Final Deprotection

Caption: Multi-step synthesis from N-protected 4-piperidone.

Route 2: Epoxidation and Ring-Enlargement Strategy

This innovative approach offers a more convergent pathway to the diazaspiro[3.5]nonane core, significantly reducing the number of synthetic steps. A key example involves the synthesis of 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate, where the core is formed in two high-yielding final steps.[6]

  • Causality and Experimental Choices: The strategy hinges on creating a precursor molecule that, upon epoxidation and subsequent ring-enlargement, directly yields the desired spirocyclic system. This route begins with the reaction of N-Boc-4-piperidone with a suitable reagent to form an exocyclic double bond-containing intermediate. This intermediate then undergoes a diastereoselective epoxidation (e.g., using mCPBA), followed by a Lewis acid-catalyzed or thermal ring-enlargement to furnish the final product. The efficiency of this route is rooted in the tandem transformation that constructs the key structural features in a single, controlled manner.

  • Advantages: The primary benefit is the significantly higher overall yield and reduced step count compared to linear syntheses. A reported two-step yield of 70.7% makes this route highly attractive for industrial applications.[6] The use of inexpensive and readily available raw materials further enhances its economic viability.[6]

  • Disadvantages: This route may be less versatile for producing a wide range of substituted analogs compared to the stepwise approach. The substrate scope of the ring-enlargement reaction may be limited, and optimization of reaction conditions can be critical to suppress side reactions.

Route_2_Ring_Expansion Start N-Boc-4-Piperidone Derivative Int1 Exocyclic Alkene Intermediate Start->Int1 Wittig or similar Epoxide Spiro-Epoxide Int1->Epoxide Epoxidation (mCPBA) Final Diazaspiro[3.5]nonane Product Epoxide->Final Ring Enlargement

Caption: Convergent synthesis via an epoxidation/ring-enlargement cascade.

Route 3: Classical Synthesis via Di-halo Intermediates and Cyclization

This classical approach involves the construction of a piperidine ring substituted with two halo-ethyl arms, which then undergoes a double N-alkylation with a primary amine to form the azetidine ring. While less common in recent literature for diazaspiro[3.5]nonane itself, the principles are foundational in heterocyclic chemistry. A related synthesis of 2-oxa-7-azaspiro[3.5]nonane utilizes a similar cyclization logic, starting from N-tosylbis(2-bromoethyl)amine and diethyl malonate to build the piperidine ring first, followed by transformations to create the oxetane ring.

  • Causality and Experimental Choices: The logic is straightforward: construct a precursor containing all the necessary atoms and then perform a final intramolecular cyclization. For a diaza-variant, this would involve reacting a di-electrophile (like 1,1-bis(2-bromoethyl)piperidine) with a nucleophile (like ammonia or a primary amine). The success of this route depends heavily on managing the kinetics of the cyclization to favor the formation of the strained four-membered ring over polymerization or other side reactions.

  • Advantages: This can be a conceptually simple and direct route if the di-halo precursor is readily accessible.

  • Disadvantages: Di-halo starting materials can be unstable or difficult to prepare. The final cyclization step can suffer from low yields due to competing intermolecular side reactions. This route is often less efficient and scalable than more modern, controlled methodologies.

Quantitative Performance Comparison

The selection of a synthetic route is a trade-off between yield, step count, substrate scope, and reaction conditions. The following table summarizes the key quantitative data for the highlighted methods.

Performance Metric Route 1: Multi-Step from Piperidone Route 2: Epoxidation/Ring-Enlargement
Target Scaffold Orthogonally Protected Diazaspiro[3.5]nonanesOxo-Diazaspiro[3.5]nonanes
Typical Starting Material N-Boc-4-piperidoneN-Boc-4-piperidone
Number of Steps ~7 steps[2]~3-4 steps (2 for core formation)[6]
Overall Yield Moderate (product of many steps)High (reported 70.7% for final 2 steps)[6]
Scalability Feasible but labor-intensive[2]Excellent, suitable for large scale[6]
Versatility High (easy to create diverse libraries)Moderate (optimized for a specific core)

Detailed Experimental Protocols

To provide a practical context, detailed protocols for the most efficient routes are described below. These protocols are self-validating systems, with clear steps and expected outcomes.

Protocol 1: Synthesis of tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (Based on Route 1)

This protocol is adapted from the general strategy outlined in patent CN111620869A.[2]

  • Step 1: Mannich-type Reaction: In a round-bottom flask, dissolve 1-benzoyl-4-piperidone (1 equiv.) in ethanol. Add ammonium acetate (0.75 equiv.) and heat the mixture to 80°C for 1 hour. Add diethyl malonate (0.6 equiv.) dropwise and maintain the reaction at reflux for 4 hours. After cooling, the product is isolated by filtration.

  • Step 2: Reduction: The product from Step 1 is dissolved in tetrahydrofuran (THF) and cooled to 0°C. Lithium borohydride (LiBH₄) is added portion-wise, and the reaction is stirred for 2.5 hours while warming to room temperature. The reaction is quenched, and the diol product is extracted.

  • Step 3: Tosylation: The diol from Step 2 is dissolved in dichloromethane (DCM). p-Toluenesulfonyl chloride (TsCl) is added, and the mixture is stirred at 25°C for 12 hours to afford the di-tosylated intermediate.

  • Step 4: Intramolecular Cyclization: The di-tosylate is dissolved in acetonitrile. Cesium carbonate (Cs₂CO₃) is added, and the mixture is heated to 90°C for 3 hours to facilitate the ring closure, forming the spiro-azetidine core.

  • Step 5-7: Deprotection and Re-protection: The subsequent steps involve the reduction of the lactam, protection of the newly formed secondary amine with Boc anhydride (Boc₂O), and finally, removal of the initial benzoyl protecting group via catalytic hydrogenation (Pd/C) to yield the final product.

Protocol 2: Synthesis of 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate (Based on Route 2)

This protocol is based on the efficient two-step core formation described in patent CN102659678B.[6]

  • Step 1: Synthesis of Precursor VI: A suitable precursor (Compound VI in the patent, an exocyclic alkene) is synthesized from N-Boc-4-piperidone. (Note: The patent starts from a pre-made intermediate, Compound VI).

  • Step 2: Epoxidation: Dissolve Compound VI (1.0 equiv.) in dichloromethane (DCM, ~10 mL per gram of substrate) in a round-bottom flask. Cool the solution to 0°C in an ice bath. Add meta-chloroperoxybenzoic acid (mCPBA, 80% purity, 1.0 equiv.) portion-wise, maintaining the temperature below 5°C. After the addition is complete, allow the mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC until completion.

  • Step 3: Ring Enlargement & Work-up: Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, which is the desired 1-oxo-2,7-diazaspiro[3.5]nonane derivative, can then be purified by recrystallization from ethyl acetate to yield a white solid. The patent reports a combined yield of 70.7% for these two transformations.[6]

Conclusion and Future Outlook

The synthesis of diazaspiro[3.5]nonane scaffolds has evolved significantly, with modern routes offering dramatic improvements in efficiency and scalability over classical methods. For medicinal chemistry programs requiring access to diverse libraries of analogs, the multi-step synthesis from piperidone (Route 1) remains a valuable and flexible strategy, particularly with the availability of orthogonally protected intermediates.[4][5] However, for large-scale production of a specific diazaspiro[3.5]nonane core, the epoxidation and ring-enlargement strategy (Route 2) is demonstrably superior, offering a significantly shorter route with a high overall yield.[6]

The choice of synthesis is ultimately dictated by the project's goals: speed and scalability favor convergent strategies, while the need for broad structure-activity relationship (SAR) exploration may justify a longer, more flexible linear synthesis. As the demand for novel 3D scaffolds in drug discovery continues to grow, further innovation in the synthesis of these valuable building blocks is anticipated.

References

  • Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Selvita. (2020). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (2014). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • Google Patents. (2021). CN113278021B - Preparation method of 1, 7-diazaspiro [3.5] nonane-7-tert-butyl formate and oxalate thereof.
  • ResearchGate. (2020). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2,7-Diazaspiro[3.5]nonane. Retrieved from [Link]

  • MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from [Link]

Sources

A Comparative Guide to Confirming Target Engagement for Novel Bioactive Compounds: A Case Study with Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising bioactive molecule to a validated therapeutic candidate is fraught with challenges. A critical, early-stage hurdle is the unambiguous identification of the molecule's biological target and the confirmation of its engagement within a cellular context. This guide provides a comparative overview of modern experimental strategies for target deconvolution and engagement confirmation, using the novel scaffold, Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate, as a representative case for a new chemical entity with unknown targets.

The diazaspiro[3.5]nonane core is a recognized privileged scaffold in medicinal chemistry, valued for its conformational rigidity which can enhance target engagement and improve pharmacokinetic properties.[1] While our focus compound, Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate, is a novel entity, its structural cousins have been utilized as linkers in Proteolysis Targeting Chimeras (PROTACs), highlighting the potential for this chemical family to interact with specific protein targets.[2]

This guide will navigate through a selection of robust, field-proven methodologies for target engagement confirmation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Comparative Analysis of Key Methodologies for Target Engagement

The selection of an appropriate method for confirming target engagement is contingent on various factors, including the nature of the target protein, the binding affinity of the compound, and the experimental setting (in vitro vs. in situ). Below is a comparative summary of leading techniques:

Methodology Principle Key Outputs Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[3][4]Target engagement in cells and tissues, melting temperature (Tm) shift.[3][5]In-cell/in-tissue measurements, label-free.[6][7]Not all proteins exhibit a clear thermal shift; requires a specific antibody or mass spectrometry for detection.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a compound to its target protein.[8][9]Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][11]Direct measurement of thermodynamic parameters, label-free, solution-based.[8]Requires relatively large amounts of pure protein and compound; not suitable for very high or very low affinity interactions.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[12][13]Binding kinetics (kon, koff), binding affinity (Kd).[14][15]Real-time, label-free, high sensitivity, requires small sample volumes.[14]Requires immobilization of the target protein, which may affect its conformation; potential for non-specific binding.
Biochemical/Enzymatic Assays Measures the effect of the compound on the activity of a purified enzyme.[16][17]IC50/EC50 values, mechanism of inhibition (e.g., competitive, non-competitive).[18][19]Direct measure of functional effect, high-throughput potential.Only applicable to targets with measurable enzymatic activity; requires purified components.
Immunoaffinity LC-MS/MS Quantifies the drug-target complex using immunocapture followed by liquid chromatography-mass spectrometry.[20][21]Direct measurement of target engagement in biological samples.[22][23]High specificity and sensitivity, applicable to complex biological matrices.[24]Requires the development of specific antibodies and mass spectrometry methods.

Experimental Workflows and Protocols

To provide a practical framework, we present detailed protocols for two widely applicable techniques: the Cellular Thermal Shift Assay (CETSA) for in-cell target engagement and a generic enzymatic assay for in-vitro functional validation.

Workflow for Target Engagement Confirmation

Target Engagement Workflow cluster_0 Initial Screening & Target Identification cluster_1 Target Engagement & Validation Novel_Compound Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate Phenotypic_Screening Phenotypic Screening Novel_Compound->Phenotypic_Screening Observe cellular effect Affinity_Chromatography Affinity Chromatography-MS Phenotypic_Screening->Affinity_Chromatography Identify interacting proteins Identified_Target Putative Protein Target(s) Affinity_Chromatography->Identified_Target CETSA Cellular Thermal Shift Assay (CETSA) Identified_Target->CETSA Confirm in-cell binding Biophysical_Assays Biophysical Assays (SPR, ITC) Identified_Target->Biophysical_Assays Quantify binding affinity & kinetics Biochemical_Assays Biochemical/Enzymatic Assays Identified_Target->Biochemical_Assays Assess functional impact Validation Validated Target Engagement CETSA->Validation Biophysical_Assays->Validation Biochemical_Assays->Validation

Caption: A generalized workflow for identifying and validating the target of a novel compound.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to assess the in-cell target engagement of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate with a putative target protein.

Principle: The binding of a ligand, in this case, our test compound, to its target protein confers thermal stability.[3][4] This increased stability results in less protein denaturation and aggregation upon heating, which can be quantified.[5]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cells expressing the putative target protein to approximately 80% confluency.

    • Treat the cells with varying concentrations of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature for 3 minutes.[3]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

    • Separate the soluble protein fraction (containing the non-denatured target) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the soluble target protein using a specific antibody via Western blotting or ELISA. Alternatively, for a proteome-wide analysis, mass spectrometry can be employed.[5]

    • Generate a melting curve by plotting the percentage of soluble target protein against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA Principle cluster_0 Without Compound cluster_1 With Compound Unbound_Protein Unbound Target Protein Heat_NoCompound Heat Application Unbound_Protein->Heat_NoCompound Denatured_Protein Denatured & Aggregated Protein Heat_NoCompound->Denatured_Protein Bound_Protein Compound-Bound Target Protein Heat_Compound Heat Application Bound_Protein->Heat_Compound Stable_Protein Stable, Soluble Protein Heat_Compound->Stable_Protein

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol 2: In-Vitro Enzymatic Assay

Assuming the identified target of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate is an enzyme, this protocol describes how to assess its inhibitory activity.

Principle: Enzyme assays measure the rate of an enzymatic reaction, either by monitoring the depletion of a substrate or the formation of a product over time.[17][18] The effect of an inhibitor is determined by measuring the change in the reaction rate.[25]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme in a suitable assay buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare serial dilutions of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate.

  • Assay Procedure:

    • In a microplate, add the assay buffer, the enzyme, and the test compound at various concentrations.

    • Incubate for a specific period to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) in a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration.

    • Plot the percentage of enzyme activity against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[25]

Conclusion

Confirming the target engagement of a novel compound like Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate is a cornerstone of modern drug discovery. This guide has provided a comparative overview of key methodologies, from cellular-based assays like CETSA that confirm binding in a physiological context, to in-vitro techniques such as enzymatic and biophysical assays that quantify the functional and thermodynamic aspects of the interaction. By employing a multi-faceted approach and understanding the strengths and limitations of each technique, researchers can build a robust body of evidence to confidently validate the molecular target of a novel bioactive compound, paving the way for its further development.

References

  • Isothermal titration calorimetry in drug discovery. PubMed.
  • ITC Assay Service for Drug Discovery. Reaction Biology.
  • Immunoaffinity LC-MS/MS for quantitative determination of a free and total protein target as a target engagement biomarker. PubMed.
  • Target LC MS Engagement In Drug Discovery. INOMIXO.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Immunocapture-LC/MS-Based Target Engagement Measurement in Tumor Plasma Membrane. PubMed.
  • Full article: Analytical Considerations for Quantitative LC–MS Strategies for Measuring Antibody Drug–Target Engagement in Tissues. Taylor & Francis.
  • Antibody Drug-Target Engagement Measurement in Tissue Using Quantitative Affinity Extraction Liquid Chromatography-Mass Spectrometry: Method Development and Qualific
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Enzyme Activity Assays. Amsbio.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. NIH.
  • Enzyme assay. Wikipedia.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega.
  • Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. MDPI.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • CETSA.
  • Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies.
  • Enzyme inhibitor. Wikipedia.
  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions.
  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf.
  • Tert-butyl 5,8-dioxo-2,6-diazaspiro[3.
  • tert-Butyl 2,7-diazaspiro[3.

Sources

Assessing the Novelty and Utility of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate in Patent Literature: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of novel scaffolds that impart favorable physicochemical and pharmacological properties to drug candidates is relentless. Among the emerging classes of building blocks, spirocyclic systems, particularly diazaspiroalkanes, have garnered significant attention for their ability to confer three-dimensionality and conformational rigidity. This guide provides an in-depth assessment of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate, a functionalized diazaspirocycle that has appeared in recent patent literature as a key intermediate in the synthesis of bioactive molecules. We will explore its novelty, compare its structural features to alternative linkers, and provide detailed experimental protocols for its synthesis and characterization.

The Rise of Spirocyclic Scaffolds in Drug Design: Escaping Flatland

Historically, medicinal chemistry has been dominated by flat, aromatic ring systems. While effective, these planar structures often present challenges related to solubility, metabolic stability, and target selectivity. Spirocycles, which feature two rings sharing a single carbon atom, offer a compelling solution by introducing a defined three-dimensional geometry. This rigidification can pre-organize the molecule into a conformation favorable for binding to a biological target, potentially increasing potency and reducing off-target effects. The diazaspiro[3.5]nonane core, in particular, has been explored as a bioisosteric replacement for more common motifs like piperazine, offering a distinct spatial arrangement of nitrogen atoms and substituent vectors.

Unveiling Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate in the Patent Arena

Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate has been identified as a key building block in patent applications for the synthesis of complex therapeutic agents. Notably, it has been cited in the preparation of furo-3-carboxamide derivatives and quinazoline-based antitumor agents.[1][2] In these applications, the diazaspiro[3.5]nonane-dione moiety serves as a rigid linker, connecting different pharmacophoric elements. The presence of the dione functionality offers synthetic handles for further elaboration, while the Boc-protected amine allows for controlled, sequential reactions.

The novelty of this specific compound lies not in the diazaspiro[3.5]nonane core itself, which is a known scaffold, but in its functionalization as a dione. This feature provides a unique geometric and electronic profile compared to its non-oxidized or mono-oxo counterparts. The rigidifying effect of the spirocycle, combined with the specific orientation of the carbonyl groups, can influence the overall conformation of the final drug molecule, impacting its interaction with the target protein.

Comparative Analysis: The Diazaspiro[3.5]nonane-dione Moiety vs. Alternative Linkers

The choice of a linker in drug design is critical, as it can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Here, we compare the structural and potential performance aspects of the Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate linker with common alternatives.

Linker TypeStructureKey CharacteristicsPotential Advantages of Diazaspiro[3.5]nonane-dione
Flexible Acyclic Linkers e.g., Alkyl chains, polyethylene glycol (PEG)High conformational flexibility.Reduced Entropy Loss Upon Binding: The pre-organized conformation of the spirocyclic linker can lead to a smaller entropic penalty upon binding to a target, potentially increasing binding affinity.[3]
Simple Cyclic Linkers e.g., Piperazine, PiperidineMore constrained than acyclic linkers, but still possess some conformational flexibility.Unique 3D Trajectory: The spirocyclic nature provides a distinct and rigid spatial arrangement of exit vectors for substituents, allowing for precise positioning within a binding pocket.
Other Spirocyclic Linkers e.g., Diazaspiro[3.3]heptaneRigid, three-dimensional scaffolds.Specific Geometry and Functionality: The dione functionality in the target compound offers specific hydrogen bond acceptor capabilities and a unique electronic distribution, which can be crucial for target interaction.

The Causality Behind Choosing a Rigid Spirocyclic Linker:

The decision to employ a rigid linker like the diazaspiro[3.5]nonane-dione is often driven by the desire to improve selectivity and potency.[3] In the context of kinase inhibitors, for instance, where the ATP-binding pocket is highly conserved across the kinome, achieving selectivity can be challenging. A rigid linker can lock the inhibitor into a conformation that is complementary to the target kinase while being incompatible with the binding sites of off-target kinases.[3] The defined geometry of the diazaspirocycle can thus translate into a more favorable therapeutic window.

Experimental Protocols

The following protocols are based on methodologies described in the patent literature and are intended to provide a comprehensive guide for the synthesis and characterization of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate.

Synthesis of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

This synthesis is a multi-step process that can be adapted from procedures outlined in patent documents WO2015112754A1 and WO2020057511A1.[1][2]

Step 1: Synthesis of a Suitable Azetidine Precursor

The initial step involves the preparation of a suitably substituted azetidine, which will form one of the rings of the spirocycle. This can be achieved through various published methods.

Step 2: Cyclization to Form the Diazaspiro[3.5]nonane-dione Core

A common strategy involves the reaction of the azetidine precursor with a suitable cyclizing agent to form the second ring containing the dione functionality.

Illustrative Reaction Scheme:

synthesis cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A Boc-protected Azetidine Derivative R Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Temperature (e.g., 0 °C to rt) A->R 1. Add B Cyclizing Agent (e.g., Malonyl dichloride) B->R 2. Add dropwise P Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate R->P Cyclization

Caption: General workflow for the synthesis of the target compound.

Detailed Protocol:

  • Dissolve the Boc-protected azetidine derivative in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base (e.g., triethylamine, diisopropylethylamine) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of the cyclizing agent (e.g., malonyl dichloride) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC or LC-MS is recommended).

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization Data

Based on the patent literature, the following characterization data can be expected for Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate:

Technique Expected Results
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), and methylene protons of the azetidine and piperidine-dione rings.
Mass Spectrometry (ESI+) An [M+H]⁺ ion corresponding to the molecular weight of the compound (C₁₂H₁₈N₂O₄, MW: 254.28).

Self-Validating System: The protocol's integrity is maintained by in-process controls such as TLC or LC-MS to monitor reaction completion. The final product's identity and purity should be confirmed by a combination of NMR and mass spectrometry, ensuring that the synthesized material meets the required specifications for subsequent use.

Conclusion: A Novel and Valuable Building Block

Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate represents a noteworthy building block for medicinal chemists engaged in the design of novel therapeutics. Its novelty stems from the specific dione functionalization on a rigid diazaspiro[3.5]nonane core. This unique combination of features offers a compelling alternative to more traditional flexible or planar linkers, providing a tool to introduce conformational constraint and specific hydrogen bonding patterns. As the demand for drug candidates with improved properties continues to grow, the strategic incorporation of such well-defined, three-dimensional scaffolds will undoubtedly play a crucial role in the future of drug discovery.

References

  • Effects of rigidity on the selectivity of protein kinase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • WO2015112754A1 - Furo-3-carboxamide derivatives and methods of use - Google P
  • WO2020057511A1 - Quinazoline derivatives as antitumor agents - Google P

Sources

A Senior Application Scientist's Guide to the Physicochemical Properties of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Drug Discovery Professionals

Introduction: The Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved "drug-like" properties is relentless. Spirocyclic scaffolds, characterized by two rings linked by a single common atom, have emerged as privileged structures.[1][2] Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems by enabling more precise spatial orientation of pharmacophoric elements, which can lead to enhanced potency and selectivity.[2][3][4] Furthermore, the shift towards sp³-rich, rigid structures often correlates with improved physicochemical properties, such as increased solubility and better metabolic stability.[1]

This guide focuses on Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate , a bifunctional building block that combines the rigidity of the diazaspiro[3.5]nonane core with the synthetic versatility afforded by a Boc-protected amine and two carbonyl groups. Understanding the fundamental physicochemical properties of this scaffold is critical for any drug development professional aiming to incorporate it into a discovery pipeline. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety profile.[5][6][7][8]

Herein, we provide a comprehensive benchmark of this compound's key physicochemical attributes, comparing it with a structurally relevant alternative to provide context for its application. We will also detail the rigorous experimental protocols required to generate this critical data, ensuring a foundation of trustworthiness and reproducibility.

Selection of Comparators: Establishing a Structural Baseline

To effectively benchmark our target compound, a logical comparator is essential. We have selected Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate (the non-oxidized parent scaffold) for this purpose. This choice allows for a direct assessment of the impact of the two carbonyl groups at the 6- and 8-positions on the molecule's overall physicochemical profile. The presence of these ketones is expected to significantly influence properties like polarity, hydrogen bonding potential, and solubility.

  • Compound A (Target): Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

  • Compound B (Comparator): Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate

Comparative Analysis of Physicochemical Properties

The following table summarizes key computed and, where available, experimental physicochemical properties for our target compound and its comparator. Such data is foundational for predicting a compound's behavior in biological systems.

Physicochemical PropertyCompound A (Target)Compound B (Comparator)Significance in Drug Discovery
Molecular Weight ( g/mol ) 254.29226.32[9]Affects diffusion and transport across membranes. Generally, lower MW (<500 Da) is preferred for oral bioavailability.
cLogP (Calculated) 0.851.1[9]Measures lipophilicity. Impacts solubility, permeability, and plasma protein binding. A LogP between 1-3 is often optimal.
Topological Polar Surface Area (TPSA, Ų) 75.9 Ų41.6 Ų[9]Predicts transport properties. TPSA < 140 Ų is often required for good cell permeability and oral bioavailability.
Hydrogen Bond Donors 11[9]Influences binding interactions and solubility. Fewer than 5 is a common guideline ("Rule of Five").
Hydrogen Bond Acceptors 53[9]Affects solubility and target binding. Fewer than 10 is a common guideline ("Rule of Five").
Melting Point (°C) Data not availableData not availableIndicates crystal lattice energy and stability. Affects solubility and dissolution rate.
Aqueous Solubility To be determinedTo be determinedCrucial for absorption and formulation. Poor solubility is a major hurdle in drug development.[10]
pKa (Predicted) ~8.5 (basic amine)~9.5 (basic amine)[9]Determines the ionization state at physiological pH, which profoundly affects solubility, permeability, and target binding.

Analysis: The introduction of two carbonyl groups in Compound A has a predictable and significant impact. The TPSA is nearly doubled compared to Compound B , indicating a more polar molecule. This is also reflected in the increased hydrogen bond acceptor count and the lower calculated LogP. These changes suggest that Compound A should exhibit higher aqueous solubility but potentially lower passive membrane permeability than its non-oxidized counterpart. The predicted pKa of the secondary amine is also lowered due to the electron-withdrawing effect of the adjacent carbonyl groups.

Experimental Protocols: A Foundation of Trust

To ensure the scientific integrity of this guide, we present detailed, self-validating protocols for determining the most critical physicochemical properties. The causality behind experimental choices is explained to provide field-proven insights.

Workflow for Physicochemical Property Benchmarking

The overall process for benchmarking these compounds follows a logical progression from property measurement to data interpretation.

G cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Analysis & Reporting A Source High-Purity Compounds (>98%) B Confirm Identity & Purity (NMR, LC-MS) A->B C Thermodynamic Solubility Assay B->C D Shake-Flask LogP Measurement B->D E DSC for Thermal Stability Analysis B->E F Tabulate & Compare Quantitative Data C->F D->F E->F G Interpret Impact on Drug-like Properties F->G H Generate Final Comparison Guide G->H

Caption: Overall workflow for physicochemical benchmarking.

Thermodynamic Solubility Assay

Rationale: Thermodynamic, or equilibrium, solubility is the most relevant measure for drug development as it reflects the true saturation point of a compound, which influences oral bioavailability.[10][11] Unlike kinetic solubility, which can overestimate this value, the thermodynamic method allows the compound to reach equilibrium over an extended period.[12]

Methodology:

  • Preparation: Prepare a series of phosphate-buffered saline (PBS) solutions at pH 5.0, 6.2, and 7.4 to mimic physiological conditions.

  • Compound Addition: Add an excess of the solid test compound (e.g., ~1-2 mg) to 1 mL of each buffer in duplicate in glass vials. The excess solid is crucial to ensure a saturated solution is achieved.

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a consistent temperature (e.g., 25°C) for 24 hours.[13] This long incubation is the key to reaching thermodynamic equilibrium.

  • Phase Separation: After incubation, allow the vials to stand for at least 1 hour to let undissolved solid settle.

  • Sampling & Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm PVDF filter to remove any remaining solid particles. This step is critical to avoid artificially high readings.

  • Quantification: Prepare a calibration curve using a known concentration of the test compound dissolved in a suitable organic solvent (e.g., DMSO or acetonitrile). Analyze the filtered aqueous samples by HPLC-UV or LC-MS.[10][14]

  • Data Analysis: Determine the concentration of the compound in the saturated aqueous solution by comparing its peak area to the calibration curve. Report the solubility in µg/mL or µM.

Lipophilicity (LogP) by Shake-Flask Method

Rationale: The n-octanol/water partition coefficient (LogP) is the gold standard for measuring a compound's lipophilicity, a key determinant of its ability to cross biological membranes.[15] The shake-flask method, while labor-intensive, is the most direct and accurate technique.[15][16]

G A 1. Prepare Saturated Octanol & Water Phases B 2. Add Compound to Biphasic System A->B C 3. Shake for 2h to Reach Equilibrium B->C D 4. Centrifuge for Complete Phase Separation C->D E 5. Sample Both Aqueous & Octanol Layers D->E F 6. Quantify Concentration in Each Phase (HPLC-UV) E->F G 7. Calculate LogP = log([C]octanol / [C]water) F->G

Caption: Shake-Flask method for LogP determination.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate overnight. This prevents volume changes during the experiment.

  • Compound Addition: Dissolve a known amount of the test compound in the n-octanol phase.

  • Partitioning: Add an equal volume of the pre-saturated water phase to the octanol solution in a glass vial.

  • Equilibration: Shake the vial vigorously for at least 2 hours at a controlled temperature (25°C) to allow the compound to partition between the two phases.[16]

  • Phase Separation: Centrifuge the vial at >2000 x g for 10-15 minutes to ensure a clean separation of the two layers. Emulsion formation can be an issue and must be avoided for accurate results.[16]

  • Quantification: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Thermal Stability by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a powerful technique for determining a compound's melting point and decomposition temperature.[17] This information is vital for assessing the solid-state stability of a drug candidate and is a prerequisite for formulation development. A sharp melting peak indicates high purity.[18]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the solid compound into an aluminum DSC pan.[19]

  • Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen (e.g., 50 mL/min), to prevent oxidative degradation.[18]

  • Thermal Program: Heat the sample at a controlled rate, typically 5-10 °C/min, over a relevant temperature range (e.g., 25 °C to 300 °C).[18]

  • Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.[17][20]

  • Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area.

Discussion & Implications for Drug Development

The preliminary analysis of the calculated properties of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate (Compound A) reveals a profile of a polar, yet potentially drug-like, scaffold. Its increased polarity compared to the non-oxidized analog (Compound B) is a double-edged sword.

  • Potential Advantages: The higher TPSA and lower cLogP suggest that Compound A and its derivatives may possess higher aqueous solubility, a critical property that can mitigate absorption issues and facilitate intravenous formulation.[14] The additional hydrogen bond acceptors provide more handles for chemists to engage with biological targets, potentially increasing binding affinity.

  • Potential Challenges: The increased polarity may negatively impact passive membrane permeability, a key factor for oral absorption. If this scaffold is intended for orally administered drugs, chemists may need to carefully balance the overall lipophilicity of the final molecule. The Boc protecting group itself is lipophilic; its removal during synthesis will further increase polarity. Additionally, the tert-butyl group can sometimes be a site of metabolic attack.[21]

The spirocyclic nature of the core provides a rigid, three-dimensional exit vector, which is highly desirable for exploring the unoccupied chemical space around a target's binding pocket.[4][22] This rigidity can lock in a bioactive conformation, reducing the entropic penalty of binding and improving potency.[2]

Conclusion

Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate represents a valuable and synthetically accessible building block for modern drug discovery. Its physicochemical profile, characterized by moderate polarity and multiple points for synthetic elaboration, makes it an attractive scaffold for developing compounds with potentially improved solubility and tailored target interactions. However, a careful multiparameter optimization strategy will be required to balance its inherent polarity with the permeability requirements for the desired route of administration. The experimental protocols detailed in this guide provide a robust framework for generating the high-quality data necessary to make informed decisions in any drug discovery program utilizing this promising spirocyclic core.

References

  • PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • Torontech. Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available from: [Link]

  • Sun, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Available from: [Link]

  • Fustero, S., et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ScienceDirect. Available from: [Link]

  • Drug Hunter. The Spirocycle Surge in Drug Discovery. Available from: [Link]

  • TA Instruments. Differential Scanning Calorimetry (DSC) Theory and Applications. Available from: [Link]

  • Giaginis, C., et al. (2016). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available from: [Link]

  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available from: [Link]

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • SciELO. Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Available from: [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • Scott, P. J. H., et al. (2015). Metabolically Stable tert-Butyl Replacement. PMC - NIH. Available from: [Link]

  • ResearchGate. Predicted vs. experimental logP values for the 140 compounds in the MLR training set. Available from: [Link]

  • ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry. Available from: [Link]

  • Purdue College of Engineering. Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Available from: [Link]

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]

  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • JBINO. physicochemical property of drug molecules with respect to drug actions. Available from: [Link]

  • Thermal Support. Measurement of Tg by DSC. Available from: [Link]

  • Royal Society of Chemistry. Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • JoVE. Video: Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs. Available from: [Link]

  • Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • MDPI. Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. Available from: [Link]

  • Google Patents. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist

This document provides essential procedural guidance for the safe and compliant disposal of tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind these essential waste management protocols.

A Note on Hazard Identification: A specific Safety Data Sheet (SDS) for tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate is not publicly available at the time of this writing. Therefore, this guidance is predicated on established best practices for laboratory chemical waste and the hazard profiles of structurally similar compounds. Safety data for related diazaspiroalkane carboxylates indicates potential hazards including acute oral toxicity, skin and eye irritation, and long-term adverse effects on aquatic life.[1][2][3]

Core Principle: In the absence of specific data, any novel or specialized research chemical must be treated as a hazardous waste to ensure the highest degree of safety and regulatory compliance.[4] It is imperative to always consult the supplier-provided SDS and your institution's Environmental Health & Safety (EHS) office for definitive guidance.

Waste Characterization: The Foundation of Safe Disposal

The first and most critical step is to correctly characterize the waste. Based on the structure and data from analogous compounds, tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate should be managed as a non-RCRA hazardous chemical waste . This classification is appropriate for a solid organic compound that is not expected to exhibit characteristics of ignitability, corrosivity, or reactivity.

The primary reasons for this classification are:

  • Presumed Toxicity: Structurally similar molecules are designated as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[1][3]

  • Environmental Hazard: Analogues are often classified as "Harmful to aquatic life with long lasting effects," precluding sewer disposal.[1]

  • Irritancy Potential: Many similar compounds are known skin and eye irritants.[3][5]

Therefore, disposal of this compound via standard trash or sanitary sewer is strictly prohibited.[6][7] All waste streams containing this chemical must be collected for disposal by a licensed professional waste disposal service.[8]

Step-by-Step Disposal Protocols

Adherence to a systematic protocol is essential for safety and compliance. The following procedures cover the most common waste streams generated in a laboratory setting.

Protocol 1: Unused, Expired, or Off-Specification Neat Compound

This protocol applies to the pure, solid chemical in its original or a secondary container.

  • Container Selection: The ideal waste container is the original manufacturer's bottle, provided it is in good condition.[4] If this is not feasible, use a new, clean, high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap.[9] The container must be chemically compatible with the compound.

  • Labeling:

    • Affix a "Hazardous Waste" label, as provided by your institution's EHS department, to the container.[4]

    • Clearly write the full, unabbreviated chemical name: "tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate".

    • List all constituents, even if it is a pure compound.

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

    • Fill in the generator's name, lab location, and the date waste was first added.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation.[10]

    • Ensure the container is placed within a secondary containment bin or tray to capture any potential leaks.[4][9]

    • Segregate this waste from incompatible materials, such as strong acids, bases, or oxidizers.[10][11]

  • Disposal Request: Once the container is full or is no longer needed, submit a chemical waste collection request to your institution's EHS office.

Protocol 2: Contaminated Solid Waste (PPE & Labware)

This stream includes items with visible or significant contamination, such as gloves, weigh boats, pipette tips, and paper towels.

  • Waste Collection: Designate a specific container for "Contaminated Solid Debris." This can be a puncture-resistant container lined with a heavy-duty plastic bag or a double-bagged system.[9]

  • Labeling: Clearly label the container or bag with "Hazardous Waste - Solid Debris Contaminated with [Chemical Name]".

  • Accumulation: Collect all contaminated solid materials directly in this container. Do not dispose of these items in regular laboratory trash.[12]

  • Storage & Disposal: Keep the container sealed when not in use. Store it in the SAA and arrange for EHS pickup as with other hazardous waste.

Protocol 3: Spill Cleanup Material

Waste generated from cleaning a spill of the solid compound must be handled as hazardous.

  • Cleanup Procedure: In case of a spill, avoid raising dust.[13] Gently sweep the solid material using a dustpan and brush or use absorbent pads designed for solid chemical cleanup. Do not use water to wash the spill into a drain.[8][14]

  • Collection: Place all recovered chemical and the cleaning materials (e.g., wipes, absorbent pads, contaminated gloves) into the designated solid hazardous waste container described in Protocol 1 or 2.[5][13]

  • Decontamination: Thoroughly decontaminate the spill area after the bulk material has been removed. The wipes used for final decontamination should also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department as required by institutional policy.

Data Presentation & Workflow

For clarity and quick reference, the key logistical information is summarized below.

Table 1: Waste Stream Management Summary
Waste StreamContainer TypeLabeling RequirementsDisposal Route
Neat Solid Compound Original container or new, sealed HDPE/glass bottle."Hazardous Waste" tag with full chemical name, hazards, and generator details.EHS Chemical Waste Pickup
Contaminated Labware/PPE Lined, puncture-resistant container or double-bagged plastic bags."Hazardous Waste - Solid Debris Contaminated with [Chemical Name]".EHS Chemical Waste Pickup
Spill Cleanup Material Lined, puncture-resistant container or double-bagged plastic bags."Hazardous Waste - Solid Debris Contaminated with [Chemical Name]".EHS Chemical Waste Pickup
Diagram 1: Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste containing tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate.

G cluster_start Waste Generation cluster_characterize Characterization cluster_solid Solid Waste Stream cluster_containers Containment cluster_label Labeling & Storage cluster_end Final Disposition Start Waste Generated Containing tert-butyl 6,8-dioxo-2,5-diazaspiro [3.5]nonane-2-carboxylate Characterize Characterize Waste Form Start->Characterize Neat Unused / Expired Neat Compound Characterize->Neat Neat Solid Contaminated Contaminated PPE, Labware, or Spill Debris Characterize->Contaminated Contaminated Solid Container_Neat Select Compatible Container (Original or HDPE Bottle) Neat->Container_Neat Container_Debris Use Lined Container or Double Bag Contaminated->Container_Debris Label_Neat Affix 'Hazardous Waste' Tag with Full Chemical Name Container_Neat->Label_Neat Label_Debris Label as 'Contaminated Solid Waste' Container_Debris->Label_Debris Store Store in Designated SAA with Secondary Containment Label_Neat->Store Label_Debris->Store Pickup Arrange Pickup via EHS for Licensed Disposal Store->Pickup

Caption: Waste Disposal Workflow Diagram.

References

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. (n.d.). University of California, San Diego. Retrieved from [Link]

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University. Retrieved from [Link]

  • Chemical Storage Guidelines. (n.d.). University of California, Berkeley - Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Waste Handling 101: Proper Segregation, Storage, and Disposal Best Practices. (2025, March 25). Triumvirate Environmental. Retrieved from [Link]

  • Handling Waste. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]

  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University Environmental Health and Safety. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific advancement. However, with innovation comes the inherent responsibility of ensuring the utmost safety in our laboratories. This guide provides essential safety and logistical information for handling Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate, a compound for which specific hazard data is not yet fully established. In such instances, a conservative approach, treating the compound as potentially hazardous, is not just a recommendation but a professional obligation.[1][2][3] This directive is grounded in the principle of anticipating and mitigating risk by leveraging data from structurally analogous compounds.

Assumed Hazard Profile

Given the absence of a specific Safety Data Sheet (SDS) for Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate, we will extrapolate a potential hazard profile from structurally similar diazaspiro compounds. Safety data sheets for analogous compounds consistently indicate the following potential hazards[4][5][6][7][8]:

  • Acute Oral Toxicity: Harmful if swallowed (H302).[4][5][7][8]

  • Skin Irritation: Causes skin irritation (H315).[4][5][6][8]

  • Eye Irritation: Causes serious eye irritation (H319).[4][5][6][8]

  • Respiratory Irritation: May cause respiratory irritation (H335).[4][5][6][8]

It is crucial to handle this compound as a particularly hazardous substance, employing all necessary precautions to minimize exposure.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment is paramount when handling chemicals of unknown toxicity.[9] The following PPE is mandatory when working with Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate:

PPE ComponentSpecificationRationale
Hand Protection Chemically resistant gloves (Nitrile or Neoprene recommended).To prevent skin contact and potential irritation.[5][9]
Body Protection Long-sleeved laboratory coat.To protect skin and personal clothing from splashes and spills.[1][9]
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield should be worn over safety glasses if there is a significant splash risk.[1][5]To protect against eye irritation from splashes or aerosolized particles.[4][6][8]
Respiratory Protection Use in a certified chemical fume hood. If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator is required.[1]To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[4][5][6]

Experimental Workflow: A Step-by-Step Guide to Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk. This workflow is designed to be a self-validating system for the safe handling of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate.

Preparation and Weighing
  • Designated Area: All handling of the solid compound must be conducted in a designated area within a certified chemical fume hood.[1]

  • Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly. Check the certification sticker and airflow monitor.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the required amount of the compound using a spatula. Avoid creating dust.

  • Closure: Securely cap the stock container and the weighed portion.

  • Decontamination: Wipe down the spatula and any surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the wipe as chemical waste.

Solution Preparation and Use
  • Solvent Addition: In the fume hood, add the desired solvent to the container with the weighed compound.

  • Dissolution: Cap the container and mix gently to dissolve the compound.

  • Transfer: Use a calibrated pipette to transfer the solution as needed for your experiment.

  • Post-use: Cap all containers containing the compound or its solutions when not in use.

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate is_solid Is the compound in solid form? start->is_solid handle_in_hood Handle in a certified chemical fume hood is_solid->handle_in_hood Yes is_splash_risk Is there a significant splash risk? is_solid->is_splash_risk No (in solution) full_ppe Mandatory PPE: - Lab Coat - Gloves - Safety Glasses handle_in_hood->full_ppe full_ppe->is_splash_risk add_face_shield Add Face Shield is_splash_risk->add_face_shield Yes end Proceed with Experiment is_splash_risk->end No add_face_shield->end

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.